Lifitegrast
Description
Properties
IUPAC Name |
(2S)-2-[[2-(1-benzofuran-6-carbonyl)-5,7-dichloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24Cl2N2O7S/c1-41(38,39)20-4-2-3-16(11-20)12-23(29(36)37)32-27(34)25-22(30)13-19-15-33(9-7-21(19)26(25)31)28(35)18-6-5-17-8-10-40-24(17)14-18/h2-6,8,10-11,13-14,23H,7,9,12,15H2,1H3,(H,32,34)(H,36,37)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOZKMSJYSPYLN-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24Cl2N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145345 | |
| Record name | Lifitegrast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
| Record name | Lifitegrast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11611 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1025967-78-5 | |
| Record name | N-[[2-(6-Benzofuranylcarbonyl)-5,7-dichloro-1,2,3,4-tetrahydro-6-isoquinolinyl]carbonyl]-3-(methylsulfonyl)-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1025967-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lifitegrast [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025967785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lifitegrast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11611 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lifitegrast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIFITEGRAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/038E5L962W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Synthesis of Lifitegrast: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lifitegrast (brand name Xiidra®) is a novel small-molecule integrin antagonist approved for the treatment of dry eye disease (DED). It represents a significant advancement in the management of DED, targeting the underlying inflammatory processes. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic pathways of this compound. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visualizations of key pathways to facilitate a comprehensive understanding of this therapeutic agent.
Discovery of this compound: A Rational Drug Design Approach
The discovery of this compound is a prime example of rational drug design, originating from a deep understanding of the pathophysiology of dry eye disease.[1] Recognizing the central role of T-cell-mediated inflammation in DED, researchers targeted the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[2] This interaction is crucial for T-cell activation, migration, and the release of pro-inflammatory cytokines.[3]
The development process began by identifying the key amino acid residues on ICAM-1 that are critical for binding to LFA-1.[1] This knowledge was then used to design a small molecule that could mimic this binding epitope, acting as a competitive antagonist.[3] This extensive process led to the identification of SAR-1118, which was later named this compound, a potent and selective inhibitor of the LFA-1/ICAM-1 interaction. Structure-activity relationship (SAR) studies of the tetrahydroisoquinoline (THIQ)-derived scaffold were instrumental in optimizing the potency and pharmacokinetic properties of the lead compounds.
Mechanism of Action: Inhibiting the Inflammatory Cascade
This compound exerts its therapeutic effect by binding to LFA-1, a protein found on the surface of leukocytes, and blocking its interaction with ICAM-1. ICAM-1 expression is often upregulated on the corneal and conjunctival tissues in individuals with DED. The binding of LFA-1 to ICAM-1 facilitates the formation of an immunological synapse, which leads to T-cell activation and migration to the site of inflammation. By competitively inhibiting this interaction, this compound effectively disrupts this crucial step in the inflammatory cascade. This, in turn, leads to a reduction in T-cell activation, the inhibition of pro-inflammatory cytokine release, and a decrease in the overall inflammatory response on the ocular surface.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inhibiting the LFA-1/ICAM-1 signaling pathway.
Quantitative Data
The following tables summarize key quantitative data related to the efficacy and pharmacokinetic profile of this compound.
Table 1: In Vitro Efficacy
| Parameter | Value | Assay |
| IC50 (T-cell binding) | 3 nM | Jurkat cell assay |
| Cytokine Inhibition | Effective at ~2 nM | Activated lymphocytes |
| Binding Affinity (Caspase-1) | -8.7 kcal/mol | Molecular Docking |
Table 2: Pharmacokinetic Properties
| Parameter | Value (Human) | Value (Rabbit) |
| Tmax (plasma) | ~5 min | ~0.25 - 1 h |
| Cmax (plasma, 5% solution) | <5 nM | <18 ng/mL |
| Cmax (anterior segment tissues) | - | 5,190 - 14,200 ng/g |
| Plasma Trough (Day 360) | 0.55 - 3.74 ng/mL | - |
Table 3: Clinical Trial Efficacy (OPUS-1 & OPUS-2)
| Endpoint | Study | This compound 5% | Placebo | p-value |
| Change in Inferior Corneal Staining Score (ICSS) | OPUS-1 | -0.75 | +0.16 | 0.0007 |
| Change in Eye Dryness Score (EDS) | OPUS-2 | -35.30 | -22.75 | <0.0001 |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound.
Jurkat T-Cell Adhesion Assay
This assay is used to determine the ability of a compound to inhibit the adhesion of T-cells to ICAM-1.
Materials:
-
Jurkat T-cells
-
Recombinant human ICAM-1/Fc chimera
-
96-well microplates
-
Assay buffer (e.g., PBS with 0.5% BSA, 0.5mM Mg2+, 0.9mM Ca2+)
-
Fluorescent dye (e.g., Calcein-AM)
-
This compound or other test compounds
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
Procedure:
-
Plate Coating: Coat 96-well microplates with recombinant human ICAM-1/Fc overnight at 4°C. Wash the plates with assay buffer to remove unbound ICAM-1.
-
Cell Labeling: Label Jurkat T-cells with a fluorescent dye according to the manufacturer's protocol.
-
Compound Incubation: Pre-incubate the labeled Jurkat cells with varying concentrations of this compound or control compounds for 30 minutes at 37°C.
-
Adhesion: Add the pre-incubated cells to the ICAM-1 coated wells. A positive control group stimulated with PMA should be included.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of cell adhesion for each concentration of the test compound compared to the untreated control. Determine the IC50 value.
Cytokine Release Assay
This assay measures the effect of this compound on the release of pro-inflammatory cytokines from activated T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies, PMA/Ionomycin)
-
This compound or other test compounds
-
Culture medium
-
ELISA kits for specific cytokines (e.g., IFN-γ, TNF-α, IL-2)
Procedure:
-
Cell Culture: Culture PBMCs or a T-cell line in a 96-well plate.
-
Compound Treatment: Treat the cells with different concentrations of this compound for a predetermined period.
-
T-Cell Activation: Stimulate the T-cells with appropriate activators in the presence of this compound.
-
Incubation: Incubate the cells for 24-48 hours to allow for cytokine production and release into the supernatant.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Measurement: Quantify the concentration of specific cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Determine the effect of this compound on cytokine release by comparing the levels in treated versus untreated activated cells.
Synthesis Pathway of this compound
The synthesis of this compound involves the coupling of three key intermediates: benzofuran-6-carboxylic acid, 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, and a chiral amino acid derivative. Several synthetic routes have been developed to improve efficiency and yield. A general retrosynthetic analysis is depicted below.
Retrosynthetic Analysis
General Synthetic Scheme
A practical synthetic route often involves the following key steps:
-
Amide Coupling: Benzofuran-6-carboxylic acid is coupled with 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. This can be achieved using a suitable chlorinating agent like thionyl chloride to form the acid chloride, followed by reaction with the isoquinoline derivative.
-
Second Amide Coupling: The resulting intermediate is then coupled with the chiral (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid derivative. Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed for this step.
-
Deprotection: If protecting groups are used on the carboxylic acid or amino groups of the intermediates, a final deprotection step is necessary. For instance, a benzyl ester protecting group can be removed by transfer hydrogenolysis using palladium on carbon.
Synthetic Workflow
The following diagram outlines a general workflow for the synthesis of this compound.
Conclusion
The development of this compound showcases a successful application of rational drug design to address a significant unmet medical need in the treatment of dry eye disease. Its targeted mechanism of action, which involves the inhibition of the LFA-1/ICAM-1 interaction, effectively mitigates the underlying inflammatory processes of the disease. The synthesis of this complex molecule has been optimized through various routes to ensure its efficient and scalable production. This technical guide provides a comprehensive overview of the discovery, mechanism, and synthesis of this compound, offering valuable insights for researchers and professionals in the pharmaceutical sciences.
References
- 1. This compound: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Potent LFA-1/ICAM-1 Antagonist SAR 1118 as an Ophthalmic Solution for Treating Dry Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of this compound: a novel T-cell inhibitor for the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of Lifitegrast (SAR 1118): A Technical Guide to Its Initial Lead Compound Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifitegrast (formerly SAR 1118) is a novel small-molecule integrin antagonist approved for the treatment of dry eye disease. It functions by inhibiting the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and its cognate ligand, Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is a critical step in the T-cell mediated inflammatory cascade implicated in the pathogenesis of dry eye disease. This technical guide provides an in-depth look at the initial lead compound identification for this compound, detailing the experimental methodologies, quantitative data, and the underlying scientific rationale that guided its discovery.
The Drug Discovery and Lead Optimization Workflow
The discovery of this compound followed a structured drug discovery and lead optimization process. This workflow is initiated by identifying a biological target and progresses through screening, lead identification, and optimization to yield a clinical candidate.
The LFA-1/ICAM-1 Signaling Pathway in Dry Eye Disease
The interaction between LFA-1 on T-cells and ICAM-1 on antigen-presenting cells (APCs) and endothelial cells is a cornerstone of the inflammatory response in dry eye disease. This binding facilitates T-cell activation, proliferation, and migration to the ocular surface, perpetuating the inflammatory cycle. This compound acts as a direct competitive antagonist to this interaction.[1]
Lead Compound Identification and Optimization
The discovery of this compound began with a rational drug design approach. Researchers identified the key amino acid residues on ICAM-1 that are crucial for its binding to LFA-1.[2] This knowledge was used to design small molecules that could mimic these interactions and act as competitive inhibitors. The initial lead compounds were based on a tetrahydroisoquinoline (THIQ) scaffold.[3]
A significant challenge in the early stages was the "serum shift," where potent compounds lost their efficacy in the presence of human serum.[3] To address this, medicinal chemists systematically modified the lead structures, focusing on two key regions, termed the "left-wing" and the "right-wing" of the THIQ core. The structure-activity relationship (SAR) studies revealed that a benzofuran moiety in the "left-wing" and a meta-substituted methylsulfonylphenyl group in the "right-wing" were optimal for high potency and reduced serum shift.[3] This led to the identification of compound 1g (SAR 1118, this compound) as the most promising clinical candidate.
Quantitative Data Summary
The following tables summarize the in vitro potency of key compounds synthesized during the lead optimization process, as determined by the HuT 78 T-cell adhesion assay.
Table 1: Structure-Activity Relationship of the "Right-Wing" Moiety
| Compound | R (Right-Wing) | IC50 (μM) in HuT 78 Assay | IC50 (μM) in HuT 78 Assay + 10% Human Serum |
| 1a | 3-isopropylphenyl | 0.01 | >10 |
| 1d | 3-methylsulfonylphenyl | 0.003 | 0.20 |
| 1e | 2-methylsulfonylphenyl | >1.0 | - |
| 1f | 4-methylsulfonylphenyl | 0.25 | - |
Table 2: Structure-Activity Relationship of the "Left-Wing" Moiety and Final Lead Compound
| Compound | R' (Left-Wing) | R (Right-Wing) | IC50 (μM) in HuT 78 Assay | IC50 (μM) in HuT 78 Assay + 10% Human Serum |
| 1b | 4-chlorophenyl | 2-methylsulfonylfur-5-yl | 0.006 | 0.24 |
| 1c | benzofur-6-yl | 2-methylsulfonylfur-5-yl | 0.0012 | 0.096 |
| 1g (SAR 1118) | benzofur-6-yl | 3-methylsulfonylphenyl | 0.009 | 0.074 |
Experimental Protocols
HuT 78 T-Cell Adhesion Assay
This cell-based assay was central to determining the potency of the synthesized LFA-1/ICAM-1 antagonists. The following is a generalized protocol based on standard cell adhesion assay procedures.
Objective: To measure the ability of test compounds to inhibit the adhesion of HuT 78 T-cells (which express LFA-1) to immobilized ICAM-1.
Materials:
-
HuT 78 T-cell line
-
Recombinant human ICAM-1/Fc chimera
-
96-well microtiter plates
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Calcein-AM (or other fluorescent cell stain)
-
Test compounds (dissolved in DMSO and diluted in assay buffer)
-
Assay buffer (e.g., RPMI 1640 with 10% Fetal Bovine Serum)
-
Fluorescence plate reader
Protocol:
-
Plate Coating: a. Coat the wells of a 96-well plate with recombinant human ICAM-1/Fc at a concentration of 1-5 µg/mL in PBS. b. Incubate the plate overnight at 4°C or for 2 hours at 37°C. c. Wash the wells three times with PBS to remove unbound ICAM-1. d. Block the wells with a solution of 1% BSA in PBS for 1 hour at room temperature to prevent non-specific cell binding. e. Wash the wells again three times with PBS.
-
Cell Preparation: a. Culture HuT 78 cells according to standard protocols. b. On the day of the assay, harvest the cells and wash them with serum-free medium. c. Label the cells with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions. This allows for quantification of adherent cells. d. Resuspend the labeled cells in assay buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Adhesion Assay: a. Prepare serial dilutions of the test compounds in the assay buffer. b. Add 50 µL of the diluted compounds to the ICAM-1 coated wells. c. Add 50 µL of the labeled HuT 78 cell suspension to each well. d. Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator to allow for cell adhesion.
-
Quantification: a. After incubation, gently wash the wells 2-3 times with pre-warmed assay buffer to remove non-adherent cells. b. Add 100 µL of assay buffer to each well. c. Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 520 nm for Calcein-AM).
-
Data Analysis: a. Calculate the percentage of cell adhesion for each compound concentration relative to the control (no compound). b. Plot the percentage of inhibition against the compound concentration. c. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell adhesion) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Workflow for IC50 Determination
The process of determining the half-maximal inhibitory concentration (IC50) is a critical step in quantifying the potency of a drug candidate.
References
Lifitegrast's Mechanism of Action on LFA-1/ICAM-1 Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist. By competitively inhibiting the interaction between LFA-1 and its cognate ligand, intercellular adhesion molecule-1 (ICAM-1), this compound effectively modulates the inflammatory cascade, particularly in the context of dry eye disease (DED).[1][2] This document provides a comprehensive overview of the binding kinetics, relevant signaling pathways, and the experimental methodologies used to elucidate this mechanism.
The LFA-1/ICAM-1 Interaction: A Cornerstone of T-Cell Mediated Inflammation
The interaction between LFA-1, an integrin expressed on the surface of leukocytes, and ICAM-1, a member of the immunoglobulin superfamily found on endothelial and antigen-presenting cells (APCs), is a critical step in the inflammatory process.[1] This binding facilitates T-cell adhesion to the vascular endothelium, migration into inflamed tissues, and the formation of an immunological synapse with APCs.[1] The immunological synapse is essential for T-cell activation, proliferation, and the subsequent release of pro-inflammatory cytokines, which perpetuate the inflammatory response.[1] In conditions like dry eye disease, ICAM-1 is overexpressed on the ocular surface, contributing to the cycle of inflammation.
This compound: A Competitive Antagonist of LFA-1
This compound is a small-molecule integrin antagonist designed to mimic the binding epitope of ICAM-1. It competitively and reversibly binds to the I-domain allosteric site of LFA-1, thereby physically obstructing the binding of ICAM-1. This blockade of the LFA-1/ICAM-1 interaction is the primary mechanism through which this compound exerts its anti-inflammatory effects. By preventing this crucial cell-to-cell adhesion, this compound inhibits T-cell activation, proliferation, and the secretion of inflammatory cytokines.
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound in disrupting the LFA-1/ICAM-1 interaction has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess its efficacy.
| Assay Type | Cell Line/System | IC50 Value (nM) | Reference(s) |
| Jurkat T-cell Adhesion to ICAM-1 | Jurkat cells | 2.98 | |
| Immunological Synapse Inhibition (LFA-1) | Human CD4+ T-cells and Dendritic Cells | 1781 | |
| Immunological Synapse Inhibition (ICAM-1) | Human CD4+ T-cells and Dendritic Cells | 3842 | |
| Inhibition of Cytokine Release | Activated Lymphocytes | ~2 |
Signaling Pathways Modulated by this compound
The binding of LFA-1 to ICAM-1 initiates a downstream signaling cascade within the T-cell that is crucial for its activation. A key pathway involved is the Extracellular signal-regulated kinase (Erk) pathway. This compound's inhibition of the LFA-1/ICAM-1 interaction prevents the activation of this signaling cascade.
Key Experimental Protocols
The following sections detail the methodologies of key experiments used to characterize the mechanism of action of this compound.
Jurkat T-Cell Adhesion Assay
This assay quantifies the ability of a compound to inhibit the adhesion of T-cells to a substrate coated with ICAM-1.
Protocol:
-
Plate Coating: 96-well microplates are coated with recombinant human ICAM-1 Fc chimera protein (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Blocking: The following day, plates are washed with PBS and blocked with a solution of 1% bovine serum albumin (BSA) in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Cell Preparation: Jurkat T-cells, a human T-lymphocyte cell line, are labeled with a fluorescent dye such as Calcein-AM.
-
Compound Incubation: Labeled Jurkat cells are pre-incubated with varying concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
Adhesion: The cell-compound mixture is then added to the ICAM-1 coated and blocked wells and incubated for 30-60 minutes at 37°C to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gentle washing with PBS.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
Immunological Synapse Formation Assay (High-Content Imaging)
This assay visualizes and quantifies the formation of the immunological synapse between T-cells and APCs and the inhibitory effect of this compound.
Protocol:
-
Cell Culture and Activation: Human monocyte-derived dendritic cells (DCs) are cultured and activated with lipopolysaccharide (LPS) or interferon-gamma (IFNγ) to upregulate ICAM-1 expression. Human CD4+ T-cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
Cell Plating: Activated DCs and CD4+ T-cells are co-cultured in 384-well imaging plates.
-
Compound Treatment: The co-culture is treated with a range of concentrations of this compound, a positive control (e.g., an anti-LFA-1 antibody), or a vehicle control.
-
Immunostaining: After a short incubation period (e.g., 20 minutes), the cells are fixed and permeabilized. They are then stained with fluorescently labeled antibodies against LFA-1 (on T-cells) and ICAM-1 (on DCs).
-
Image Acquisition: The plates are imaged using a high-content imaging system, capturing fluorescence images of the cell co-cultures.
-
Image Analysis: Automated image analysis software is used to identify T-cell-DC conjugates and quantify the co-localization and accumulation of LFA-1 and ICAM-1 at the cell-cell interface, which defines an immunological synapse.
-
Data Analysis: The number of immunological synapses is quantified for each treatment condition, and the dose-dependent inhibition by this compound is determined to calculate an IC50 value.
T-Cell Proliferation and Cytokine Release Assay
These assays measure the functional consequences of inhibiting the LFA-1/ICAM-1 interaction on T-cell activation.
Protocol:
-
Cell Co-culture and Stimulation: PBMCs or isolated T-cells are co-cultured with DCs. The co-culture is stimulated with a superantigen, such as Staphylococcal enterotoxin B (SEB), to induce T-cell activation.
-
Compound Treatment: The stimulated co-cultures are treated with various concentrations of this compound or a vehicle control.
-
Proliferation Assay:
-
After a multi-day incubation period (e.g., 4 days), T-cell proliferation is assessed.
-
This can be measured by the incorporation of a fluorescent dye like CellTrace™ Violet, which is diluted with each cell division, and analyzed by flow cytometry.
-
-
Cytokine Release Assay:
-
After a shorter incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
-
The concentration of secreted pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6) is measured using a multiplex immunoassay, such as a Luminex-based assay or ELISA.
-
-
Data Analysis: The inhibition of T-cell proliferation and cytokine secretion by this compound is quantified relative to the vehicle control to determine its dose-dependent effect.
Logical Relationship of this compound's Action in Suppressing T-Cell Mediated Inflammation
The mechanism of this compound can be summarized through a logical sequence of events, from target binding to the ultimate therapeutic effect.
Conclusion
This compound's mechanism of action is centered on its potent and specific competitive inhibition of the LFA-1/ICAM-1 interaction. This targeted approach effectively disrupts a key step in the T-cell mediated inflammatory cascade. The quantitative data from various in vitro assays, supported by detailed experimental protocols, provide a robust understanding of its molecular and cellular effects. By preventing T-cell adhesion, activation, and cytokine release, this compound serves as a valuable therapeutic agent for managing inflammatory conditions such as dry eye disease. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource on the fundamental mechanism of this important immunomodulatory drug.
References
Early Preclinical Studies of Lifitegrast: A Technical Guide for Researchers
Introduction
Lifitegrast (marketed as Xiidra®) is a small molecule integrin antagonist approved for the treatment of the signs and symptoms of dry eye disease (DED).[1][2] It functions by inhibiting the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and its cognate ligand, Intercellular Adhesion Molecule-1 (ICAM-1).[3][4] This interaction is a critical step in the T-cell mediated inflammatory cascade implicated in DED.[5] Early preclinical studies in various animal models were fundamental in establishing the mechanism of action, pharmacokinetic profile, and therapeutic potential of this compound. This guide provides a detailed overview of these core studies for researchers, scientists, and drug development professionals.
Core Mechanism of Action: LFA-1/ICAM-1 Inhibition
This compound is designed to act as a molecular decoy, mimicking the binding epitope of ICAM-1. LFA-1, an integrin receptor expressed on the surface of T-lymphocytes, binds to ICAM-1, which is overexpressed on endothelial and antigen-presenting cells in inflamed tissues like the conjunctiva and cornea in DED. This binding facilitates T-cell adhesion, migration to inflamed tissues, and the formation of an immunological synapse, which is crucial for T-cell activation, proliferation, and cytokine release. By competitively binding to LFA-1, this compound blocks this interaction, thereby inhibiting the downstream inflammatory processes.
Pharmacokinetic and Ocular Distribution Studies
Pharmacokinetic (PK) and distribution studies were crucial for determining that topically administered this compound could reach its target anterior segment tissues with minimal systemic exposure. These studies were primarily conducted in rabbits and dogs.
Study 1: Ocular Distribution and PK in Pigmented Rabbits
This study assessed the concentration of this compound in various ocular tissues and plasma following repeated topical administration.
Experimental Protocol:
-
Animal Model: Fifty female pigmented rabbits were used.
-
Dosing Regimen: Animals received a single topical ocular dose of one of two 5% this compound formulations (n=25 per formulation) in each eye, twice daily for four days, and a final dose on the morning of day 5. The target dose was 1.75 mg/eye/dose.
-
Sample Collection: On day 5, blood and ocular tissues were collected from 5 animals per formulation at 0.25, 0.5, 1, 3, and 8 hours post-dose.
-
Analysis: this compound concentrations were measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Non-compartmental PK analysis was performed to determine Cmax (maximum concentration), tmax (time to Cmax), and AUC0–8 (area under the concentration-time curve from 0 to 8 hours).
Quantitative Data Summary:
| Tissue | Cmax (ng/g) | AUC0–8 (ng·h/g) | tmax (h) |
| Anterior Segment | |||
| Conjunctiva (Palp/Bul) | 5,190 - 14,200 | 12,000 - 36,600 | ~0.25 - 1 |
| Cornea | 5,930 - 9,620 | 13,400 - 30,800 | ~0.25 - 1 |
| Anterior Sclera | 5,190 - 14,200 | Data not specified | ~0.25 - 1 |
| Posterior Segment | |||
| Posterior Sclera | up to 826 | Data not specified | ~0.25 - 1 |
| Vitreous Humor | 0 - 36.1 | Data not specified | ~0.25 - 1 |
| Retina/Optic Nerve | 0 - 36.0 | Data not specified | ~0.25 - 1 |
| Systemic | |||
| Plasma | < 18 ng/mL | Data not specified | ~0.25 - 1 |
Data sourced from multiple studies referencing the rabbit model.
Study 2: Mass Balance and Excretion in Beagle Dogs
This study aimed to understand the absorption, metabolism, and excretion of this compound.
Experimental Protocol:
-
Animal Model: Beagle dogs (n=8 for ocular, n=10 for intravenous).
-
Dosing Regimen: Animals received a single intravenous (target: 3 mg) and a single topical ocular (target: 3 mg) dose of 14C-radiolabeled this compound, with a washout period between doses.
-
Sample Collection: Urine, feces, and cage rinse were collected following each administration to assess radioactive content.
-
Analysis: Radioactivity was measured by liquid scintillation counting.
Key Findings:
-
Following both intravenous and topical ocular administration, the majority of the radiolabeled dose was excreted in the feces (mean ~89% after IV dose).
-
The excreted radioactivity was primarily in the form of unchanged this compound.
-
This indicates that this compound undergoes minimal metabolism in vivo and is eliminated mainly through the biliary/fecal route.
Efficacy Studies in Animal Models of Dry Eye Disease
Multiple studies in mouse models of DED were conducted to establish the anti-inflammatory efficacy of this compound.
Study 3: Murine Desiccating Stress (DS) Model
This model mimics the Sjögren syndrome-like keratoconjunctivitis sicca seen in humans.
Experimental Protocol:
-
Animal Model: 6-8 week old female C57BL/6 mice.
-
Disease Induction: DED was induced by exposing mice to a controlled environmental chamber with low humidity and constant air-flow, combined with subcutaneous injections of scopolamine to inhibit tear production.
-
Dosing Regimen: Mice were treated topically with this compound (e.g., 5% solution) or vehicle, typically twice or three times daily for a period of 5 to 15 days.
-
Efficacy Endpoints:
-
Clinical Signs: Corneal Fluorescein Staining (CFS) to assess corneal epithelial barrier disruption.
-
Histology: Measurement of conjunctival goblet cell density and area.
-
Molecular Analysis: Real-time PCR to measure expression of Th1-family genes (IFN-γ, CXCL9, CXCL11) in the conjunctiva.
-
Flow Cytometry: Quantification of T-cell populations (e.g., CD4+ T-cells) in the cornea and draining lymph nodes.
-
Quantitative Data Summary:
| Parameter | Vehicle-Treated (Control) | This compound-Treated | Outcome |
| Corneal Fluorescein Score (CFS) | Elevated | Significantly Reduced | This compound improves corneal barrier function. |
| Conjunctival Goblet Cell Density/Area | Reduced | Significantly Increased (39%/22%) | This compound protects against goblet cell loss. |
| Th1 Gene Expression (IFN-γ, etc.) | Increased | Significantly Lower | This compound suppresses Th1-mediated inflammation. |
| CD4+ T-Cell Infiltration (Cornea) | Increased | Reduced by 60% | This compound inhibits T-cell recruitment to the ocular surface. |
| In Vitro T-Cell Proliferation | Baseline | 50% Lower | This compound inhibits T-cell activation, likely by preventing the formation of the immunological synapse with dendritic cells. |
Data sourced from multiple studies using the mouse DS model.
Study 4: Canine Keratoconjunctivitis Sicca (KCS) Model
A study in dogs with naturally occurring KCS provided further evidence of this compound's efficacy.
Experimental Protocol:
-
Animal Model: Dogs diagnosed with KCS.
-
Dosing Regimen: this compound 1.0% solution administered three times a day for 28 days.
-
Efficacy Endpoints:
-
Clinical Signs: Improvement in clinical signs of dry eye.
-
Tear Production: Schirmer tear test measurements.
-
Histology: Evaluation of conjunctival biopsies for T-cell inflammation.
-
Key Findings:
-
At the end of the 12-week treatment period, there was a significant increase in tear production (Schirmer test from 3.4 to 5.8 mm; p < 0.025).
-
Clinical signs of dry eye were markedly improved.
-
Histological analysis showed a reduction in periocular T-cell inflammation compared to baseline.
Conclusion
The early preclinical studies of this compound in rabbit, dog, and mouse models were instrumental in its development. Pharmacokinetic studies in rabbits and dogs confirmed high concentrations in target anterior ocular tissues with minimal systemic exposure, predicting a favorable safety profile. Efficacy studies in mouse and dog models of dry eye disease demonstrated that by blocking the LFA-1/ICAM-1 interaction, this compound effectively reduces T-cell infiltration, suppresses key inflammatory markers, protects conjunctival goblet cells, and improves clinical signs of the disease. These comprehensive animal studies provided a robust foundation of data supporting the mechanism of action and therapeutic potential of this compound, paving the way for successful clinical trials in humans.
References
- 1. Ocular Distribution and Pharmacokinetics of this compound in Pigmented Rabbits and Mass Balance in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ocular Distribution and Pharmacokinetics of this compound in Pigmented Rabbits and Mass Balance in Beagle Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. dovepress.com [dovepress.com]
- 5. This compound: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Blueprint: An In-depth Technical Guide to the Modeling of Lifitegrast's Interaction with LFA-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular modeling of lifitegrast's binding to Lymphocyte Function-Associated Antigen-1 (LFA-1). This compound, a novel therapeutic agent for dry eye disease, functions by antagonizing the LFA-1/ICAM-1 interaction, a critical pathway in T-cell mediated inflammation.[1] This document outlines the key quantitative data, detailed experimental protocols for computational modeling, and visual representations of the associated signaling pathways and experimental workflows.
Quantitative Binding Data
The affinity of this compound for LFA-1 has been quantified through various in vitro assays. The following table summarizes the key binding data.
| Compound | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| This compound | Jurkat T cell attachment to ICAM-1 | Jurkat | IC50 | 2.98 | [2] |
| This compound | Inhibition of T-cell binding to ICAM-1 | Human T-cells | IC50 | 3 | [3] |
| This compound Analogue (1b) | Jurkat cell attachment assay | Jurkat | IC50 | 262 | [2] |
LFA-1 Signaling Pathway
LFA-1, an integrin receptor on leukocytes, plays a pivotal role in T-cell activation, adhesion, and migration.[4] Its activation is a complex process involving both inside-out and outside-in signaling cascades. This compound, by blocking the interaction of LFA-1 with its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1), effectively disrupts these inflammatory pathways.
LFA-1 "Inside-Out" Activation Signaling
The following diagram illustrates the "inside-out" signaling pathway leading to LFA-1 activation, a critical step for T-cell adhesion and immunological synapse formation.
LFA-1 "Outside-In" Signaling
Upon binding to ICAM-1, LFA-1 initiates "outside-in" signaling, which further reinforces T-cell adhesion and activation.
Experimental Protocols for Molecular Modeling
The following sections detail the methodologies for the computational investigation of this compound's binding to the LFA-1 I-domain.
Homology Modeling (Conditional)
While crystal structures of the LFA-1 I-domain are available (e.g., PDB IDs: 1LFA, 3F74), homology modeling may be necessary if studying a species for which a crystal structure is not available or if investigating the full-length LFA-1.
Protocol:
-
Template Selection: Identify suitable template structures from the Protein Data Bank (PDB) using a BLAST search against the target sequence. Select templates with the highest sequence identity and resolution.
-
Sequence Alignment: Align the target sequence with the template sequence(s) using tools like ClustalW or T-Coffee.
-
Model Building: Generate 3D models using software such as MODELLER or SWISS-MODEL.
-
Model Refinement: Refine the generated models through energy minimization using force fields like AMBER or CHARMM to resolve any steric clashes and optimize geometry.
-
Model Validation: Assess the quality of the models using tools like PROCHECK (Ramachandran plot analysis), Verify3D, and ERRAT.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This compound is known to bind to an allosteric site on the LFA-1 I-domain.
Workflow:
Detailed Protocol:
-
Receptor Preparation:
-
Obtain the crystal structure of the LFA-1 I-domain (e.g., PDB ID: 1LFA or 3F74).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign appropriate atom types and charges using software like AutoDockTools or Maestro.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a database like PubChem (CID: 11965427).
-
Assign appropriate atom types and charges.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
-
Grid Generation:
-
Define the binding pocket by creating a grid box centered on the known allosteric site of the I-domain.
-
-
Docking Simulation:
-
Perform docking using software like AutoDock Vina, GOLD, or Glide.
-
Generate multiple binding poses and rank them based on the software's scoring function.
-
-
Pose Analysis and Validation:
-
Analyze the top-ranked poses for favorable interactions (hydrogen bonds, hydrophobic interactions) with key residues in the allosteric site.
-
Compare the predicted binding mode with any available experimental data, such as site-directed mutagenesis studies.
-
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the this compound-LFA-1 complex over time, assessing its stability and conformational changes.
Workflow:
Detailed Protocol:
-
System Preparation:
-
Use the best-docked pose of the this compound-LFA-1 complex as the starting structure.
-
Solvate the complex in a periodic box of water (e.g., TIP3P model).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Simulation Parameters:
-
Employ a suitable force field such as AMBER or CHARMM.
-
Use the Particle Mesh Ewald (PME) method for long-range electrostatic interactions.
-
Apply constraints to bonds involving hydrogen atoms (e.g., SHAKE algorithm).
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at constant pressure (e.g., 1 atm) and temperature (NPT ensemble).
-
-
Production Run:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns or more) to ensure convergence.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess stability.
-
Monitor the persistence of key interactions (e.g., hydrogen bonds) over time.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.
-
Conclusion
The molecular modeling of this compound's binding to LFA-1 provides a powerful framework for understanding its mechanism of action at a molecular level. The protocols and data presented in this guide offer a robust starting point for researchers and drug development professionals to further investigate the structure-activity relationships of LFA-1 antagonists and to design novel therapeutics targeting this important inflammatory pathway.
References
- 1. Development of this compound: a novel T-cell inhibitor for the treatment of dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of this compound: a novel T-cell inhibitor for the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | LFA-1 in T Cell Migration and Differentiation [frontiersin.org]
Foundational Research on Lifitegrast: A T-Cell Mediated Approach to Dry Eye Disease Pathogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Dry eye disease (DED) is a multifactorial condition of the ocular surface characterized by a loss of homeostasis of the tear film, accompanied by ocular symptoms, in which ocular surface inflammation and damage play etiological roles.[1][2] Foundational research has increasingly pointed towards a T-cell-mediated inflammatory cascade as a core driver of DED pathogenesis.[3][4] This understanding paved the way for the development of targeted immunomodulatory therapies, with lifitegrast emerging as a first-in-class Lymphocyte Function-Associated Antigen-1 (LFA-1) antagonist.[5] This technical guide provides a comprehensive overview of the foundational preclinical and clinical research that elucidated the mechanism of action of this compound and its role in mitigating the inflammatory processes underlying dry eye disease.
The Central Role of LFA-1/ICAM-1 Interaction in Dry Eye Disease
The pathophysiology of DED involves a vicious cycle of tear film instability, hyperosmolarity, and ocular surface inflammation. Environmental or endogenous stress on the ocular surface leads to the upregulation of Intercellular Adhesion Molecule-1 (ICAM-1) on epithelial and endothelial cells, as well as on antigen-presenting cells (APCs). ICAM-1 is the natural ligand for LFA-1, an integrin expressed on the surface of T-lymphocytes and other leukocytes.
The binding of LFA-1 to ICAM-1 is a critical step in the T-cell-mediated immune response in DED. This interaction facilitates:
-
T-cell Adhesion and Migration: The LFA-1/ICAM-1 interaction enables T-cells to adhere to the vascular endothelium and migrate into the ocular surface tissues, including the conjunctiva and cornea.
-
Immunological Synapse Formation: The binding of LFA-1 and ICAM-1 is crucial for the formation of the immunological synapse between T-cells and APCs. This synapse is essential for T-cell activation.
-
T-cell Activation and Pro-inflammatory Cytokine Release: Once the immunological synapse is formed, T-cells become activated and release a cascade of pro-inflammatory cytokines, such as interferon-γ (IFN-γ), tumor necrosis factor-α (TNF-α), and various interleukins (ILs). These cytokines perpetuate and amplify the inflammatory response on the ocular surface, leading to the clinical signs and symptoms of DED.
This compound: A Competitive Antagonist of LFA-1
This compound is a small-molecule integrin antagonist designed to mimic the binding epitope of ICAM-1. By binding to LFA-1 on T-cells, this compound acts as a competitive antagonist, blocking the interaction between LFA-1 and ICAM-1. This targeted blockade disrupts the T-cell-mediated inflammatory cascade at multiple key steps.
The mechanism of action of this compound involves:
-
Inhibition of T-cell Adhesion and Migration: By preventing LFA-1 from binding to ICAM-1, this compound reduces the ability of T-cells to adhere to the vascular endothelium and migrate to the ocular surface.
-
Disruption of Immunological Synapse Formation: this compound's blockade of the LFA-1/ICAM-1 interaction prevents the formation of a stable immunological synapse, thereby inhibiting T-cell activation.
-
Reduction of Pro-inflammatory Cytokine Release: By preventing T-cell activation, this compound leads to a decrease in the release of pro-inflammatory cytokines, thus dampening the inflammatory response on the ocular surface.
Preclinical Foundational Research
The development of this compound was underpinned by extensive preclinical research, including in vitro and in vivo studies, to characterize its potency and efficacy.
In Vitro Studies
A series of in vitro assays were crucial in demonstrating this compound's ability to inhibit T-cell function.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line(s) | Endpoint | IC50 / EC50 | Reference(s) |
| T-cell Adhesion to ICAM-1 | Jurkat T-cells | Inhibition of cell adhesion | 2.98 - 3 nM | |
| HuT 78 T-cells | Inhibition of cell adhesion | 9 nM | ||
| Cytokine Release Inhibition | Activated Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of IFN-γ secretion | 0.0016 µM | |
| Activated PBMCs | Inhibition of TNF-α secretion | 0.076 µM | ||
| Activated PBMCs | Inhibition of IL-1β secretion | 0.36 µM |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration
These in vitro studies confirmed that this compound potently inhibits the adhesion of T-cells to ICAM-1 and subsequently reduces the secretion of key pro-inflammatory cytokines associated with DED.
In Vivo Animal Models
Animal models of DED were instrumental in evaluating the in vivo efficacy and safety of this compound prior to human clinical trials.
Table 2: Key Preclinical In Vivo Studies of this compound
| Animal Model | Study Design | Key Findings | Reference(s) |
| Canine Model of Keratoconjunctivitis Sicca (KCS) | 1% this compound ophthalmic solution administered three times daily for 12 weeks to 10 dogs with KCS. | Demonstrated clinical efficacy and safety. | |
| Rat Model | Radiolabeled this compound drops administered to rats. | Rapid distribution to ocular and periocular tissues with clearance through normal tear drainage and no systemic side effects. |
These animal studies provided evidence of this compound's favorable pharmacokinetic profile for topical ocular administration and its ability to achieve therapeutic levels in target tissues.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the core principles of the key experimental protocols used in the foundational research of this compound.
Jurkat T-cell Adhesion Assay
This assay is a cornerstone for evaluating the potency of LFA-1 antagonists in inhibiting T-cell adhesion to ICAM-1.
Principle: The assay measures the ability of a compound to block the adhesion of Jurkat T-cells (a human T-lymphocyte cell line that expresses LFA-1) to plates coated with recombinant human ICAM-1.
General Protocol:
-
Plate Coating: 96-well plates are coated with recombinant human ICAM-1 and incubated to allow for protein adsorption. The plates are then washed to remove unbound ICAM-1 and blocked to prevent non-specific binding.
-
Cell Labeling: Jurkat T-cells are labeled with a fluorescent dye (e.g., calcein-AM) for easy quantification.
-
Compound Incubation: Labeled Jurkat T-cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Adhesion: The cell-compound mixture is added to the ICAM-1 coated plates and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by a gentle washing step.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader.
-
Data Analysis: The percentage of inhibition of cell adhesion is calculated for each concentration of this compound, and the IC50 value is determined.
References
- 1. Frontiers | Application of Animal Models in Interpreting Dry Eye Disease [frontiersin.org]
- 2. Development of this compound: a novel T-cell inhibitor for the treatment of dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models of dry eye disease: Useful, varied and evolving (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of ocular surface desiccation in a murine model by histatin-5 application - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Ocular Surface: A Technical Guide to the Core Immunomodulatory Effects of Lifitegrast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifitegrast, a novel lymphocyte function-associated antigen-1 (LFA-1) antagonist, is currently approved for the treatment of dry eye disease.[1][2] Its mechanism of action, the inhibition of the interaction between LFA-1 on leukocytes and its ligand, intercellular adhesion molecule-1 (ICAM-1), is a cornerstone of T-cell mediated inflammatory responses.[2][3] This interaction is critical for T-cell activation, proliferation, and migration to inflammatory sites.[2] While its clinical application has been focused on the ocular surface, the fundamental role of the LFA-1/ICAM-1 axis in a multitude of inflammatory and autoimmune disorders suggests a broader therapeutic potential for this compound. This technical guide explores the immunomodulatory effects of this compound beyond dry eye disease, presenting preclinical data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways.
Core Mechanism of Action: LFA-1/ICAM-1 Blockade
This compound is a small-molecule integrin antagonist that acts as a molecular decoy, mimicking the binding epitope of ICAM-1. By binding to LFA-1 on the surface of T-lymphocytes, it physically obstructs the interaction with ICAM-1, which is often overexpressed on endothelial and antigen-presenting cells in inflamed tissues. This blockade disrupts the formation of the immunological synapse, a critical juncture for T-cell activation and subsequent downstream inflammatory cascades.
The inhibition of the LFA-1/ICAM-1 interaction by this compound leads to a potent suppression of T-cell adhesion, activation, and the secretion of a wide array of pro-inflammatory cytokines. In vitro studies have demonstrated that this compound can inhibit the release of IFN-γ, TNF-α, and various interleukins (IL-1α, IL-1β, IL-2, IL-4, IL-6) from activated lymphocytes.
Quantitative In Vitro Efficacy of this compound
The following table summarizes the key quantitative data from in vitro studies, highlighting the potency of this compound in inhibiting core immunological processes.
| Parameter | Cell Type/Assay | IC50 / EC50 | Reference |
| T-cell Adhesion Inhibition | Jurkat T-cell adhesion to ICAM-1 | 3 nM (IC50) | |
| Cytokine Release Inhibition | Activated Human Lymphocytes | ~2 nM (for multiple cytokines) | |
| Immunological Synapse Formation Inhibition | In vitro cellular imaging | >100 nM |
Signaling Pathway of LFA-1/ICAM-1 Mediated T-Cell Activation and its Inhibition by this compound
The interaction between LFA-1 on a T-cell and ICAM-1 on an antigen-presenting cell (APC) is a critical co-stimulatory signal for T-cell activation. This interaction stabilizes the immunological synapse, allowing for sustained T-cell receptor (TCR) signaling. This compound, by blocking this interaction, prevents the necessary cell-to-cell adhesion and co-stimulation, thereby inhibiting T-cell activation and downstream inflammatory signaling.
Exploring Immunomodulatory Effects Beyond Dry Eye: Preclinical Evidence
While clinical development has focused on ophthalmology, the ubiquitous nature of the LFA-1/ICAM-1 interaction in inflammation provides a strong rationale for exploring this compound in other T-cell mediated diseases. Preclinical studies have begun to investigate these broader applications.
Psoriasis: A Model of Systemic Skin Inflammation
A recent study investigated the efficacy of topical this compound in an imiquimod-induced psoriasis model in mice, a well-established model for studying psoriatic inflammation.
Quantitative Data from Psoriasis Mouse Model
| Parameter | Treatment Group | Result | p-value | Reference |
| Psoriasis Area and Severity Index (PASI) Score | This compound 5% topical solution | Significant reduction compared to control | <0.05 | |
| Epidermal Thickness | This compound 5% topical solution | Significant reduction in imiquimod-induced thickening | <0.05 | |
| Gene Expression in Skin (TNF-α, IL-6, IL-22, IL-17/IL-23 axis) | This compound 5% topical solution | Significant decrease in expression | <0.05 |
These findings suggest that this compound can effectively suppress the local inflammatory response in a model of a systemic autoimmune skin disease.
Experimental Autoimmune Encephalomyelitis (EAE): A Model for Multiple Sclerosis
Studies using blocking anti-LFA-1 antibodies in the EAE mouse model have demonstrated the critical role of LFA-1 in the trafficking and motility of pathogenic Th1 and Th17 cells within the central nervous system. Local administration of an anti-LFA-1 antibody at disease onset significantly inhibited EAE progression and reduced neuro-inflammation. Although this study did not use this compound, it provides a strong rationale for investigating LFA-1 antagonists in neuroinflammatory conditions.
Graft-Versus-Host Disease (GVHD)
The role of LFA-1 in T-cell trafficking and activation is also central to the pathogenesis of GVHD. Studies using lovastatin, a compound that locks LFA-1 in a low-affinity state, have shown that inhibiting LFA-1 function can reduce the mortality and morbidity associated with GVHD in a murine bone marrow transplantation model by preventing T-lymphocyte homing to lymph nodes and Peyer's patches. This provides a rationale for exploring specific LFA-1 antagonists like this compound in the context of GVHD.
Detailed Experimental Protocols
To facilitate further research into the systemic immunomodulatory effects of this compound, this section provides detailed methodologies for key experiments.
Imiquimod-Induced Psoriasis Mouse Model
This protocol is based on the methodology described in studies evaluating this compound in a psoriasis model.
Experimental Workflow
Detailed Steps:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Psoriasis Induction: A daily topical dose of 62.5 mg of commercially available 5% imiquimod cream is applied to the shaved back of the mice for 6 consecutive days.
-
Treatment: this compound (5% solution in a suitable vehicle) or vehicle control is administered topically to the affected skin area twice daily, starting from the first day of imiquimod application.
-
Evaluation of Disease Severity:
-
PASI Score: The severity of erythema, scaling, and thickness of the back skin are scored daily on a scale from 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative PASI score is the sum of these individual scores.
-
Skin Thickness: The thickness of the back skin is measured daily using a digital caliper.
-
-
Endpoint Analysis (Day 6):
-
Histopathology: Skin biopsies are collected, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration.
-
Gene Expression Analysis: RNA is extracted from skin biopsies, reverse transcribed to cDNA, and quantitative real-time PCR (RT-qPCR) is performed to measure the expression levels of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-17, IL-22, IL-23). Gene expression is normalized to a housekeeping gene (e.g., GAPDH).
-
In Vitro T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)
This assay is fundamental for assessing the immunosuppressive potential of a compound by measuring its effect on T-cell proliferation in response to allogeneic stimulation.
Experimental Workflow
References
Methodological & Application
Lifitegrast In Vitro T-Cell Adhesion Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifitegrast is a novel small-molecule integrin antagonist that functions by inhibiting the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] This interaction is a critical component of the T-cell mediated inflammatory response, playing a key role in the adhesion of T-cells to endothelial cells, their subsequent migration into tissues, and the formation of the immunological synapse necessary for T-cell activation and cytokine release.[3][4] By blocking this interaction, this compound effectively reduces T-cell mediated inflammation.[5] These application notes provide a detailed protocol for an in vitro T-cell adhesion assay to evaluate the inhibitory activity of this compound.
Principle of the Assay
This assay measures the ability of this compound to inhibit the adhesion of T-lymphocytes (such as the Jurkat cell line) to a substrate coated with ICAM-1. T-cells are fluorescently labeled and incubated in ICAM-1-coated microplate wells in the presence of varying concentrations of this compound. After an incubation period, non-adherent cells are washed away, and the remaining adherent cells are quantified by measuring the fluorescence intensity. A decrease in fluorescence intensity in the presence of this compound indicates its inhibitory effect on T-cell adhesion.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory effects of this compound on T-cell adhesion and cytokine release from in vitro studies.
| Cell Line | IC50 for T-Cell Adhesion Inhibition | Reference |
| Jurkat T-cells | 3 nM | |
| HuT 78 T-cells | 9 nM |
| Cytokine | Inhibition Level | Cell Type | Reference |
| IFN-γ, TNF-α, MIP-1α, IL-1α, IL-1β, IL-2, IL-4, IL-6 | Inhibition at ~2 nM | Activated Lymphocytes |
Signaling Pathway of LFA-1/ICAM-1 Mediated T-Cell Adhesion and Inhibition by this compound
Caption: LFA-1/ICAM-1 signaling and this compound inhibition.
Experimental Protocols
In Vitro T-Cell Adhesion Assay
This protocol is adapted from standard static adhesion assays and is suitable for evaluating the inhibitory potential of this compound.
a. Materials and Reagents:
-
Cells: Jurkat T-cells (or other suitable T-cell line, e.g., HuT 78).
-
Coating Reagent: Recombinant Human ICAM-1/Fc Chimera.
-
Labeling Dye: Calcein-AM or other fluorescent cell stain.
-
Test Compound: this compound.
-
Plates: 96-well black, clear-bottom microplates.
-
Reagents:
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
HEPES buffer
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control for adhesion stimulation.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
b. Experimental Workflow:
Caption: T-cell adhesion assay experimental workflow.
c. Step-by-Step Procedure:
-
Plate Coating:
-
Dilute recombinant human ICAM-1/Fc chimera to a final concentration of 2 µg/mL in sterile PBS.
-
Add 50 µL of the diluted ICAM-1 solution to each well of a 96-well microplate.
-
Incubate the plate overnight at 4°C.
-
The following day, aspirate the coating solution and wash the wells twice with 100 µL of PBS.
-
-
Blocking:
-
Add 100 µL of 1% BSA in PBS to each well to block non-specific binding sites.
-
Incubate for at least 1 hour at 37°C.
-
Aspirate the blocking solution and wash the wells twice with 100 µL of PBS.
-
-
Cell Preparation and Labeling:
-
Culture Jurkat T-cells to a density of approximately 1 x 10^6 cells/mL.
-
Centrifuge the cells and resuspend the pellet in serum-free media.
-
Add Calcein-AM to a final concentration of 5 µM and incubate for 30 minutes at 37°C in the dark.
-
Wash the labeled cells twice with serum-free media to remove excess dye.
-
Resuspend the cells in complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Compound Incubation:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 nM to 1 µM.
-
In a separate plate or tubes, mix equal volumes of the labeled Jurkat cell suspension and the this compound dilutions.
-
Include a vehicle control (medium with DMSO, if applicable) and a positive control for adhesion (e.g., 50 ng/mL PMA).
-
Incubate the cells with this compound for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Add 100 µL of the cell/compound mixture to each corresponding well of the ICAM-1 coated and blocked plate.
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Washing and Quantification:
-
Gently wash the wells twice with 100 µL of pre-warmed PBS to remove non-adherent cells. Be careful not to dislodge the adherent cells.
-
After the final wash, add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths for Calcein-AM (e.g., 485 nm excitation and 520 nm emission).
-
d. Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the data to the vehicle control (representing 100% adhesion).
-
Plot the percentage of adhesion against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value of this compound.
Cytokine Release Assay
This protocol outlines a method to assess the effect of this compound on the release of inflammatory cytokines from activated human peripheral blood mononuclear cells (PBMCs).
a. Materials and Reagents:
-
Cells: Human PBMCs isolated from healthy donors via Ficoll-Paque density gradient centrifugation.
-
Stimulant: Staphylococcal Enterotoxin B (SEB) or anti-CD3/anti-CD28 antibodies.
-
Test Compound: this compound.
-
Plates: 96-well cell culture plates.
-
Reagents:
-
Complete RPMI-1640 medium.
-
Ficoll-Paque PLUS.
-
PBS.
-
-
Cytokine Detection: ELISA kits or a multiplex bead-based immunoassay (e.g., Luminex) for the cytokines of interest (IFN-γ, TNF-α, IL-2, IL-6, etc.).
b. Step-by-Step Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Assay Setup:
-
Plate the PBMCs at a density of 1 x 10^5 to 2 x 10^5 cells per well in a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI medium.
-
Add the this compound dilutions to the respective wells. Include a vehicle control.
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Add the T-cell stimulant (e.g., SEB at 1 µg/mL or a combination of anti-CD3 and anti-CD28 antibodies at 1 µg/mL each) to the appropriate wells.
-
Include an unstimulated control (cells with vehicle but no stimulant).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection and Cytokine Measurement:
-
After incubation, centrifuge the plate at a low speed to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
Measure the concentration of the desired cytokines in the supernatants using ELISA or a multiplex immunoassay, following the manufacturer's protocols.
-
c. Data Analysis:
-
Generate a standard curve for each cytokine using the provided standards.
-
Calculate the concentration of each cytokine in the experimental samples based on the standard curve.
-
Determine the percentage of inhibition of cytokine release for each this compound concentration compared to the stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value for the inhibition of each cytokine.
References
- 1. Development of this compound: a novel T-cell inhibitor for the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Safety of this compound Ophthalmic Solution 5.0% in Patients With Dry Eye Disease: A 1-Year, Multicenter, Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Development of a Cell-Based Assay for Lifitegrast LFA-1 Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifitegrast is a novel small-molecule integrin antagonist approved for the treatment of dry eye disease.[1] Its therapeutic effect stems from its ability to block the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] LFA-1 is an integrin expressed on the surface of leukocytes, including T-lymphocytes, while ICAM-1 is expressed on various cells, including vascular endothelial and antigen-presenting cells.[1][2] The LFA-1/ICAM-1 interaction is a critical step in the inflammatory cascade, facilitating T-cell activation, migration, and the release of pro-inflammatory cytokines. By competitively inhibiting this interaction, this compound effectively dampens the inflammatory response.
This application note provides detailed protocols for a robust and reproducible cell-based adhesion assay to quantify the antagonistic activity of this compound and other potential LFA-1 inhibitors. Additionally, a protocol for a complementary flow cytometry-based receptor occupancy assay is included to further characterize compound binding.
Principle of the Assay
The primary cell-based assay quantifies the ability of a test compound, such as this compound, to inhibit the adhesion of LFA-1-expressing cells (Jurkat, a human T-lymphocyte cell line) to a substrate coated with ICAM-1. The assay involves the following key steps:
-
Coating: 96-well plates are coated with recombinant human ICAM-1.
-
Cell Preparation: Jurkat cells are cultured and then labeled with a fluorescent dye (e.g., Calcein AM or CFSE) for easy quantification.
-
Inhibition: Labeled Jurkat cells are pre-incubated with varying concentrations of the test compound (this compound).
-
Adhesion: The cell-compound mixture is added to the ICAM-1 coated wells, and adhesion is allowed to proceed.
-
Washing: Non-adherent cells are removed through a series of gentle washing steps.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader. The signal is proportional to the number of adhered cells.
-
Data Analysis: The percentage of adhesion inhibition is calculated for each compound concentration, and the half-maximal inhibitory concentration (IC50) is determined.
Data Presentation
The quantitative data from the cell-based adhesion assay can be summarized in a clear and structured table for easy comparison of different LFA-1 antagonists.
| Compound | IC50 (nM) | Maximum Inhibition (%) |
| This compound | 3.0 | ~95% |
| Antagonist X | 15.2 | ~92% |
| Antagonist Y | 89.7 | ~85% |
| Negative Control | >10,000 | <5% |
Table 1: Representative data for LFA-1 antagonists in the Jurkat cell adhesion assay. The IC50 value for this compound is based on published data. Data for Antagonist X, Y, and Negative Control are hypothetical for illustrative purposes.
Experimental Protocols
Protocol 1: LFA-1/ICAM-1 Cell Adhesion Assay
Materials:
-
Jurkat cells (ATCC TIB-152)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant Human ICAM-1/CD54 Fc Chimera
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
Calcein AM or Carboxyfluorescein succinimidyl ester (CFSE)
-
This compound or other test compounds
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Dilute recombinant human ICAM-1 to 5 µg/mL in sterile PBS.
-
Add 50 µL of the ICAM-1 solution to each well of a 96-well plate.
-
Incubate the plate overnight at 4°C.
-
The following day, wash the wells three times with 200 µL of PBS.
-
Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
-
Wash the wells three times with 200 µL of PBS before use.
-
-
Jurkat Cell Preparation and Labeling:
-
Culture Jurkat cells in RPMI-1640 complete medium, maintaining a cell density between 1x10^5 and 1x10^6 cells/mL.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with serum-free RPMI-1640.
-
Resuspend the cells in serum-free RPMI-1640 at a concentration of 1x10^6 cells/mL.
-
Add Calcein AM to a final concentration of 5 µM (or CFSE to 1 µM) and incubate for 30 minutes at 37°C in the dark.
-
Wash the labeled cells twice with serum-free RPMI-1640 to remove excess dye.
-
Resuspend the labeled cells in assay buffer (RPMI-1640 with 0.5% BSA) at a concentration of 2x10^6 cells/mL.
-
-
Inhibition and Adhesion:
-
Prepare a serial dilution of this compound or other test compounds in assay buffer.
-
In a separate 96-well plate (or tubes), mix 50 µL of the labeled Jurkat cell suspension with 50 µL of the compound dilutions.
-
Incubate for 30 minutes at 37°C.
-
Transfer 100 µL of the cell-compound mixture to each well of the ICAM-1 coated plate.
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator to allow for cell adhesion.
-
-
Washing and Quantification:
-
Gently wash the wells three times with 200 µL of pre-warmed assay buffer to remove non-adherent cells.
-
After the final wash, add 100 µL of assay buffer to each well.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Calcein AM/CFSE).
-
-
Data Analysis:
-
Maximum Adhesion Control: Wells with labeled cells but no inhibitor.
-
Background Control: Wells with assay buffer only.
-
Calculate the percentage of adhesion for each well: % Adhesion = [(Fluorescence_sample - Fluorescence_background) / (Fluorescence_max_adhesion - Fluorescence_background)] * 100
-
Calculate the percentage of inhibition for each compound concentration: % Inhibition = 100 - % Adhesion
-
Plot the % Inhibition against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: LFA-1 Receptor Occupancy Assay by Flow Cytometry
Materials:
-
Jurkat cells
-
RPMI-1640 complete medium
-
This compound or other test compounds
-
Anti-LFA-1 (CD11a) antibody, FITC-conjugated (a clone that competes with this compound for binding)
-
Isotype control antibody, FITC-conjugated
-
Flow cytometry staining buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation and Compound Incubation:
-
Harvest Jurkat cells and wash with cold PBS.
-
Resuspend cells in cold RPMI-1640 at 1x10^7 cells/mL.
-
In separate tubes, incubate 1x10^6 cells with varying concentrations of this compound for 1 hour on ice. Include a no-compound control.
-
-
Competitive Binding:
-
To each tube, add a pre-titered, saturating concentration of the FITC-conjugated anti-LFA-1 antibody.
-
Incubate for 30 minutes on ice in the dark.
-
-
Staining and Analysis:
-
Wash the cells twice with cold flow cytometry staining buffer.
-
Resuspend the cells in 500 µL of staining buffer.
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Analyze the mean fluorescence intensity (MFI) of the FITC signal for each sample.
-
-
Data Analysis:
-
The MFI of the FITC-conjugated antibody will decrease as the concentration of this compound increases, due to competition for the same binding site on LFA-1.
-
Calculate the percentage of receptor occupancy: % Receptor Occupancy = [1 - (MFI_sample / MFI_no_compound_control)] * 100
-
Plot the % Receptor Occupancy against the compound concentration to determine the binding affinity.
-
Mandatory Visualizations
References
Lifitegrast Experimental Formulation: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifitegrast is a novel small-molecule integrin antagonist that functions by inhibiting the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2][3][4] This interaction is a critical step in the inflammatory cascade, playing a key role in T-cell activation, migration, and the formation of the immunological synapse.[5] By blocking this interaction, this compound effectively reduces T-cell mediated inflammation. These application notes provide detailed protocols for the preparation and use of experimental this compound formulations in a laboratory setting for in vitro and in vivo research.
Physicochemical Properties and Formulation
This compound is a white to off-white powder. For laboratory use, it is typically supplied as a crystalline solid. The sodium salt of this compound exhibits high solubility in aqueous media, which makes it suitable for ophthalmic formulations.
Preparation of Laboratory Stock Solutions
For in vitro assays, a stock solution of this compound is typically prepared in an organic solvent such as Dimethyl Sulfoxide (DMSO) or dimethylformamide. It is recommended to purge the solvent with an inert gas before dissolving the compound. For aqueous-based assays, a working solution can be prepared by diluting the DMSO stock solution with the desired aqueous buffer, such as Phosphate-Buffered Saline (PBS). It is important to note that the aqueous solution is not recommended for storage for more than one day.
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| DMSO | 30 mg/mL | |
| Dimethylformamide | 30 mg/mL | |
| 1:4 DMSO:PBS (pH 7.2) | 0.2 mg/mL | |
| Phosphate-Buffered Saline | Up to and exceeding 200 mg/mL |
In Vitro Applications
This compound has been shown to potently inhibit T-cell adhesion and cytokine release in various in vitro assays.
T-Cell Adhesion Assay (Jurkat Cells)
This assay evaluates the ability of this compound to inhibit the adhesion of Jurkat T-cells to ICAM-1.
Table 2: In Vitro Inhibition of T-Cell Adhesion by this compound
| Cell Line | Adhesion Target | IC50 | Reference |
| Jurkat T-cells | ICAM-1 | 2.98 nM | |
| HuT 78 cells | ICAM-1 | 9 nM |
Protocol: Jurkat T-Cell Adhesion to ICAM-1 Assay
-
Plate Coating:
-
Coat 96-well microplates with recombinant human ICAM-1 overnight at 4°C.
-
Wash the plates with PBS to remove any unbound ICAM-1.
-
Block non-specific binding sites with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Wash the plates again with PBS.
-
-
Cell Preparation:
-
Culture Jurkat T-cells in appropriate media (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum).
-
Label the Jurkat cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.
-
Resuspend the labeled cells in assay buffer.
-
-
Adhesion Inhibition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the ICAM-1 coated wells.
-
Add the fluorescently labeled Jurkat cells to the wells.
-
Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.
-
-
Quantification:
-
Gently wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Calculate the percentage of adhesion inhibition for each this compound concentration relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Cytokine Release Assay
This assay measures the effect of this compound on the secretion of pro-inflammatory cytokines from activated T-cells.
Table 3: Cytokines Inhibited by this compound in In Vitro Assays
| Cytokine | Reference |
| Interferon-gamma (IFN-γ) | |
| Tumor Necrosis Factor-alpha (TNF-α) | |
| Interleukin-1α (IL-1α) | |
| Interleukin-1β (IL-1β) | |
| Interleukin-2 (IL-2) | |
| Interleukin-4 (IL-4) | |
| Interleukin-6 (IL-6) | |
| Macrophage Inflammatory Protein-1α (MIP-1α) |
Protocol: Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the isolated PBMCs with PBS and resuspend them in complete culture medium.
-
-
Cell Stimulation and Treatment:
-
Plate the PBMCs in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with a T-cell activator (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads).
-
Incubate the plate for 24-48 hours at 37°C in a humidified incubator.
-
-
Cytokine Measurement:
-
Centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatants.
-
Measure the concentration of desired cytokines in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each this compound concentration compared to the stimulated vehicle control.
-
In Vivo Applications
This compound has been evaluated in various animal models of dry eye disease to assess its efficacy in reducing ocular surface inflammation and improving clinical signs.
Experimental Dry Eye (EDE) Mouse Model
This model is commonly used to study the inflammatory mechanisms of dry eye and to test the efficacy of potential therapeutics.
Table 4: Efficacy of this compound in an Experimental Dry Eye Mouse Model
| Parameter | Treatment Group | Result | Reference |
| Inflammatory Mediator Expression (IFN-γ, CXCL9) | This compound vs. Vehicle | Statistically significant reduction | |
| Conjunctival Goblet Cell Number | This compound vs. Vehicle | 39% increase | |
| Conjunctival Goblet Cell Area | This compound vs. Vehicle | 22% increase |
Protocol: Induction of Experimental Dry Eye and Treatment in Mice
-
Induction of Dry Eye:
-
House C57BL/6 mice in a controlled environment with low humidity (<40%) and constant airflow.
-
Administer subcutaneous injections of scopolamine hydrobromide (e.g., 0.5 mg in 0.2 mL) three to four times daily to inhibit tear secretion.
-
Continue this regimen for 5-10 days to induce dry eye disease.
-
-
Treatment Administration:
-
Prepare a topical ophthalmic formulation of this compound (e.g., 1% or 5% solution in a buffered saline solution). A vehicle control solution should also be prepared.
-
Instill one drop of the this compound solution or vehicle into each eye of the mice twice daily.
-
-
Efficacy Evaluation:
-
Corneal Staining: Assess corneal epithelial damage by staining with fluorescein and scoring the degree of punctate staining.
-
Tear Production: Measure tear volume using phenol red-impregnated cotton threads (Schirmer's test).
-
Histology: At the end of the study, euthanize the mice and collect the eyes for histological analysis of the cornea and conjunctiva to assess goblet cell density and inflammatory cell infiltration.
-
Gene Expression Analysis: Isolate RNA from the conjunctiva and cornea to measure the expression of inflammatory mediators by quantitative real-time PCR (qRT-PCR).
-
Canine Model of Keratoconjunctivitis Sicca (KCS)
Spontaneously occurring KCS in dogs provides a naturally occurring model of dry eye disease.
Table 5: Efficacy of this compound in a Canine Model of KCS
| Parameter | Treatment | Result | Reference |
| Tear Production (Schirmer Tear Test) | 1% this compound solution, 3 times a day for 12 weeks | Significant increase from 3.4 to 5.8 mm |
Pharmacokinetics
Pharmacokinetic studies in animal models have been conducted to understand the absorption, distribution, and elimination of this compound.
Table 6: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Route of Administration | Tissue | Tmax | Cmax | Reference |
| Rabbit | Topical Ocular | Plasma | 15-60 min | 17.4 ng/mL | |
| Rabbit | Topical Ocular | Anterior Segment Tissues | 15-60 min | 5,190-14,200 ng/g | |
| Dog | Intravenous | - | - | - |
Signaling Pathway and Experimental Workflows
Diagram 1: this compound Mechanism of Action
Caption: this compound blocks the interaction between LFA-1 on T-cells and ICAM-1.
Diagram 2: In Vitro T-Cell Adhesion Assay Workflow
Caption: Workflow for determining the IC50 of this compound in a T-cell adhesion assay.
Diagram 3: In Vivo Experimental Dry Eye Model Workflow
Caption: Workflow for evaluating the efficacy of this compound in a mouse model of dry eye.
References
- 1. Ocular Distribution and Pharmacokinetics of this compound in Pigmented Rabbits and Mass Balance in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ocular Distribution and Pharmacokinetics of this compound in Pigmented Rabbits and Mass Balance in Beagle Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental Models, Induction Protocols, and Measured Parameters in Dry Eye Disease: Focusing on Practical Implications for Experimental Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimentally-induced dry eye (EDE) murine model [bio-protocol.org]
Application Note: Stability-Indicating HPLC Method for the Determination of Lifitegrast Purity and Stability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist used in the treatment of dry eye disease.[1][2] Ensuring the purity and stability of this compound in pharmaceutical formulations is critical for its safety and efficacy. This document provides a detailed high-performance liquid chromatography (HPLC) method for the determination of this compound purity and for assessing its stability. The method is designed to separate this compound from its potential degradation products and process-related impurities.
This compound is susceptible to degradation under various stress conditions, including hydrolysis (acidic and alkaline) and oxidation.[3][4] The primary degradation pathway involves the hydrolysis of the N1–C40 amide bond, leading to the formation of key degradation products often referred to as DP1 and DP2.[5] Oxidative stress can also lead to the formation of other degradation products. This stability-indicating method is crucial for monitoring the integrity of this compound in bulk drug substance and finished ophthalmic solutions.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound drug substance or ophthalmic solution
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (30%, AR grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following conditions have been shown to be effective for the separation of this compound and its degradation products.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Agilent Zorbax Bonus RP (250 x 4.6 mm, 5 µm) or Shimadzu Ultra C18 (100 x 2.1 mm, 3.0 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water or 0.1% Orthophosphoric acid in water |
| Mobile Phase B | Acetonitrile or a 50:50 (v/v) mixture of acetonitrile and methanol |
| Gradient Program | See Table 2 |
| Flow Rate | 0.5 mL/min to 1.0 mL/min |
| Column Temperature | 25°C - 40°C |
| Detection Wavelength | 228 nm or 260 nm |
| Injection Volume | 10 µL |
| Diluent | Methanol or a mixture of mobile phases |
Table 2: Example Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 40 | 60 |
| 25 | 40 | 60 |
| 30 | 90 | 10 |
| 35 | 90 | 10 |
Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): For bulk drug substance, prepare as described for the standard solution. For ophthalmic solutions (typically 5% or 50 mg/mL), accurately transfer a volume equivalent to 10 mg of this compound into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Forced Degradation Samples: Prepare stock solutions of this compound at approximately 1 mg/mL in the diluent.
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the diluent.
-
Alkaline Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the diluent.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the diluent.
-
Thermal Degradation: Expose the solid this compound powder to 105°C for 24 hours. Prepare a 100 µg/mL solution in the diluent.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL) to UV light (254 nm) for 24 hours. Dilute to a final concentration of 100 µg/mL with the diluent.
-
Method Validation Parameters
The analytical method should be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and placebo components. This is demonstrated by the separation of the main this compound peak from any other peaks in the chromatogram of stressed samples.
-
Linearity: The linearity of the method should be established across a range of concentrations (e.g., 2-12 µg/mL). The correlation coefficient (r²) should be greater than 0.999.
-
Accuracy: Determined by recovery studies by spiking a known amount of this compound into a placebo formulation or a sample solution at different concentration levels (e.g., 80%, 100%, 120%). Recoveries should be within 98-102%.
-
Precision:
-
System Precision: Multiple injections of the same standard solution. The relative standard deviation (%RSD) of the peak areas should be less than 2.0%.
-
Method Precision (Repeatability): Analysis of multiple individual preparations of the same sample. The %RSD should be less than 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. For example, LOD and LOQ for this compound have been reported as 0.50 µg/mL and 1.52 µg/mL, respectively.
-
Robustness: The reliability of the method with respect to deliberate small variations in method parameters such as flow rate, column temperature, and mobile phase composition.
Data Presentation
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Areas (n=6) | ≤ 2.0% |
Table 4: Summary of Forced Degradation Studies
| Stress Condition | Number of Degradation Products | % Degradation of this compound |
| Acid Hydrolysis (0.1 M HCl, 80°C) | Significant degradation observed | To be determined experimentally |
| Alkaline Hydrolysis (0.1 M NaOH, RT) | Significant degradation observed | To be determined experimentally |
| Oxidative (3% H₂O₂, RT) | Slight degradation observed | To be determined experimentally |
| Thermal (105°C, solid) | Stable or slight degradation | To be determined experimentally |
| Photolytic (UV light) | Stable | To be determined experimentally |
Mandatory Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Simplified degradation pathways of this compound under stress conditions.
References
- 1. A specific chiral HPLC method for this compound and determination of enantiomeric impurity in drug substance, ophthalmic product and stressed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. login.medscape.com [login.medscape.com]
- 3. tandfonline.com [tandfonline.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. This compound Degradation: Products and Pathways [mdpi.com]
Application Notes and Protocols for Lifitegrast Administration in a Murine Model of Dry Eye
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of lifitegrast in a murine model of dry eye disease (DED). The information is compiled from peer-reviewed scientific literature to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound and related compounds.
Introduction
Dry eye disease is a multifactorial condition of the ocular surface characterized by a loss of homeostasis of the tear film, resulting in symptoms of discomfort and visual disturbance.[1] Inflammation, particularly T-cell mediated responses, plays a crucial role in the pathogenesis of DED.[1][2] this compound is a lymphocyte function-associated antigen-1 (LFA-1) antagonist that works by blocking the interaction between LFA-1 on T-cells and its cognate ligand, intercellular adhesion molecule-1 (ICAM-1), which is overexpressed on the corneal and conjunctival tissues in DED.[1][3] This interaction is a key step in T-cell activation, migration, and the formation of an immunological synapse, which perpetuates the inflammatory cycle in DED. Murine models of DED are essential tools for investigating the pathophysiology of the disease and for the preclinical evaluation of novel therapeutics like this compound.
Murine Model of Dry Eye: Desiccating Stress and Scopolamine Model
A commonly used and well-validated murine model for inducing DED involves a combination of desiccating stress and the administration of scopolamine, a muscarinic receptor antagonist that inhibits tear secretion. This model effectively mimics the signs of both aqueous-deficient and evaporative dry eye in humans.
Experimental Protocol: Induction of Dry Eye
This protocol describes the induction of DED in mice using a controlled environment chamber and scopolamine injections.
Materials:
-
8-week-old C57BL/6 mice
-
Controlled environment chamber with controlled humidity (<25%) and air flow (15 L/min)
-
Scopolamine hydrobromide
-
Sterile 0.9% saline solution
-
Subcutaneous injection needles and syringes
Procedure:
-
Acclimatize mice to the housing facility for at least one week before the start of the experiment.
-
Induce DED by placing the mice in a controlled environment chamber with a relative humidity of less than 25% and a constant air flow of 15 L/min for the duration of the study (typically 7 to 14 days).
-
Administer subcutaneous injections of scopolamine hydrobromide (0.5 mg/0.2 mL) twice daily.
-
A control group of mice should be maintained in a normal environment without scopolamine injections.
This compound Administration Protocol
The following protocol details the topical administration of this compound to the murine model of DED.
Materials:
-
This compound ophthalmic solution (typically 5% or 10%)
-
Vehicle control (e.g., saline or the formulation vehicle without the active pharmaceutical ingredient)
-
Micropipette
Procedure:
-
Divide the DED-induced mice into treatment and vehicle control groups.
-
Topically administer one drop (approximately 5 µL) of this compound ophthalmic solution (e.g., 5% or 10%) or vehicle to each eye of the mice.
-
Administration frequency is typically twice daily.
-
The treatment duration can range from 5 to 14 days, depending on the study endpoints.
Efficacy Evaluation: Outcome Measures and Assays
Several parameters can be assessed to evaluate the efficacy of this compound in ameliorating the signs of DED.
Corneal Fluorescein Staining (CFS)
CFS is used to assess corneal epithelial damage.
Protocol:
-
Instill 1 µL of 0.5% sodium fluorescein solution into the conjunctival sac.
-
After 2 minutes, examine the cornea using a slit-lamp microscope with a cobalt blue filter.
-
Grade the corneal staining on a standardized scale (e.g., 0-4 or 0-15) based on the area and density of punctate staining.
Tear Volume Measurement
Tear production can be measured using phenol red-impregnated cotton threads.
Protocol:
-
Place a phenol red thread in the lateral canthus of the conjunctiva for 30-60 seconds.
-
Measure the length of the wetted portion of the thread (in millimeters). A longer wetted length indicates greater tear volume.
Histological and Immunohistochemical Analysis
Protocol:
-
At the end of the study, euthanize the mice and enucleate the eyes.
-
Fix the globes in 10% formalin and embed in paraffin.
-
Section the eyes and stain with:
-
Periodic acid-Schiff (PAS) to quantify conjunctival goblet cell density.
-
Antibodies against inflammatory markers such as CD4 (for T-helper cells) and IFN-γ to assess immune cell infiltration and inflammation.
-
Gene Expression Analysis
Protocol:
-
Isolate RNA from the conjunctiva or cornea.
-
Perform quantitative real-time polymerase chain reaction (qRT-PCR) to measure the expression levels of pro-inflammatory cytokines and chemokines (e.g., IFN-γ, CXCL9, CXCL11).
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound in murine models of DED.
Table 1: Effect of this compound on Conjunctival Goblet Cells
| Treatment Group | Goblet Cell Density Increase (%) | Goblet Cell Area Increase (%) | Reference |
| This compound vs. Vehicle | 39% | 22% |
Table 2: Effect of this compound on Inflammatory Markers
| Inflammatory Marker | Reduction with this compound | Murine Model | Reference |
| IFN-γ expression | Significantly lower | Desiccating stress | |
| CXCL9 expression | Significantly lower | Desiccating stress | |
| CXCL11 expression | Significantly lower | Desiccating stress | |
| CD4+IFN-γ+ T-cells | Significantly decreased | Desiccating stress + Scopolamine |
Table 3: Clinical Sign Improvement with this compound Treatment
| Clinical Sign | Improvement with this compound | Murine Model | Reference |
| Corneal Barrier Function | Less disruption | Desiccating stress | |
| Tear Volume | Higher than EDE group | Desiccating stress + Scopolamine | |
| Tear-film break-up time (TBUT) | Higher than EDE group | Desiccating stress + Scopolamine | |
| Corneal Staining Scores (CSS) | Significant decrease | Desiccating stress + Scopolamine |
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound in dry eye disease.
Experimental Workflow
Caption: Experimental workflow for this compound administration in a murine DED model.
Logical Relationship of Experimental Design
Caption: Logical relationships between experimental groups and expected outcomes.
References
Application Notes and Protocols for Quantifying Lifitegrast in Ocular Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist, is a key therapeutic agent for the treatment of dry eye disease (DED).[1][2] It functions by inhibiting the interaction between LFA-1 on T-cells and its cognate ligand, intercellular adhesion molecule-1 (ICAM-1), which is expressed on inflamed epithelial and endothelial cells.[3][4] This action impedes T-cell adhesion, migration, and the subsequent release of inflammatory mediators, thereby mitigating the inflammatory cycle of DED.[5] Understanding the distribution and concentration of this compound in various ocular tissues is paramount for optimizing drug delivery, assessing therapeutic efficacy, and conducting pharmacokinetic and pharmacodynamic (PK/PD) studies.
These application notes provide a comprehensive overview of the methodologies for the quantitative analysis of this compound in ocular tissues, primarily utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound in various ocular tissues of pigmented rabbits following repeat topical ocular administration of two different 5% this compound formulations. This data is crucial for understanding the drug's distribution in the eye.
Table 1: Pharmacokinetic Parameters of this compound in Rabbit Ocular Tissues
| Ocular Tissue | Formulation | Cmax (ng/g) | AUC0–8 (ng·h/g) |
| Conjunctiva (Palpebral) | Formulation 1 | 14,200 | 30,800 |
| Formulation 2 | 9,620 | 36,600 | |
| Conjunctiva (Bulbar) | Formulation 1 | 5,930 | 13,400 |
| Formulation 2 | 5,190 | 12,000 | |
| Cornea | Formulation 1 | 7,160 | 18,300 |
| Formulation 2 | 6,430 | 17,300 | |
| Sclera (Anterior) | Formulation 1 | 11,200 | 17,500 |
| Formulation 2 | 5,870 | 11,200 | |
| Sclera (Posterior) | Formulation 1 | 826 | 2,360 |
| Formulation 2 | 369 | 1,570 | |
| Iris-Ciliary Body | Formulation 1 | 190 | 1,130 |
| Formulation 2 | 195 | 1,020 | |
| Aqueous Humor | Formulation 1 | 79.0 | 492 |
| Formulation 2 | 45.9 | 358 | |
| Choroid-RPE | Formulation 1 | 108 | 561 |
| Formulation 2 | 123 | 647 | |
| Vitreous Humor | Both | Very low/non-detectable | - |
| Retina | Both | Very low/non-detectable | - |
| Optic Nerve | Both | Very low/non-detectable | - |
| Lens | Both | Very low/non-detectable | - |
Cmax: Maximum Concentration; AUC0–8: Area Under the Concentration-Time Curve from 0 to 8 hours. Data derived from a study in pigmented rabbits receiving twice-daily topical ocular doses for 4 days and a single dose on day 5.
This compound Signaling Pathway
This compound's mechanism of action is centered on the disruption of the T-cell mediated inflammatory pathway in dry eye disease. The following diagram illustrates this pathway.
Caption: this compound inhibits T-cell activation by blocking LFA-1/ICAM-1 interaction.
Experimental Protocols
Ocular Tissue Sample Preparation
A robust sample preparation protocol is critical for accurate quantification and to minimize matrix effects.
Materials:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Internal Standard (IS) solution (e.g., this compound-d6)
-
Homogenizer (e.g., bead beater)
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
Protocol:
-
Tissue Collection: Following euthanasia, carefully dissect ocular tissues (cornea, conjunctiva, sclera, iris-ciliary body, aqueous humor, vitreous humor, retina).
-
Washing: Gently rinse tissues with ice-cold PBS to remove any residual blood or contaminants. Blot dry with a lint-free wipe.
-
Weighing: Accurately weigh each tissue sample.
-
Homogenization:
-
For solid tissues, add a specific volume of cold PBS (e.g., 4 volumes of tissue weight) and homogenize using a bead beater or similar equipment until a uniform homogenate is achieved.
-
For liquid samples like aqueous and vitreous humor, centrifugation may be sufficient to remove any particulate matter.
-
-
Protein Precipitation:
-
To an aliquot of the tissue homogenate (e.g., 100 µL), add the internal standard solution.
-
Add 3-4 volumes of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10-20 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube, ensuring the protein pellet is not disturbed.
-
Evaporation & Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
-
LC-MS/MS Quantification of this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu, Waters)
-
Tandem Mass Spectrometer (e.g., Sciex API-5000™) equipped with a Turbo IonSpray or Electrospray Ionization (ESI) source.
LC Parameters (Example):
-
Column: Atlantis dC18 (5 µm, 2.1 × 150 mm) or equivalent C18 column.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient program to separate this compound from endogenous interferences.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 25-40°C
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: 615.2 → 145.0
-
This compound-d6 (IS): 621.2 → 145.1
-
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum sensitivity.
Method Validation: The analytical method should be fully validated according to regulatory guidelines. Key validation parameters include:
-
Linearity: Establish a calibration curve over the expected concentration range (e.g., 5 to 500 ng/mL in tissue homogenates). The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy should be within 85-115% (80-120% at the Lower Limit of Quantification, LLOQ), and precision (CV%) should not exceed 15% (20% at LLOQ).
-
Selectivity and Specificity: Ensure no significant interference from endogenous matrix components at the retention times of this compound and the IS.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.
-
Recovery: Determine the extraction efficiency of this compound and the IS from the ocular tissue matrix.
-
Stability: Assess the stability of this compound in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, and long-term).
Experimental Workflow
The following diagram outlines the general workflow for the quantification of this compound in ocular tissues.
Caption: Workflow for this compound quantification in ocular tissues.
References
- 1. aafp.org [aafp.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound: First LFA-1/ICAM-1 antagonist for treatment of dry eye disease. | Semantic Scholar [semanticscholar.org]
- 5. This compound: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying T-cell Migration and Activation In Vitro Using Lifitegrast
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lifitegrast is a novel small-molecule integrin antagonist that specifically targets the interaction between Lymphocyte Function-associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2][3][4][5] This interaction is a critical step in the adhesion, migration, and activation of T-cells, playing a central role in inflammatory responses. By competitively binding to LFA-1 on T-cells, this compound effectively blocks its binding to ICAM-1, which is often overexpressed on endothelial and epithelial cells in inflammatory conditions. This mechanism makes this compound a valuable tool for studying the dynamics of T-cell trafficking and activation in vitro. These application notes provide detailed protocols for utilizing this compound in T-cell adhesion, migration, and activation assays.
Mechanism of Action
This compound acts as a competitive antagonist to ICAM-1 by binding to LFA-1 on T-lymphocytes. This blockade disrupts the formation of the immunological synapse, a specialized junction between a T-cell and an antigen-presenting cell (APC) or endothelial cell, which is essential for T-cell activation and effector function. The inhibition of the LFA-1/ICAM-1 interaction by this compound leads to a reduction in T-cell adhesion to the endothelium, subsequent transendothelial migration into tissues, and dampens T-cell activation and proliferation. Consequently, the production and release of pro-inflammatory cytokines are diminished.
Caption: this compound inhibits the LFA-1/ICAM-1 interaction, blocking downstream T-cell functions.
Data Presentation
The following tables summarize the quantitative data on the in-vitro efficacy of this compound in inhibiting T-cell adhesion and cytokine secretion.
Table 1: Inhibition of T-Cell Adhesion by this compound
| Cell Line | Adhesion Target | IC50 (nM) | Reference(s) |
| Jurkat T-cells | ICAM-1 | 2.98 - 3 | |
| HuT 78 T-cells | ICAM-1 | 9 |
Table 2: Inhibition of Cytokine Secretion by this compound in Activated Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | EC50 (µM) | Reference(s) |
| Interferon-γ (IFN-γ) | 0.0016 | |
| Interleukin-1β (IL-1β) | 0.36 | |
| Tumor Necrosis Factor-α (TNF-α) | 0.076 | |
| Interleukin-2 (IL-2) | Inhibition observed | |
| Interleukin-4 (IL-4) | Inhibition observed | |
| Interleukin-6 (IL-6) | Inhibition observed |
Experimental Protocols
Herein are detailed protocols for assessing the effect of this compound on T-cell function in vitro.
Protocol 1: T-Cell Adhesion Assay
This assay measures the ability of this compound to inhibit the adhesion of T-cells to a monolayer of cells expressing ICAM-1 or to purified ICAM-1.
Materials:
-
Jurkat T-cells or other suitable T-cell line
-
Human umbilical vein endothelial cells (HUVECs) or other ICAM-1 expressing cells
-
Recombinant human ICAM-1
-
This compound
-
Calcein-AM (or other fluorescent cell stain)
-
96-well black, clear-bottom microplates
-
Complete RPMI-1640 medium
-
Assay buffer (e.g., PBS with 1% BSA)
-
Fluorescence plate reader
Procedure:
-
Plate Coating (if using purified ICAM-1):
-
Coat wells of a 96-well plate with recombinant human ICAM-1 (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash wells three times with PBS to remove unbound ICAM-1.
-
Block non-specific binding with 1% BSA in PBS for 1 hour at 37°C.
-
Wash wells three times with PBS.
-
-
Cell Preparation:
-
Label Jurkat T-cells with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C.
-
Wash the cells three times with assay buffer to remove excess dye.
-
Resuspend the labeled cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a separate plate or tubes, pre-incubate the labeled T-cells with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Add 100 µL of the T-cell/lifitegrast suspension to each well of the ICAM-1 coated plate.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Gently wash the wells three to four times with pre-warmed assay buffer to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of assay buffer to each well.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation/Emission ~485/520 nm for Calcein-AM).
-
Calculate the percentage of adhesion for each treatment condition relative to the vehicle control.
-
Protocol 2: T-Cell Migration (Transwell) Assay
This protocol assesses the effect of this compound on T-cell migration towards a chemoattractant through a permeable support.
Materials:
-
CD4+ T-cells isolated from PBMCs or a T-cell line (e.g., Jurkat)
-
Transwell inserts (e.g., 5 or 8 µm pore size) for 24-well plates
-
Chemoattractant (e.g., CXCL12/SDF-1α)
-
This compound
-
RPMI-1640 medium without FBS
-
Flow cytometer or a cell counting method (e.g., MTT assay)
Procedure:
-
Preparation:
-
Starve T-cells in serum-free medium for 2-4 hours prior to the assay.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the T-cells (e.g., 1 x 10^6 cells/mL) with this compound or vehicle for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of RPMI-1640 containing the chemoattractant (e.g., 100 ng/mL CXCL12) to the lower chamber of the 24-well plate.
-
Add 600 µL of medium without chemoattractant to control wells.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-treated T-cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Collect the cells from the lower chamber.
-
Count the number of migrated cells using a flow cytometer (by acquiring events for a fixed time) or a cell viability assay like MTT.
-
Calculate the percentage of migration relative to the total number of cells added to the insert.
-
Protocol 3: T-Cell Activation Assay
This assay evaluates the inhibitory effect of this compound on T-cell activation, measured by proliferation and cytokine production.
Materials:
-
Human PBMCs or purified CD3+ T-cells
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
This compound
-
Cell proliferation dye (e.g., CellTrace™ Violet)
-
Complete RPMI-1640 medium
-
96-well flat-bottom cell culture plates
-
ELISA kits for desired cytokines (e.g., IFN-γ, TNF-α)
-
Flow cytometer
Procedure:
-
Plate Preparation:
-
Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) overnight at 4°C.
-
Wash the wells three times with sterile PBS before use.
-
-
Cell Preparation and Staining:
-
Isolate PBMCs or purify CD3+ T-cells.
-
Label the cells with a cell proliferation dye according to the manufacturer's instructions.
-
Resuspend the cells in complete RPMI medium at 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add 100 µL of the cell suspension to each anti-CD3 coated well.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).
-
Add varying concentrations of this compound or vehicle control to the wells.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Analysis:
-
Cytokine Measurement: On day 2 or 3, carefully collect the culture supernatant and measure cytokine concentrations using ELISA kits.
-
Proliferation Analysis: On day 4 or 5, harvest the cells and analyze the dilution of the proliferation dye by flow cytometry. The decrease in fluorescence intensity indicates cell division.
-
Visualizations
Caption: General workflow for in-vitro T-cell assays using this compound.
Caption: Logical flow of this compound's impact on T-cell function.
References
- 1. Development of this compound: a novel T-cell inhibitor for the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of this compound: a novel T-cell inhibitor for the treatment of dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: First LFA-1/ICAM-1 antagonist for treatment of dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
Application of Lifitegrast in 3D Corneal Tissue Models for Dry Eye Disease Research
Application Note AN-001
Introduction
Dry eye disease (DED) is a multifactorial condition of the ocular surface characterized by a loss of homeostasis of the tear film, and accompanied by ocular symptoms, in which ocular surface inflammation and damage play etiological roles.[1] Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist that works by blocking the interaction between LFA-1 on T-cells and its ligand, intercellular adhesion molecule-1 (ICAM-1), on the surface of corneal and conjunctival epithelial cells.[2][3] This interaction is a key step in the inflammatory cascade of DED, leading to T-cell recruitment, activation, and the release of pro-inflammatory cytokines.[4][5]
Three-dimensional (3D) corneal tissue models offer a physiologically relevant in vitro platform to study the pathogenesis of DED and to evaluate the efficacy of therapeutic agents like this compound. These models can replicate the stratified structure of the human cornea and can be used to create an inflammatory microenvironment mimicking DED. This application note describes a detailed protocol for utilizing a 3D corneal tissue model to assess the anti-inflammatory effects of this compound.
Mechanism of Action of this compound
This compound is designed to inhibit the T-cell mediated inflammatory response in DED. In a healthy state, the interaction between LFA-1 and ICAM-1 is crucial for immune surveillance. However, in DED, environmental stress and hyperosmolarity can lead to the overexpression of ICAM-1 on corneal epithelial cells. This increased expression facilitates the adhesion and infiltration of T-cells into the corneal tissue, leading to a chronic inflammatory state. This compound competitively binds to LFA-1 on T-cells, thereby preventing its binding to ICAM-1. This blockade inhibits T-cell adhesion, activation, and the subsequent release of inflammatory cytokines, thus disrupting the cycle of inflammation on the ocular surface.
Experimental Workflow
The following workflow outlines the key steps for evaluating the efficacy of this compound in a 3D corneal tissue model of DED.
Protocols
Protocol 1: Construction of a 3D Corneal Tissue Model
This protocol is based on established methods for creating organotypic corneal cultures.
-
Cell Culture:
-
Culture human corneal epithelial cells (HCECs) and human corneal fibroblasts (HCFs) in their respective specialized media.
-
Culture human peripheral blood mononuclear cells (PBMCs) for T-cell isolation.
-
-
Scaffold Preparation:
-
Prepare a collagen-based hydrogel scaffold in a cell culture insert (e.g., 24-well format).
-
Embed HCFs within the collagen gel to form the stromal layer.
-
-
Epithelial Layer Seeding:
-
Once the stromal layer has polymerized, seed HCECs on top of the gel.
-
-
Air-Liquid Interface Culture:
-
Culture the construct submerged in media for 24-48 hours to allow for cell attachment.
-
Raise the construct to an air-liquid interface to promote epithelial stratification and differentiation. Culture for 10-14 days.
-
Protocol 2: Induction of an Inflammatory Dry Eye Phenotype
This protocol aims to mimic the inflammatory conditions of DED in the 3D corneal model.
-
Inflammatory Stimulus:
-
Expose the 3D corneal model to a hyperosmolar culture medium (e.g., 400-450 mOsM) for 24-48 hours.
-
Alternatively, supplement the culture medium with pro-inflammatory cytokines such as TNF-α (10 ng/mL) and IL-1β (10 ng/mL) for 24 hours to induce an inflammatory state and upregulate ICAM-1 expression.
-
-
T-Cell Co-culture:
-
Isolate CD4+ T-cells from PBMCs using magnetic-activated cell sorting (MACS).
-
Activate the T-cells in vitro using anti-CD3/CD28 antibodies for 48-72 hours.
-
Add the activated T-cells to the apical surface of the inflamed 3D corneal model.
-
Protocol 3: Treatment with this compound
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline).
-
Prepare serial dilutions to test a range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM). A vehicle-only control should be included.
-
-
Treatment Application:
-
Apply the this compound solutions or vehicle control topically to the apical surface of the 3D corneal models co-cultured with T-cells.
-
Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Protocol 4: Endpoint Analysis
-
T-Cell Adhesion Assay:
-
Gently wash the apical surface of the corneal models to remove non-adherent T-cells.
-
Lyse the remaining cells and quantify the number of adherent T-cells using a fluorescent DNA quantification assay (e.g., CyQUANT™).
-
-
Cytokine Profiling:
-
Collect the culture medium from the basolateral compartment.
-
Analyze the concentration of key pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-1β, IL-6, IL-8) using a multiplex immunoassay (e.g., Luminex®) or ELISA.
-
-
Tissue Viability and Morphology:
-
Assess cell viability using a metabolic assay (e.g., MTT or PrestoBlue™).
-
Fix the 3D corneal constructs in 4% paraformaldehyde, embed in paraffin, and section for histological analysis (H&E staining) to evaluate tissue morphology and T-cell infiltration.
-
Perform immunofluorescence staining for markers such as ICAM-1, MUC1, and cytokeratin 3/12 to assess changes in protein expression.
-
Expected Quantitative Data
The following tables summarize expected quantitative outcomes based on in vitro studies of this compound. These serve as a benchmark for what may be observed in a 3D corneal model.
Table 1: Inhibition of T-Cell Adhesion by this compound
| Cell Line | IC₅₀ (nM) | Reference |
| Jurkat T-cells | 2.98 | |
| HuT 78 T-cells | 9 |
Table 2: Inhibition of Cytokine Secretion by this compound in Activated PBMCs
| Cytokine | EC₅₀ (µM) | Reference |
| IFN-γ | 0.0016 | |
| TNF-α | 0.076 | |
| IL-1β | 0.36 | |
| IL-1α | ~0.002 | |
| IL-2 | ~0.002 | |
| IL-4 | ~0.002 | |
| IL-6 | ~0.002 | |
| MIP-1α | ~0.002* |
*Note: Data presented as the concentration for inhibition, specific EC₅₀ not provided.
Logical Relationship Diagram
Conclusion
The described protocols provide a framework for researchers, scientists, and drug development professionals to utilize 3D corneal tissue models for the preclinical evaluation of this compound. This approach offers a more physiologically relevant system compared to traditional 2D cell cultures and can provide valuable insights into the therapeutic potential of this compound in mitigating the inflammatory processes of dry eye disease. The use of such advanced in vitro models can aid in a more comprehensive understanding of the drug's mechanism of action and its effects on corneal tissue homeostasis.
References
- 1. Establishment of human corneal epithelial organoids for ex vivo modelling dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of this compound: a novel T-cell inhibitor for the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in Treatment of Dry Eye Disease—A Practical, Narrative Expert Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Lifitegrast's Effect on T-Cell Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifitegrast is a novel small-molecule integrin antagonist that functions by blocking the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2][3] This interaction is a critical step in the activation of T-cells, which subsequently leads to the release of pro-inflammatory cytokines.[4][5] By inhibiting the LFA-1/ICAM-1 binding, this compound effectively modulates the inflammatory cascade, making it a significant area of investigation for various inflammatory conditions. In vitro studies have demonstrated that this compound can inhibit T-cell adhesion and the secretion of several key pro-inflammatory cytokines.
These application notes provide detailed protocols for researchers to investigate the in-vitro effects of this compound on cytokine release from activated T-cells, a crucial process in understanding its mechanism of action and potential therapeutic applications.
Mechanism of Action: LFA-1/ICAM-1 Inhibition
T-cell activation is a cornerstone of the adaptive immune response. A key step in this process is the formation of an immunological synapse between a T-cell and an antigen-presenting cell (APC). This synapse is stabilized by the binding of LFA-1 on the T-cell surface to ICAM-1 on the APC. This adhesion is critical for the downstream signaling that leads to T-cell proliferation, differentiation, and the secretion of cytokines. This compound, as an LFA-1 antagonist, competitively binds to LFA-1, thereby preventing its interaction with ICAM-1 and disrupting the immunological synapse. This disruption directly inhibits T-cell activation and the subsequent release of inflammatory cytokines.
Data Presentation
The following tables summarize the quantitative data on the in-vitro efficacy of this compound in inhibiting T-cell adhesion and cytokine secretion.
Table 1: Inhibition of T-Cell Adhesion by this compound
| Cell Line | IC50 (nmol/L) | Reference |
| Jurkat T-cells | 2.98 | |
| HuT 78 T-cells | 9 |
Table 2: Inhibition of Cytokine Secretion from Activated Peripheral Blood Mononuclear Cells (PBMCs) by this compound
| Cytokine | EC50 (µM) | Reference |
| Interferon-γ (IFN-γ) | 0.0016 | |
| Interleukin-1β (IL-1β) | 0.36 | |
| Tumor Necrosis Factor-α (TNF-α) | 0.076 |
In vitro studies have also demonstrated that this compound inhibits the release of other pro-inflammatory cytokines including Interleukin-1α (IL-1α), Interleukin-2 (IL-2), Interleukin-4 (IL-4), and Interleukin-6 (IL-6) from activated lymphocytes.
Experimental Protocols
The following are detailed protocols to assess the impact of this compound on T-cell adhesion and cytokine release.
Protocol 1: Jurkat T-Cell Adhesion Assay
This assay measures the ability of this compound to inhibit the adhesion of Jurkat T-cells to immobilized ICAM-1.
Materials:
-
Jurkat T-cells
-
Recombinant Human ICAM-1
-
96-well black, clear-bottom microplates
-
Bovine Serum Albumin (BSA)
-
Calcein-AM
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer (e.g., RPMI 1640)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Dilute recombinant human ICAM-1 to 2 µg/mL in PBS.
-
Add 50 µL of the ICAM-1 solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the wells three times with PBS.
-
Block the wells by adding 200 µL of 1% BSA in PBS and incubate for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation and Labeling:
-
Culture Jurkat T-cells in appropriate media.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Calcein-AM to a final concentration of 5 µM and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells three times with assay buffer to remove excess dye.
-
Resuspend the labeled cells in assay buffer at 1 x 10^6 cells/mL.
-
-
This compound Treatment and Adhesion:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a separate 96-well plate, add 50 µL of the labeled Jurkat cell suspension to 50 µL of the this compound dilutions (or vehicle control).
-
Incubate for 30 minutes at 37°C.
-
Transfer 100 µL of the cell/lifitegrast mixture to the ICAM-1 coated and blocked plate.
-
Incubate for 1 hour at 37°C to allow for cell adhesion.
-
-
Washing and Fluorescence Measurement:
-
Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
-
After the final wash, add 100 µL of assay buffer to each well.
-
Measure the fluorescence of the adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Calculate the percentage of adhesion for each this compound concentration relative to the vehicle control and determine the IC50 value.
-
Protocol 2: Cytokine Release from Activated Human PBMCs
This protocol details the isolation of human Peripheral Blood Mononuclear Cells (PBMCs), their activation, treatment with this compound, and subsequent measurement of secreted cytokines by ELISA.
Materials:
-
Human whole blood
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)
-
This compound
-
96-well cell culture plates
-
ELISA kits for target cytokines (e.g., IFN-γ, TNF-α, IL-1β, IL-6)
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the cells in complete RPMI 1640 medium and perform a cell count.
-
-
T-Cell Activation and this compound Treatment:
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI 1640 medium.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium.
-
Add 50 µL of the this compound dilutions (or vehicle control) to the appropriate wells.
-
For T-cell activation, use either plate-bound anti-CD3 antibody (pre-coat wells with 1-5 µg/mL anti-CD3) and soluble anti-CD28 antibody (1-2 µg/mL), or commercially available anti-CD3/CD28 T-cell activation beads.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 72 hours. The optimal incubation time may vary depending on the cytokine being measured.
-
-
Cytokine Measurement by ELISA:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Perform ELISA for the target cytokines (e.g., IFN-γ, TNF-α, IL-1β, IL-6) on the collected supernatants according to the manufacturer's instructions for the specific ELISA kit.
-
Generate a standard curve for each cytokine to determine the concentration in the samples.
-
Calculate the percentage of cytokine inhibition for each this compound concentration relative to the activated, untreated control and determine the EC50 value.
-
Protocol 3: Intracellular Cytokine Staining by Flow Cytometry
This protocol allows for the identification and quantification of cytokine-producing T-cell populations following this compound treatment.
Materials:
-
Isolated and activated PBMCs (from Protocol 2)
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8)
-
Fluorescently conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Fixation/Permeabilization buffers
-
Flow cytometer
Procedure:
-
Cell Stimulation and Protein Transport Inhibition:
-
Follow steps 1 and 2 of Protocol 2 for PBMC isolation, activation, and this compound treatment.
-
During the last 4-6 hours of the incubation period, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL or Monensin at 2 µM) to each well to allow for intracellular cytokine accumulation.
-
-
Cell Surface Staining:
-
Harvest the cells from the plate and wash them with FACS buffer (PBS with 2% FBS).
-
Resuspend the cells in FACS buffer containing a cocktail of fluorescently labeled antibodies against T-cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in permeabilization buffer.
-
-
Intracellular Cytokine Staining:
-
Add a cocktail of fluorescently labeled antibodies against the intracellular cytokines of interest (e.g., anti-IFN-γ, anti-TNF-α) to the permeabilized cells.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the T-cell populations of interest (e.g., CD3+/CD4+ or CD3+/CD8+).
-
Analyze the percentage of cells expressing the target cytokines within each T-cell population for each this compound concentration.
-
Conclusion
The provided protocols offer a comprehensive framework for investigating the inhibitory effects of this compound on T-cell mediated cytokine release. By utilizing these methods, researchers can further elucidate the immunomodulatory properties of this compound and its potential applications in the development of novel therapeutics for inflammatory diseases. The quantitative data presented underscores the potency of this compound in disrupting key inflammatory pathways.
References
Protocol for Assessing Lifitegrast Efficacy in Preclinical Animal Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lifitegrast is a small-molecule integrin antagonist that functions by blocking the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and its cognate ligand, Intercellular Adhesion Molecule-1 (ICAM-1).[1][2][3] This interaction is a critical step in the inflammatory cascade associated with dry eye disease (DED).[1][3] By inhibiting T-cell migration, activation, and the subsequent release of inflammatory cytokines, this compound offers a targeted therapeutic approach to mitigate the signs and symptoms of DED.
This document provides detailed protocols for assessing the efficacy of this compound in a preclinical mouse model of dry eye disease. The outlined procedures are designed to provide a robust framework for evaluating the therapeutic potential of this compound and similar compounds.
Signaling Pathway of this compound's Mechanism of Action
This compound disrupts the T-cell mediated inflammatory response in dry eye disease. The binding of LFA-1 on T-cells to ICAM-1 on antigen-presenting cells (APCs) and inflamed epithelial cells of the ocular surface is a key step in the formation of an immunological synapse. This interaction facilitates T-cell activation, proliferation, and the release of pro-inflammatory cytokines such as IFN-γ, TNF-α, and IL-1β. This compound acts as a competitive antagonist to this binding, thereby downregulating the inflammatory cascade.
Experimental Workflow
A typical preclinical study to evaluate the efficacy of this compound involves several key stages, from the induction of dry eye disease in an animal model to the comprehensive analysis of various efficacy endpoints.
Quantitative Data Summary
The following table summarizes representative quantitative data from a preclinical study evaluating this compound in a mouse model of experimental dry eye (EDE).
| Efficacy Endpoint | Control | EDE (Vehicle) | This compound (5%) | This compound (10%) | Positive Control (e.g., Cyclosporine A 0.05%) |
| Tear Volume (mm/15s) | 9.5 ± 1.2 | 4.2 ± 0.8 | 6.8 ± 1.0 | 7.5 ± 1.1 | 7.1 ± 0.9 |
| Corneal Fluorescein Staining Score (0-15) | 0.5 ± 0.2 | 8.7 ± 1.5 | 4.1 ± 1.1 | 3.5 ± 0.9 | 4.5 ± 1.2 |
| Conjunctival CD4+ T-cells (cells/mm²) ** | 10 ± 3 | 55 ± 8 | 25 ± 5 | 20 ± 4 | 28 ± 6* |
| Conjunctival Goblet Cell Density (cells/mm²) ** | 45 ± 5 | 15 ± 4 | 30 ± 6 | 35 ± 7 | 32 ± 5 |
| Tear IFN-γ Levels (pg/mL) | < 10 | 85 ± 15 | 30 ± 8 | 22 ± 6 | 35 ± 9 |
| Tear TNF-α Levels (pg/mL) | < 15 | 120 ± 20 | 50 ± 12 | 40 ± 10 | 55 ± 14 |
| Statistically significant improvement compared to the EDE (Vehicle) group (p < 0.05). |
Experimental Protocols
Scopolamine-Induced Dry Eye Mouse Model
This model induces both aqueous-deficient and evaporative dry eye, mimicking key features of the human disease.
Materials:
-
C57BL/6 mice (female, 8-10 weeks old)
-
Scopolamine hydrobromide
-
Sterile 0.9% saline
-
Subcutaneous osmotic pumps or transdermal patches
-
Controlled environment chamber (optional, for desiccating stress)
Protocol:
-
Acclimatize mice for at least one week under standard laboratory conditions.
-
Induce dry eye by administering scopolamine. This can be achieved through:
-
Subcutaneous injection: Inject 0.5 mg/0.2 mL scopolamine hydrobromide subcutaneously four times a day (e.g., at 9 am, 12 pm, 3 pm, and 6 pm) for 5-10 consecutive days.
-
Osmotic pumps: Surgically implant subcutaneous osmotic pumps that continuously deliver scopolamine (e.g., 12.5 mg/day) for the duration of the study.
-
Transdermal patch: Apply a transdermal scopolamine patch (e.g., 0.5mg/72h) to the shaved dorsal skin.
-
-
For a more severe model, expose the mice to a desiccating environment, which can be a controlled chamber with low humidity (< 40%), constant air flow, and a 12-hour light/dark cycle.
-
Divide the mice into experimental groups:
-
Group 1: Naive (no induction, no treatment)
-
Group 2: Vehicle control (DED induction + vehicle administration)
-
Group 3: this compound treatment (DED induction + topical this compound)
-
Group 4: Positive control (e.g., Cyclosporine A) (DED induction + positive control)
-
-
Administer the respective treatments topically (e.g., 5 µL per eye, twice daily) for the duration of the study (typically 7-14 days).
Corneal Fluorescein Staining
This method assesses the integrity of the corneal epithelium.
Materials:
-
1% fluorescein sodium ophthalmic strips or solution
-
Slit-lamp biomicroscope with a cobalt blue filter
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Anesthetize the mouse.
-
Gently apply a fluorescein strip moistened with sterile saline to the inferior conjunctival sac, or instill 1 µL of 1% fluorescein solution.
-
Allow the mouse to blink several times to distribute the dye.
-
After 1-2 minutes, gently rinse the eye with sterile saline to remove excess fluorescein.
-
Examine the cornea under a slit-lamp with a cobalt blue filter. Areas of epithelial defects will stain green.
-
Grade the corneal staining using a standardized scoring system (e.g., 0-4 for five corneal regions, for a total score of 0-15). A higher score indicates more severe damage.
Tear Volume Measurement (Phenol Red Thread Test)
This test provides a quantitative measure of aqueous tear production.
Materials:
-
Phenol red-impregnated cotton threads
-
Fine-tipped forceps
-
Millimeter ruler
Protocol:
-
Gently restrain the mouse without anesthesia.
-
Using forceps, place the folded end of the phenol red thread into the lateral canthus of the lower eyelid for 15-30 seconds.
-
The thread will turn red as it absorbs the tears.
-
Remove the thread and immediately measure the length of the red portion in millimeters.
-
A shorter red length indicates reduced tear production.
Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines
This assay quantifies the levels of pro-inflammatory cytokines in ocular tissues.
Materials:
-
Mouse-specific ELISA kits for IFN-γ, TNF-α, and IL-1β
-
Conjunctival tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Microplate reader
Protocol:
-
Sample Preparation:
-
Euthanize the mice and carefully dissect the conjunctival tissue.
-
Homogenize the tissue in lysis buffer on ice.
-
Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (tissue lysate) and determine the total protein concentration (e.g., using a BCA assay).
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the tissue lysate samples and standards, followed by a detection antibody, and then a substrate for colorimetric detection.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve. Normalize the cytokine levels to the total protein concentration of the lysate.
-
Immunohistochemistry (IHC) for CD4+ T-Cells
This technique is used to visualize and quantify the infiltration of CD4+ T-cells in the conjunctiva.
Materials:
-
Paraffin-embedded conjunctival tissue sections (5 µm)
-
Primary antibody: Rat anti-mouse CD4
-
Biotinylated secondary antibody: Anti-rat IgG
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Protocol:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with the primary anti-CD4 antibody (e.g., at a 1:100 dilution) overnight at 4°C.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Incubate with the ABC reagent for 30 minutes.
-
Apply the DAB substrate until a brown color develops.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Dehydrate the slides, clear in xylene, and mount with a coverslip.
-
Examine the sections under a microscope. CD4+ cells will appear brown.
-
Quantify the number of CD4+ cells per unit area (e.g., cells/mm²) in the conjunctival epithelium and stroma.
-
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Lifitegrast Solubility for In Vitro Experiments
Welcome to the technical support center for lifitegrast. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the solubility of this compound for successful in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when preparing and using this compound solutions for in vitro studies.
Q1: My this compound is not dissolving properly. What am I doing wrong?
A1: this compound is sparingly soluble in aqueous buffers alone.[1] For optimal dissolution, it is recommended to first create a stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1] Once fully dissolved in the organic solvent, you can then dilute it to your desired concentration in your aqueous buffer or cell culture medium.
Q2: I'm observing precipitation after adding my this compound stock solution to the cell culture medium. How can I prevent this?
A2: Precipitation upon dilution is a common issue and can be caused by several factors:
-
High Final Concentration of Organic Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low, typically below 0.5%, as higher concentrations can be cytotoxic and may also cause the compound to precipitate out of the less soluble aqueous environment.[2][3][4]
-
Temperature Changes: Adding a cold stock solution to warm media can sometimes cause precipitation. Ensure both your stock solution and culture medium are at the appropriate temperature before mixing.
-
Order of Addition: When preparing your working solution, add the this compound stock solution to the culture medium, not the other way around. Add the stock solution slowly while gently vortexing or swirling the medium to ensure rapid and even distribution.
-
Media Components: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and cause precipitation.
Q3: Can I prepare a large batch of this compound working solution and store it?
A3: It is not recommended to store aqueous solutions of this compound for more than one day. For consistent results, it is best to prepare fresh working solutions for each experiment from a frozen stock solution.
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A4: The maximum tolerated concentration of DMSO is cell-line dependent. Generally, a final concentration of 0.5% DMSO is considered safe for most cell lines, with some sensitive or primary cells requiring a concentration at or below 0.1%. It is crucial to perform a vehicle control experiment to determine the effect of the solvent on your specific cell line.
Q5: I'm concerned about the stability of this compound in my cell culture medium during a long-term experiment. What is known about its stability?
A5: While specific stability data in various cell culture media is not extensively published, this compound has been shown to be stable for at least 48 hours in analytical solutions at various temperatures. However, under acidic stress conditions, it can degrade. For long-term experiments, it may be necessary to replenish the this compound-containing medium periodically.
Quantitative Data: this compound Solubility
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| 1:4 Solution of DMSO:PBS (pH 7.2) | ~0.2 mg/mL | |
| Phosphate-Buffered Saline (PBS) | Soluble up to and exceeding 200 mg/mL (as sodium salt) | |
| Water | Soluble (as a white to off-white powder) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 615.48 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Weighing: Accurately weigh out 6.15 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. The stock solution is stable for at least 4 years when stored at -20°C.
Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes
Methodology:
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: To prepare a 10 µM working solution, for example, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium in a sterile conical tube. This will result in a final DMSO concentration of 0.1%.
-
Mixing: Gently invert the tube several times to ensure the solution is homogenous. Avoid vigorous vortexing which can cause protein denaturation in the medium.
-
Application: Use the freshly prepared working solution immediately for your experiment.
Visualizations
This compound Solution Preparation Workflow
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
troubleshooting lifitegrast stability in aqueous solutions
Welcome to the technical support center for troubleshooting lifitegrast stability in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments with this compound formulations.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of precipitation. What could be the cause and how can I resolve it?
A: this compound has limited solubility in aqueous buffers. Precipitation can occur due to several factors:
-
pH: The solubility of this compound is pH-dependent. Ensure the pH of your aqueous solution is within the optimal range of 7.0-8.0, which is consistent with the commercial formulation, Xiidra®.[1][2][3]
-
Concentration: Exceeding the solubility limit of this compound in your chosen buffer system will lead to precipitation. While this compound is soluble in water, its solubility in aqueous buffers is described as sparingly soluble.[1][4] For maximum solubility, it is recommended to first dissolve this compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.
-
Temperature: Changes in temperature can affect solubility. Ensure your solution is stored at the recommended temperature and that temperature fluctuations are minimized.
-
Buffer Composition: The type and ionic strength of the buffer can influence the solubility of this compound. It is often formulated in a phosphate-buffered saline.
Troubleshooting Steps:
-
Verify and adjust the pH of your solution to be within the 7.0-8.0 range.
-
Consider reducing the concentration of this compound in your formulation.
-
If using a purely aqueous system is not critical, prepare a stock solution in DMSO and then dilute it into your aqueous buffer. Note that for some applications, the presence of DMSO may not be suitable.
-
Evaluate the composition of your buffer system.
Q2: I am observing degradation of this compound in my aqueous formulation. What are the primary degradation pathways?
A: this compound is susceptible to degradation in aqueous solutions, primarily through hydrolysis and oxidation.
-
Hydrolytic Degradation: The amide bond in the this compound molecule is a primary weak spot and is susceptible to hydrolysis, especially under acidic and alkaline conditions. This leads to the formation of two main degradation products, DP1 and DP2.
-
DP1: (S)-2-(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid
-
DP2: benzofuran-6-carboxylicacid
-
-
Oxidative Degradation: The benzofuran and piperidine rings of this compound are vulnerable to oxidation. Oxidative stress can lead to benzofuran-ring cleavage and piperidine-ring hydroxylation.
This compound has been found to be relatively stable under thermal and photolytic stress conditions when in aqueous solution or in solid form.
Q3: How can I minimize the degradation of this compound in my aqueous solution?
A: To enhance the stability of this compound in aqueous solutions, consider the following strategies:
-
pH Control: Maintaining a pH between 7.0 and 8.0 is crucial to prevent acid and base-catalyzed hydrolysis of the amide bond. Buffering agents like tromethamine can be used for this purpose.
-
Use of Antioxidants: To mitigate oxidative degradation, the inclusion of antioxidants can be beneficial. Citric acid has been shown to protect against oxidative stress. The commercial formulation, Xiidra®, contains sodium thiosulfate pentahydrate, which can also act as an antioxidant.
-
Protection from Light: Although generally considered photostable in solution, it is good practice to protect the solution from light to prevent any potential photodegradation.
-
Appropriate Storage: Store the solution at recommended temperatures, typically refrigerated, to slow down degradation kinetics.
Q4: What are the common degradation products of this compound and are they toxic?
A: The most commonly reported degradation products (DPs) are formed through hydrolysis. Under acidic conditions, two primary degradants are formed:
-
(DP1) (S)-2-(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid
-
(DP2) benzofuran-6-carboxylicacid
In terms of toxicity, in vitro studies on human corneal epithelial cells have shown that DP2 exhibited significant cytotoxicity at lower concentrations (8 µg/mL), whereas DP1 showed significant toxicity only at much higher concentrations (1280 µg/mL).
Troubleshooting Guides
Guide 1: Investigating Loss of Potency
If you observe a decrease in the efficacy of your this compound solution, follow these steps to troubleshoot the issue.
Caption: Troubleshooting workflow for loss of this compound potency.
Quantitative Data Summary
Table 1: Summary of this compound Forced Degradation Studies
| Stress Condition | Reagent/Details | Degradation (%) | Major Degradation Products | Reference |
| Acidic Hydrolysis | 3N HCl | Significant | DP1, DP2 | |
| Alkaline Hydrolysis | Not specified | 62.48% | DP6, DP9 | |
| Oxidative | H2O2 | Slight | DP3 and others | |
| Photolytic (Liquid) | Not specified | 7.67% | DP1, DP3, DP4, DP5, DP7, DP10 | |
| Photolytic (Solid) | Not specified | Stable | - | |
| Thermal | Not specified | Stable | - |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study on a this compound aqueous solution to identify potential degradation pathways and products.
1. Materials:
-
This compound active pharmaceutical ingredient (API)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
High-purity water
-
pH meter
-
Stability chamber/oven
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffer at neutral pH).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of HCl (e.g., 1N).
-
Incubate the solution at a specific temperature (e.g., 60°C) for a defined period.
-
At various time points, withdraw samples, neutralize with NaOH, and dilute for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of NaOH (e.g., 0.1N).
-
Incubate and sample as described for acid hydrolysis, neutralizing with HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of H2O2 (e.g., 3%).
-
Store at room temperature and sample at various time points for HPLC analysis.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a stability chamber or oven at an elevated temperature (e.g., 80°C).
-
Sample at various time points for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to UV light in a photostability chamber.
-
Simultaneously, keep a control sample protected from light.
-
Sample both the exposed and control solutions at various time points for HPLC analysis.
-
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method to separate this compound from its degradation products.
-
Characterize the degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
References
Lifitegrast Synthesis and Purification Technical Support Center
Welcome to the technical support center for lifitegrast synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the manufacturing and purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Synthesis
Question: Why is the yield of my amide coupling reaction to form the this compound precursor low?
Answer: Low yields in the amide coupling steps are a common challenge. Several factors could be contributing to this issue:
-
Inefficient Activation of Carboxylic Acid: The activation of the carboxylic acid is a critical step. If using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), ensure they are fresh and used in the correct stoichiometry. In some improved protocols, excess coupling reagent is removed before the addition of the amine to prevent side reactions.[1]
-
Side Reactions: The presence of impurities or moisture can lead to unwanted side reactions, consuming starting materials and reducing the yield. Ensure all reagents and solvents are of high purity and are anhydrous.
-
Reaction Conditions: Temperature and reaction time can significantly impact the yield. The reaction is typically carried out at a temperature ranging from room temperature to 70°C.[2] Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC to determine the optimal reaction time.
Question: I am observing a significant amount of the R-isomer in my final product. What is the cause and how can I minimize it?
Answer: The presence of the undesired R-isomer is a critical purity issue as only the S-enantiomer of this compound is therapeutically active.[1][3] The contamination can arise from two main sources:
-
Racemization during Synthesis: Racemization can occur during the amide coupling step.[4] This can be minimized by using a protecting-group-free synthesis approach. Additionally, harsh conditions during the hydrolysis of ester intermediates can lead to racemization.
-
Impurity in Chiral Starting Material: The chiral amino acid used in the synthesis may contain a small amount of the corresponding undesired optical isomer, which is then carried through the synthesis.
To minimize the R-isomer content, it is crucial to use highly enantiomerically pure starting materials. Purification of the final product using techniques like chiral HPLC or the formation of diastereomeric salts can also be employed to remove the R-isomer. Purification via dicyclohexylamine salt formation has been shown to enrich the desired (S)-isomer and reduce the content of the (R)-isomer to less than 0.2% w/w, and in some cases, even below 0.05% w/w.
Question: My final product contains dimer or oligomer impurities. How can these be removed?
Answer: The formation of dimer and other oligomeric impurities is a known issue in this compound synthesis. These impurities can be challenging to remove due to their similar properties to the desired product. A process to remove these impurities has been developed, which is a key feature of practical and scalable manufacturing processes. Purification often involves crystallization or slurrying in a suitable solvent or mixture of solvents.
Purification
Question: I am having difficulty purifying this compound to the required specifications. What are the recommended purification methods?
Answer: Achieving high purity is essential for this compound as an active pharmaceutical ingredient (API). A multi-step purification strategy is often necessary:
-
Salt Formation: A highly effective method for purifying this compound is through the formation of an amine salt, most commonly the dicyclohexylamine salt. This salt can be selectively crystallized from the reaction mixture, leaving many impurities behind in the solution. Other amines like dibenzylamine and diphenylamine have also been used for purification via salt formation.
-
Conversion back to this compound: The purified dicyclohexylamine salt is then converted back to free this compound by treatment with an acid, such as aqueous orthophosphoric acid or hydrochloric acid.
-
Extraction: Further purification can be achieved by converting this compound to its sodium salt, which can be extracted into an aqueous phase. The purified this compound is then precipitated by the addition of an acid like hydrochloric acid.
-
Crystallization/Slurry: The final product can be further purified by crystallization or by slurrying in a suitable solvent mixture, such as dichloromethane and isopropyl acetate.
Question: My purified this compound still shows unacceptably high levels of residual solvents. How can I address this?
Answer: Residual solvents are a common concern in pharmaceutical manufacturing. To reduce their levels, ensure that the final drying step is adequate. This can be carried out under vacuum at an elevated temperature for a sufficient duration, for example, at 55°C. The choice of solvents in the final crystallization or precipitation step is also critical. Using a solvent from which the product readily crystallizes and which can be easily removed is important. Analytical techniques such as Gas Chromatography (GC) should be used to monitor the levels of residual solvents.
Frequently Asked Questions (FAQs)
What are the common impurities found in this compound synthesis?
Common impurities can be categorized as:
-
Related Compounds: These include the undesired R-isomer, dimer and oligomerization impurities, and starting materials or intermediates.
-
Degradation Products: These can include hydrolytic cleavage products, dealkylated or de-esterified analogues, and oxidation products.
-
Residual Solvents: Solvents used during the synthesis and purification process.
Regulatory guidelines typically set limits for individual specified impurities in the range of 0.1 to 0.2 percent, and 0.1 percent or lower for unspecified impurities, with a total impurity limit of 1.0 percent or less.
What analytical techniques are used to assess the purity of this compound?
A combination of analytical methods is used:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for determining the purity of this compound and quantifying related substances and degradation products.
-
Chiral HPLC: This is essential for separating and quantifying the enantiomeric impurity (R-isomer).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used for the structural characterization of impurities and degradation products.
-
Gas Chromatography (GC): Used for the analysis of residual solvents.
-
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: Used for structural elucidation of the final product and its impurities.
Data Presentation
Table 1: Summary of Common Impurities in this compound and Typical Acceptance Criteria.
| Impurity Category | Specific Examples | Typical Acceptance Criteria (as per regulatory filings) |
| Related Compounds | R-isomer of this compound | < 0.2% w/w (can be reduced to < 0.05% w/w) |
| Dimer and Oligomeric Impurities | Individual unspecified impurities ≤ 0.1% | |
| Synthetic Intermediates | Individual specified impurities 0.1% - 0.2% | |
| Degradation Products | Hydrolytic cleavage products | Total Impurities ≤ 1.0% |
| Oxidation products | ||
| Residual Solvents | Varies based on synthesis | Controlled according to ICH guidelines |
Table 2: Reported Overall Yields for this compound Synthesis.
| Synthesis Approach | Reported Overall Yield | Reference |
| Improved process with t-butyl ester protection | 79% | |
| Process via novel ester intermediate | 66% (on a 2 kg scale) | |
| Improved synthetic process for key intermediates | 79% |
Experimental Protocols
Protocol 1: Purification of this compound via Dicyclohexylamine Salt Formation
This protocol is a general guideline based on published procedures.
-
Salt Formation:
-
Dissolve crude this compound in a suitable solvent such as ethyl acetate.
-
Add dicyclohexylamine to the solution and stir.
-
The this compound dicyclohexylamine salt will precipitate. The mixture can be stirred for several hours at a controlled temperature (e.g., 45°C) to ensure complete precipitation.
-
-
Isolation of the Salt:
-
Filter the precipitated salt and wash it with a suitable solvent (e.g., ethyl acetate).
-
Dry the isolated salt under vacuum.
-
-
Conversion to Pure this compound:
-
Suspend the dried dicyclohexylamine salt in a mixture of ethyl acetate and water.
-
Add aqueous orthophosphoric acid to the mixture and stir for several hours.
-
Separate the organic layer.
-
Wash the organic layer with water.
-
The organic layer containing the purified this compound can then be concentrated and the product isolated, for example, by crystallization.
-
Protocol 2: Chiral HPLC Method for Determination of R-Isomer Impurity
This protocol is based on a validated method.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5.0 µm)
-
Mobile Phase: A mixture of n-hexane, 2-propanol, and formic acid (500:500:2, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 260 nm
-
Diluent: Methanol
-
Procedure:
-
Prepare a standard solution of the R-isomer of this compound and a sample solution of the this compound to be tested in methanol.
-
Inject the solutions into the HPLC system.
-
The enantiomers will be well separated, allowing for the quantification of the R-isomer impurity in the this compound sample.
-
Protocol 3: Reversed-Phase HPLC for Purity and Impurity Profiling
This protocol is a representative example from the literature.
-
Column: SunFire C18 (250 x 4.6 mm i.d., 5µm)
-
Mobile Phase: A mixture of methanol, acetonitrile, and water (20:60:20, v/v) with the pH adjusted to 2.27 using orthophosphoric acid.
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 260 nm
-
Procedure:
-
Prepare standard and sample solutions in a suitable diluent (e.g., methanol).
-
Inject the solutions into the HPLC system.
-
The purity of this compound can be determined by the area percentage of the main peak, and impurities can be identified and quantified based on their retention times and response factors relative to the main compound.
-
Visualizations
Caption: Troubleshooting workflow for common this compound synthesis challenges.
Caption: General purification workflow for this compound.
References
- 1. Improved Synthesis Route for this compound - ChemistryViews [chemistryviews.org]
- 2. WO2019020580A1 - Process for preparing and purifying the lfa-1 antagonist this compound - Google Patents [patents.google.com]
- 3. A specific chiral HPLC method for this compound and determination of enantiomeric impurity in drug substance, ophthalmic product and stressed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Lifitegrast Analogues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of lifitegrast and its analogues. Our aim is to help you improve reaction yields and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the synthesis of this compound analogues?
A1: Researchers often face challenges that can impact the overall yield and purity of this compound analogues. These include:
-
Low yields in amide coupling steps: Steric hindrance from bulky starting materials can reduce the efficiency of amide bond formation.[1]
-
Harsh reaction conditions: Some synthetic routes for key intermediates may require harsh conditions that are difficult to manage and scale up.[2]
-
Side reactions and byproduct formation: Undesired side reactions can compete with the main reaction pathway, leading to a complex mixture of products and reducing the yield of the target molecule.[2][3]
-
Degradation during hydrolysis: The final ester hydrolysis step to yield the carboxylic acid is sensitive, and degradation of the product can occur if conditions are not carefully controlled.[2]
-
Racemization: Milder hydrolysis conditions are crucial to prevent racemization and maintain the desired stereochemistry of the final product.
-
Purification challenges: Separating the desired product from unreacted starting materials, byproducts, and potential oligomers can be complex.
Q2: How can I improve the yield of the amide coupling reactions?
A2: Optimizing the amide coupling step is critical for a high overall yield. Consider the following strategies:
-
Choice of Coupling Reagents: The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) in combination with hydroxybenzotriazole monohydrate (HOBt) has been reported as an effective method. Another potent coupling agent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Control of Reagent Stoichiometry: To prevent side reactions, it is crucial to remove any excess coupling reagent before adding the amine.
-
Optimization of Base and Reaction Time: The amount of base used can significantly impact the reaction yield and time. For instance, increasing the equivalents of a base like triethylamine with HATU has been shown to improve yields from 75% to 98% and reduce the reaction time.
Q3: What are the key intermediates in this compound synthesis, and what are the improved methods for their preparation?
A3: The synthesis of this compound typically involves three key intermediates:
-
Benzofuran-6-carboxylic acid
-
(S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate
-
5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
Improved and practical synthetic routes have been developed for these intermediates to avoid harsh conditions and improve yields. For example, a novel method for synthesizing benzofuran-6-carboxylic acid starting from 4-bromo-2-hydroxybenzaldehyde has been reported to achieve a 78% yield over three steps. Similarly, an optimized process for 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid has been developed with a 58.3% overall yield and high purity (99.7%).
Q4: Are there any protecting-group-free synthesis strategies for this compound?
A4: Yes, a practical synthesis route for this compound has been developed that operates without the need for protecting groups. This approach simplifies the overall process by eliminating the protection and deprotection steps, which can improve the overall yield and reduce the number of reaction steps. Such a strategy also helps in preventing the racemization of this compound during the amide coupling step.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Amide Coupling Product | • Inefficient coupling agent. • Steric hindrance between reactants. • Suboptimal reaction conditions (base, solvent, temperature). • Formation of byproducts. | • Use a more potent coupling agent like HATU. • Screen different bases and optimize their stoichiometry. A higher equivalent of base can improve yield and reduce reaction time. • Ensure excess coupling reagent is removed before adding the amine to minimize side reactions. |
| Formation of Impurities During Synthesis | • Side reactions due to reactive intermediates. • Degradation of starting materials or product. • Presence of impurities in starting materials. | • Utilize a protecting-group-free synthesis to reduce the number of steps and potential for side reactions. • Optimize purification methods such as recrystallization. The choice of solvent system is critical; for example, an EtOH/H2O mixture has been shown to be effective for purifying 5,7-dichlorotetrahydroisoquinoline HCl. |
| Product Degradation During Final Hydrolysis | • Harsh hydrolysis conditions (e.g., high pH, high temperature). | • Optimize the hydrolysis conditions. Using a milder base like K2CO3 solution can be effective. • Control the pH during the hydrolysis step carefully. Maintaining a pH of 4-5 at a low temperature (0-5 °C) has been shown to yield high purity product. • Consider transesterification to an intermediate that can be hydrolyzed under milder conditions to reduce racemization. |
| Difficulty in Isolating the Final Product | • Poor precipitation or crystallization. • Product loss during workup and extraction. | • After hydrolysis and acidification, ensure sufficient stirring time to allow for complete precipitation of the solid product. • Optimize the recrystallization solvent system to improve crystal formation and purity. |
Experimental Protocols
General Amide Coupling Protocol (using HATU)
-
Dissolve the carboxylic acid intermediate in a suitable aprotic solvent (e.g., DMF, DCM).
-
Add the coupling agent HATU (1.0-1.5 equivalents) and a tertiary amine base such as triethylamine or DIPEA (diisopropylethylamine) (3-5 equivalents).
-
Stir the mixture at room temperature for a designated time (e.g., 30 minutes) to activate the carboxylic acid.
-
Add the amine intermediate to the reaction mixture.
-
Continue stirring at room temperature for several hours (e.g., 2-5 hours) until the reaction is complete, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Final Ester Hydrolysis Protocol
-
Dissolve the ester intermediate in a suitable solvent mixture (e.g., methanol/water).
-
Add a solution of a base such as LiOH, KOH, or K2CO3 (1-1.5 equivalents).
-
Stir the reaction mixture at room temperature for a specified time (e.g., 3 hours), monitoring the reaction progress by TLC or LC-MS.
-
Once the hydrolysis is complete, add water and evaporate the organic solvent.
-
Acidify the aqueous solution with an acid (e.g., HCl) to precipitate the final product.
-
Stir the mixture for an additional hour to ensure complete precipitation.
-
Isolate the solid product by filtration, wash with water, and dry under vacuum.
Visualized Workflows
Caption: A generalized workflow for the synthesis of this compound analogues.
Caption: A decision tree for troubleshooting low yields in amide coupling reactions.
References
addressing lifitegrast off-target effects in cellular assays
Welcome to the technical support center for researchers utilizing lifitegrast in cellular assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate potential challenges and interpret your experimental results accurately, with a focus on addressing observations that may be perceived as off-target effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the specific, on-target mechanism of action for this compound?
A: this compound is a small-molecule integrin antagonist.[1][2] Its primary mechanism is to block the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and its ligand, Intercellular Adhesion Molecule-1 (ICAM-1).[1][3][4] LFA-1 is a protein found on the surface of T-cells and other leukocytes, while ICAM-1 is expressed on various cells, including antigen-presenting cells (APCs) and endothelial cells, often being upregulated during inflammation. By binding to LFA-1, this compound acts as a competitive antagonist that prevents the formation of the LFA-1/ICAM-1 complex. This blockade disrupts crucial steps in the inflammatory cascade, including T-cell adhesion, migration, activation, and the formation of an immunological synapse, which ultimately inhibits the release of pro-inflammatory cytokines.
.
Caption: this compound competitively binds to LFA-1, blocking its interaction with ICAM-1.
Q2: I'm observing high levels of cell death in my assay after adding this compound. Is this a known off-target effect?
A: While this compound is highly specific for LFA-1, unexpected cytotoxicity is more likely a concentration-dependent effect rather than a true off-target molecular interaction. The FDA-approved ophthalmic solution (Xiidra™) has a very high concentration of 5% (50 mg/mL), which is approximately 81.2 mM. This is thousands of times higher than the concentrations needed for efficacy in cellular assays. Exposing cells to such high concentrations in vitro can induce stress or cell death through mechanisms unrelated to LFA-1 binding.
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations and dilution series.
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations, starting from low nanomolar (nM) levels, to determine the optimal concentration for LFA-1 inhibition without causing cytotoxicity in your specific cell type.
-
Run a Cell Viability Assay: In parallel with your functional assay, always assess cell viability using a standard method like Trypan Blue, an ATP-based assay (e.g., CellTiter-Glo®), or an LDH release assay. This will help you distinguish between specific inhibition and general toxicity.
Q3: My results for cytokine inhibition are variable. How can I improve the consistency of my assay?
A: Inconsistent cytokine inhibition can stem from several factors related to assay setup and execution. This compound has been shown to inhibit the release of various cytokines, including IFN-γ, TNF-α, and multiple interleukins, from activated immune cells.
Troubleshooting Steps:
-
Cell Stimulation: Ensure your method for T-cell activation (e.g., anti-CD3/CD28 beads, PHA) provides a consistent and robust stimulus. The level of activation can influence the required concentration of this compound for effective inhibition.
-
Timing of Treatment: The timing of this compound addition is critical. For prevention experiments, pre-incubate the cells with this compound before adding the stimulus.
-
Cell Type: The expression of LFA-1 can vary between cell types (e.g., primary PBMCs vs. cell lines like Jurkat). Confirm LFA-1 expression on your cells of interest.
-
Assay Controls: Include unstimulated cells (negative control) and stimulated, untreated cells (positive control) to ensure the assay window is adequate.
Q4: I am not observing the expected level of inhibition in my T-cell adhesion assay. What are common pitfalls?
A: A T-cell adhesion assay is a direct measure of this compound's primary function. Failure to see inhibition usually points to a suboptimal assay condition.
Troubleshooting Steps:
-
ICAM-1 Density: If using ICAM-1 coated plates, ensure the protein concentration is sufficient for robust T-cell binding. If using an ICAM-1-expressing cell line, verify its expression level via flow cytometry.
-
LFA-1 Activation State: LFA-1 on T-cells needs to be in a high-affinity state to bind ICAM-1 effectively. This is often induced by cell stimulation (e.g., with PMA or an activating antibody). Ensure your protocol includes an appropriate activation step.
-
This compound Concentration: As shown in Jurkat cell assays, the IC₅₀ for inhibiting T-cell binding is in the low nanomolar range. Ensure your concentrations are appropriate. See Table 1 for reference.
-
Washing Steps: The wash steps to remove non-adherent cells must be gentle but thorough. Overly aggressive washing can dislodge all cells, while insufficient washing can leave high background.
Q5: Does this compound have other known molecular targets besides LFA-1 that could affect my results?
A: Preclinical data indicate that this compound is highly selective for LFA-1. Non-clinical studies showed no significant inhibition of key CYP isozymes at therapeutic concentrations. This compound has been identified as a potential substrate for the transporters OATP1A2 and OATP2B1, though this is more relevant to systemic pharmacokinetic studies than to off-target effects in typical cellular assays. Currently, there is limited evidence of this compound binding to other receptors or proteins with high affinity in a way that would interfere with common cellular assays. Unexpected results should first be investigated as potential issues with concentration, assay protocol, or cell health.
Quantitative Data Summary
For ease of reference, the effective concentrations of this compound from various in vitro studies are summarized below.
Table 1: this compound Potency in In Vitro Cellular Assays
| Assay Type | Cell Line/Type | Parameter | Effective Concentration | Citation(s) |
|---|---|---|---|---|
| T-Cell Adhesion | Jurkat T-Cells | IC₅₀ | ~3 nM | |
| Cytokine Release | Activated Lymphocytes / PBMCs | Inhibition | As low as ~2 nM |
| Immunological Synapse | Jurkat & Raji Cells | Inhibition | >100 nM | |
Key Experimental Protocols
Protocol 1: T-Cell Adhesion Assay
This protocol is adapted from methods used to characterize this compound's inhibition of Jurkat T-cell binding to ICAM-1.
-
Plate Coating: Coat wells of a 96-well plate with recombinant human ICAM-1 overnight at 4°C. Wash wells with PBS.
-
Cell Labeling: Label Jurkat T-cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol.
-
Treatment: Resuspend labeled Jurkat cells in assay buffer and pre-incubate with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Adhesion: Add the cell suspension to the ICAM-1 coated wells.
-
Incubation & Stimulation: Add an LFA-1 activating agent (e.g., PMA) and incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells multiple times with pre-warmed assay buffer to remove non-adherent cells.
-
Quantification: Read the fluorescence of the remaining adherent cells using a plate reader. Calculate the percentage of inhibition relative to the vehicle control.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. This compound: First LFA-1/ICAM-1 antagonist for treatment of dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Lifitegrast Dosage in Animal Models of Inflammation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lifitegrast in animal models of inflammation.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a lymphocyte function-associated antigen-1 (LFA-1) antagonist.[1][2] It works by binding to LFA-1, a protein found on the surface of T-cells, and blocking its interaction with intercellular adhesion molecule-1 (ICAM-1).[1][2] This interaction is a key step in the inflammatory cascade, and by inhibiting it, this compound reduces T-cell activation, migration, and the release of pro-inflammatory cytokines.[2]
2. What are the recommended starting dosages for this compound in different animal models?
The optimal dosage of this compound can vary depending on the animal model and the specific inflammatory condition being studied. Based on preclinical studies, here are some suggested starting points:
-
Dry Eye Disease (Keratoconjunctivitis Sicca) in Dogs: A 1% solution administered three times a day has been shown to significantly increase tear production.
-
Corneal Inflammation in Mice: Topical application of 0.1%, 1%, and 5% solutions have been tested. Interestingly, a 1% solution was found to be consistently more effective than the 5% solution in reducing neutrophil infiltration and corneal haze in a model of contact-lens-associated corneal inflammation.
-
Desiccating Stress-Induced Inflammation in Mice: Twice-daily treatment with this compound has been shown to decrease the expression of Th1 chemokines and IFN-γ.
3. What is the typical formulation and vehicle for preclinical studies?
This compound is a white to off-white powder that is soluble in water. For ophthalmic use, it is typically formulated as a sterile, preservative-free solution. The vehicle used in clinical trials and likely adaptable for preclinical studies consists of sodium chloride, sodium phosphate dibasic anhydrous, sodium thiosulfate pentahydrate, with sodium hydroxide and/or hydrochloric acid to adjust the pH, in sterile water.
4. What are the expected pharmacokinetic properties of this compound in animal models?
This compound is rapidly absorbed into ocular tissues following topical administration. In animal studies, the time to maximum concentration (tmax) in ocular tissues is typically between 15 and 60 minutes. Systemic exposure is generally low.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected efficacy at higher concentrations.
-
Possible Cause: In some models, such as the mouse model of contact-lens-associated corneal inflammation, a 1% this compound solution was found to be more effective than a 5% solution. This could be due to differences in corneal absorption at higher concentrations.
-
Troubleshooting Steps:
-
Perform a dose-response study: Test a range of concentrations (e.g., 0.1%, 0.5%, 1%, 2.5%, 5%) to determine the optimal effective dose for your specific animal model and inflammatory endpoint.
-
Assess drug penetration: If possible, measure the concentration of this compound in the target ocular tissue at different topical concentrations to ensure adequate drug delivery.
-
Issue: Signs of ocular irritation in study animals (e.g., blinking, squinting).
-
Possible Cause: While generally well-tolerated, mild and transient ocular irritation has been observed in some animal studies, particularly with repeated dosing.
-
Troubleshooting Steps:
-
Confirm proper administration technique: Ensure that the topical administration is performed carefully to minimize physical irritation to the eye.
-
Evaluate the vehicle: If you are preparing your own formulation, ensure the pH and osmolality are within a physiologically acceptable range for the species being studied.
-
Monitor and record irritation: Systematically score and record the severity and duration of any ocular irritation. If irritation is severe or persistent, consider reducing the concentration or frequency of administration.
-
Issue: Variability in inflammatory response between animals.
-
Possible Cause: The induction of inflammation in animal models can be inherently variable. Additionally, factors such as the age, sex, and strain of the animals can influence the inflammatory response.
-
Troubleshooting Steps:
-
Standardize the inflammation induction protocol: Ensure that the method used to induce inflammation is consistent across all animals.
-
Increase sample size: A larger number of animals per group can help to account for individual variability and increase the statistical power of your study.
-
Use appropriate controls: Include both vehicle-treated and naive (no inflammation) control groups to accurately assess the effect of this compound.
-
Data Presentation
Table 1: Summary of this compound Dosage and Efficacy in Animal Models of Ocular Inflammation
| Animal Model | Species | This compound Concentration/Dose | Administration Route | Key Findings | Reference |
| Dry Eye Disease | Dog | 1% solution, three times daily | Topical | Significant increase in tear production | |
| Corneal Inflammation | Mouse | 0.1%, 1%, 5% solution, three times prior to inflammation | Topical | Significant reduction in neutrophil infiltration and corneal haze (1% most effective) | |
| Desiccating Stress | Mouse | Not specified, twice daily for 5 days | Topical | Decreased expression of Th1 chemokines (CXCL9, CXCL11) and IFN-γ | |
| Corneal Injury | Mouse | Not specified | Topical | Reduced neutrophilic infiltration into the cornea |
Table 2: Pharmacokinetic Parameters of this compound in Rabbits (5% Ophthalmic Solution)
| Tissue | Cmax (ng/g) | Tmax (hours) |
| Conjunctiva (palpebral/bulbar) | 5,190 - 14,200 | ~0.25 - 1 |
| Cornea | 5,190 - 14,200 | ~0.25 - 1 |
| Anterior Sclera | 5,190 - 14,200 | ~0.25 - 1 |
| Aqueous Humor | Lower than conjunctiva/cornea | ~0.25 - 1 |
| Iris-Ciliary Body | Lower than conjunctiva/cornea | ~0.25 - 1 |
| Posterior Sclera | up to 826 | ~0.25 - 1 |
| Lens | 0 - 36.0 | ~0.25 - 1 |
| Plasma | <18 ng/mL | ~0.25 - 1 |
| Data compiled from studies in female pigmented rabbits receiving twice-daily topical ocular doses. |
Experimental Protocols
1. Mouse Model of Contact-Lens-Associated Corneal Inflammation
-
Animal Model: C57BL/6 mice.
-
Induction of Inflammation:
-
Anesthetize the mouse via intraperitoneal injection.
-
Create three parallel scratches on the corneal epithelium using a 26-gauge needle.
-
Apply 5 µL of a suspension of tobramycin-killed Pseudomonas aeruginosa or Staphylococcus aureus to the corneal surface.
-
Place a 2-mm diameter punch from a silicone hydrogel contact lens on the cornea.
-
-
This compound Administration:
-
Administer 5 µL of this compound solution (e.g., 0.1%, 1%, or 5%) topically to the cornea at set time points before inducing inflammation (e.g., 15, 3, and 1 hour prior).
-
-
Outcome Measures:
-
Quantify neutrophil infiltration in the corneal stroma via immunohistochemistry.
-
Measure corneal haze and thickness using confocal microscopy.
-
2. Canine Model of Keratoconjunctivitis Sicca (Dry Eye)
-
Animal Model: Dogs diagnosed with idiopathic keratoconjunctivitis sicca.
-
This compound Administration:
-
Administer one drop of 1% this compound ophthalmic solution to the affected eye(s) three times daily for 12 weeks.
-
-
Outcome Measures:
-
Measure tear production using the Schirmer tear test at baseline and at specified follow-up intervals.
-
Perform histological evaluation of conjunctival biopsies to assess for reduction in periocular T-cell inflammation.
-
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflow for a this compound animal study.
References
Technical Support Center: Overcoming In Vitro Resistance to Lifitegrast
Welcome to the technical support center for researchers utilizing lifitegrast in in vitro studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges and ensure the success of your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vitro experiments with this compound, presented in a question-and-answer format.
Question 1: My cells are showing a decreased response to this compound, indicated by a rightward shift in the IC50 curve in our T-cell adhesion assay. What could be the cause?
Answer: A diminished response to this compound in a T-cell adhesion assay suggests the development of resistance. Several factors could be contributing to this observation. Here is a step-by-step guide to troubleshoot this issue:
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Upregulation of LFA-1 or ICAM-1 Expression | 1. Quantify LFA-1 and ICAM-1 levels: Use flow cytometry to measure the surface expression of LFA-1 (CD11a/CD18) on your T-cells and ICAM-1 (CD54) on your target cells. An increase in the expression of either molecule could necessitate higher concentrations of this compound to achieve the same level of inhibition. 2. Normalize Expression: If upregulation is confirmed, consider using a different cell line with stable LFA-1 and ICAM-1 expression or pretreating cells with agents that modulate their expression, if compatible with your experimental goals. |
| Activation of Alternative Adhesion Pathways | 1. Investigate other integrins: T-cells can utilize other integrins, such as VLA-4 (α4β1), for adhesion. Use blocking antibodies against other potential adhesion molecules to determine if they are compensating for the LFA-1 blockade. 2. Broad-spectrum integrin inhibitors: As a test, see if a broader-spectrum integrin inhibitor can restore the inhibition of adhesion. |
| Alterations in the LFA-1 Signaling Pathway | 1. Assess LFA-1 Activation State: Use conformation-specific antibodies to determine if there is an increase in the proportion of LFA-1 in a high-affinity state, which might require higher concentrations of this compound for inhibition. 2. Examine Downstream Signaling: Investigate key downstream signaling molecules like Rap1, talin, and kindlin-3, which are crucial for LFA-1 activation.[1][2][3] Alterations in these pathways could lead to constitutive LFA-1 activation. |
| Experimental Variability | 1. Review Assay Protocol: Ensure consistency in cell density, incubation times, and reagent concentrations. See the detailed "T-Cell Adhesion Assay" protocol below. 2. Cell Line Integrity: Confirm the identity and passage number of your cell lines. High passage numbers can lead to phenotypic drift.[4] 3. Reagent Quality: Test the activity of your this compound stock solution and other critical reagents. |
Question 2: We are not observing the expected decrease in cytokine production (e.g., IFN-γ, TNF-α) from our activated T-cells after treatment with this compound. What could be wrong?
Answer: this compound is known to inhibit the release of pro-inflammatory cytokines from activated T-cells.[5] If you are not observing this effect, consider the following troubleshooting steps:
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient T-cell Activation | 1. Confirm Activation: Ensure your T-cell activation protocol (e.g., with anti-CD3/CD28 beads or PMA/Ionomycin) is robust. Measure activation markers like CD69 or CD25 by flow cytometry. 2. Optimize Stimulus: The concentration of the activating agent may need to be optimized for your specific cell type and experimental conditions. |
| Inappropriate Timing of this compound Treatment | 1. Pre-incubation: For optimal effect, pre-incubate the T-cells with this compound before the addition of the activating stimulus to ensure the drug has bound to LFA-1 prior to its engagement with ICAM-1. |
| Bypass Signaling Pathways | 1. Alternative Co-stimulation: T-cell activation can be influenced by various co-stimulatory molecules. Investigate if other pathways are being predominantly used in your system that are independent of the LFA-1/ICAM-1 interaction. |
| Cytokine Assay Sensitivity | 1. Assay Validation: Ensure your cytokine detection method (e.g., ELISA, Luminex, intracellular cytokine staining followed by flow cytometry) has the required sensitivity and has been properly validated. 2. Check Positive Controls: Run positive controls for cytokine production to confirm the assay is working correctly. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
A1: this compound is a small-molecule integrin antagonist. It specifically binds to the αL subunit of Lymphocyte Function-Associated Antigen-1 (LFA-1) and blocks its interaction with Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is crucial for T-cell adhesion, migration, and the formation of the immunological synapse, which is necessary for T-cell activation and the subsequent release of pro-inflammatory cytokines.
Q2: What are the potential mechanisms by which cells could develop resistance to this compound in vitro?
A2: While direct in vitro studies on this compound resistance are limited, mechanisms can be extrapolated from research on other integrin antagonists, particularly in the context of cancer. Potential mechanisms include:
-
Target Alteration: Mutations in the LFA-1 protein that reduce the binding affinity of this compound.
-
Target Overexpression: Increased expression of LFA-1 on T-cells or ICAM-1 on target cells, requiring higher drug concentrations for effective blockade.
-
Activation of Bypass Pathways: Upregulation of alternative adhesion molecules (e.g., other integrins) or signaling pathways that promote cell adhesion and activation independently of the LFA-1/ICAM-1 axis.
-
Drug Efflux: Increased expression of drug efflux pumps that actively remove this compound from the cell, although this is less likely for a molecule targeting an extracellular interaction.
Q3: How can I generate a this compound-resistant cell line for my studies?
A3: A common method for generating drug-resistant cell lines is through continuous exposure to escalating concentrations of the drug. A general protocol is provided in the "Experimental Protocols" section below. This process involves a gradual increase in the concentration of this compound in the cell culture medium, selecting for cells that can survive and proliferate under this pressure.
Q4: Are there known IC50 values for this compound in common in vitro models?
A4: Yes, in vitro studies have reported IC50 values for this compound. For example, in a Jurkat T-cell adhesion assay, the IC50 for inhibiting the binding of T-cells to ICAM-1 is approximately 3 nM. In other studies using Jurkat and HuT 78 T-cells, the IC50 values for inhibiting adhesion to ICAM-1 were reported as 2.98 nM and 9 nM, respectively.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line/System | Parameter | Value | Reference |
| T-cell Adhesion | Jurkat T-cells | IC50 (inhibition of binding to ICAM-1) | ~3 nM | |
| T-cell Adhesion | Jurkat T-cells | IC50 (inhibition of binding to ICAM-1) | 2.98 nM | |
| T-cell Adhesion | HuT 78 T-cells | IC50 (inhibition of binding to ICAM-1) | 9 nM | |
| Cytokine Release | Activated PBMCs | EC50 (inhibition of IFN-γ) | 0.0016 µM | |
| Cytokine Release | Activated PBMCs | EC50 (inhibition of IL-1β) | 0.36 µM | |
| Cytokine Release | Activated PBMCs | EC50 (inhibition of TNF-α) | 0.076 µM | |
| Immunological Synapse Formation | Cellular Imaging | Inhibition Concentration | >100 nM |
Experimental Protocols
Detailed Protocol: T-Cell Adhesion Assay
This protocol is adapted from established methods for measuring LFA-1/ICAM-1 dependent adhesion.
Materials:
-
96-well, flat-bottom, high-binding microplates
-
Recombinant human ICAM-1/CD54
-
T-cell line (e.g., Jurkat) or primary T-cells
-
Cell labeling dye (e.g., Calcein-AM)
-
This compound stock solution
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 2 mg/mL BSA)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat wells of a 96-well plate with recombinant human ICAM-1 (e.g., 5 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound ICAM-1.
-
Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells again three times with PBS.
-
-
Cell Preparation:
-
Label T-cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Adhesion Assay:
-
Add this compound at various concentrations to the designated wells. Include a vehicle control.
-
Add 100 µL of the cell suspension to each well.
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
-
Washing and Quantification:
-
Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
-
After the final wash, add 100 µL of assay buffer to each well.
-
Measure the fluorescence in each well using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of adherent cells for each condition relative to the total fluorescence of an unwashed well.
-
Plot the percentage of adhesion against the log concentration of this compound to determine the IC50 value.
-
Detailed Protocol: Generation of a this compound-Resistant Cell Line
This protocol provides a general framework for developing a drug-resistant cell line.
Materials:
-
Parental T-cell line (e.g., Jurkat)
-
Complete cell culture medium
-
This compound stock solution
-
Cell viability assay (e.g., MTT, CellTiter-Glo)
Procedure:
-
Determine the initial IC50: Perform a dose-response curve to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for viability and proliferation. When the cells have adapted and are growing steadily, passage them and increase the concentration of this compound by a small increment (e.g., 1.5 to 2-fold).
-
Stepwise Increase in Concentration: Repeat step 3, gradually increasing the concentration of this compound over several weeks to months. It is advisable to cryopreserve cells at each stage of increased resistance.
-
Characterization of Resistant Line: Once the cells are able to proliferate at a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), characterize the resistant cell line.
-
Determine the new IC50 for this compound and compare it to the parental line.
-
Investigate the potential mechanisms of resistance as outlined in the troubleshooting section (e.g., LFA-1/ICAM-1 expression, alternative pathway activation).
-
Visualizations
References
- 1. LFA-1 Activation in T-Cell Migration and Immunological Synapse Formation | MDPI [mdpi.com]
- 2. LFA-1 Activation in T-Cell Migration and Immunological Synapse Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. This compound: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Lifitegrast-Induced Cytotoxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering lifitegrast-induced cytotoxicity in their cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High Levels of Cell Death Observed After this compound Treatment
-
Question: I am observing a significant decrease in cell viability after treating my cells with this compound. What are the possible causes and how can I mitigate this?
-
Answer: this compound has been shown to reduce the viability of some cell types, such as primary human corneal epithelial cells, particularly with prolonged exposure.[1][2] To mitigate this, consider the following:
-
Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the lowest effective concentration of this compound for your experimental goals and the shortest necessary incubation time.
-
Co-treatment with Antioxidants: this compound-induced cytotoxicity may involve oxidative stress.[3][4] Co-treatment with an antioxidant like N-acetylcysteine (NAC) or Tocopherol (Vitamin E) may protect cells.
-
Adjust Serum Concentration: The concentration of fetal bovine serum (FBS) in your culture medium can influence drug cytotoxicity. In some cases, a higher serum concentration may reduce the cytotoxic effects of a compound.[5]
-
Optimize Cell Seeding Density: Both sparse and overly confluent cell cultures can be more susceptible to drug-induced stress. Ensure you are using an optimal and consistent cell seeding density for your experiments.
-
Issue 2: Inconsistent or Variable Cytotoxicity Results Between Experiments
-
Question: My results for this compound cytotoxicity are not reproducible between experiments. What could be causing this variability?
-
Answer: Inconsistent results in cytotoxicity assays can stem from several factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered sensitivity to drugs.
-
Compound Stability: Prepare fresh stock solutions of this compound regularly and store them appropriately as recommended by the manufacturer.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Always include a solvent control in your experiments.
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid variability in cell numbers across wells.
-
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of this compound-induced cytotoxicity?
A1: The primary therapeutic mechanism of this compound is the inhibition of the LFA-1/ICAM-1 interaction, which modulates the inflammatory response. However, at certain concentrations and exposure times, it can induce cytotoxicity. While the exact cytotoxic mechanism is not fully elucidated, evidence suggests the involvement of:
-
Caspase-1 Inhibition: this compound has been shown to inhibit caspase-1 activity in a dose-dependent manner in human corneal epithelial cells under hyperosmolar stress.
-
Apoptosis: Hyperosmolar stress, a condition this compound is designed to address in dry eye disease, can induce apoptosis via mitogen-activated protein kinase (MAPK) pathways. While this compound has shown anti-apoptotic effects in some in vivo models, its direct effect on apoptotic pathways in various cell culture models needs further investigation.
-
Oxidative Stress: Studies suggest that managing oxidative stress can mitigate ocular surface damage in conditions where this compound is used. Combining this compound with the antioxidant tocopherol has been shown to reduce reactive oxygen species (ROS) and apoptosis in a murine dry eye model.
Q2: How can I determine if this compound is causing apoptosis or necrosis in my cell culture?
A2: You can differentiate between apoptosis and necrosis using an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry.
-
Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis.
-
Propidium Iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. By analyzing the staining pattern, you can distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Q3: Are there any general strategies to reduce the off-target cytotoxicity of a compound like this compound in cell culture?
A3: Yes, several general strategies can be employed:
-
Optimize Experimental Conditions: As mentioned in the troubleshooting guide, optimizing drug concentration, incubation time, cell seeding density, and serum concentration can significantly impact cytotoxicity.
-
Co-treatment with Protective Agents: If the mechanism of cytotoxicity is hypothesized, co-treatment with agents that counteract this mechanism can be effective. For example, if oxidative stress is suspected, antioxidants like N-acetylcysteine (NAC) or Vitamin E can be used.
-
Use of a More Relevant Cell Model: If possible, use a cell line or primary cells that are most relevant to your research question, as sensitivity to this compound can be cell-type dependent.
Quantitative Data Summary
The following tables summarize the available quantitative data on this compound-induced cytotoxicity.
Table 1: Effect of this compound on the Viability of Human Corneal Epithelial Cells
| Cell Type | This compound Concentration | Exposure Time | Cell Viability (%) | Reference |
| Primary Human Corneal Epithelial Cells | 5% | 4 hours | ~90% | |
| Immortalized Human Corneal Epithelial Cells | 5% | 24 hours | ~15% |
Table 2: Effect of this compound on Caspase-1 Activity in Human Corneal Epithelial Cells
| This compound Concentration | Relative Caspase-1 Activity (%) | Reference |
| 1% | 54.2% | |
| 3% | 12.4% | |
| 5% | 4.4% |
Experimental Protocols
1. Protocol for Assessing Cell Viability using MTT Assay
This protocol provides a general method for determining cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
-
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density in a final volume of 100 µL per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
2. Protocol for Co-treatment with N-acetylcysteine (NAC) to Mitigate Cytotoxicity
This protocol describes how to assess the cytoprotective effect of NAC against this compound-induced cytotoxicity.
-
Materials:
-
Cells of interest
-
This compound
-
N-acetylcysteine (NAC)
-
96-well cell culture plates
-
Complete cell culture medium
-
Reagents for a cytotoxicity assay (e.g., MTT assay)
-
-
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: Prepare the following treatment groups in complete culture medium:
-
Vehicle control
-
This compound alone (at a cytotoxic concentration)
-
NAC alone (at a non-toxic concentration, e.g., 1-10 mM)
-
This compound and NAC co-treatment
-
-
Incubation: Add the treatment solutions to the cells and incubate for the desired exposure period.
-
Cytotoxicity Assessment: Following incubation, assess cell viability using a standard cytotoxicity assay, such as the MTT assay described above.
-
-
Data Analysis: Compare the cell viability in the this compound-alone group to the this compound and NAC co-treatment group. An increase in viability in the co-treatment group suggests a protective effect of NAC.
Visualizations
Caption: Therapeutic mechanism of this compound.
Caption: Hypothesized pathways of this compound-induced cytotoxicity.
Caption: Workflow for assessing mitigation of cytotoxicity.
References
- 1. The Effect of Anti-Inflammatory Topical Ophthalmic Treatments on In Vitro Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Effect of serum concentration on the cytotoxicity of clay particles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Lifitegrast in Research Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the bioavailability of lifitegrast in research formulations. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound for enhanced ocular bioavailability?
A1: The primary challenges include:
-
Physicochemical Properties: While the sodium salt of this compound has high aqueous solubility, the free acid form may have different solubility characteristics that can impact formulation.[1] this compound is also sensitive to oxidation and hydrolysis, requiring careful selection of stabilizers.[2]
-
Ocular Barriers: The complex anatomy and physiology of the eye, including tear turnover, blinking, and the corneal epithelium, limit drug penetration.
-
Achieving Sustained Release: For chronic conditions like dry eye disease, maintaining therapeutic concentrations of this compound on the ocular surface over an extended period is a key formulation goal.
-
Stability: Ensuring the stability of this compound in a liquid formulation, protecting it from degradation, is crucial for maintaining efficacy and safety.[3]
Q2: What are some promising advanced formulation strategies to enhance this compound bioavailability?
A2: Advanced formulation strategies that show promise for improving this compound's ocular bioavailability include nanomicelles, mucus-penetrating particles, and preservative-free emulsions.[2] These approaches aim to increase the residence time of the drug on the ocular surface, improve its penetration through ocular tissues, and protect it from degradation.
Q3: How does the mechanism of action of this compound influence formulation development?
A3: this compound is a lymphocyte function-associated antigen-1 (LFA-1) antagonist that blocks the interaction between LFA-1 on T-cells and intercellular adhesion molecule-1 (ICAM-1) on the ocular surface.[4] This disrupts the inflammatory cascade at the core of dry eye disease. Formulation development should, therefore, focus on delivering this compound effectively to the cornea and conjunctiva, where these interactions predominantly occur.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
| Problem | Possible Causes | Troubleshooting Steps |
| Low in vitro corneal permeability of this compound formulation. | 1. Poor formulation characteristics (e.g., viscosity, pH, osmolality).2. Inadequate interaction with the corneal epithelium.3. Degradation of this compound in the formulation. | 1. Optimize formulation parameters. Adjust pH to be non-irritating (typically 6.5-7.5) and osmolality to be isotonic with tears (approx. 300 mOsm/kg). Consider mucoadhesive polymers to increase residence time.2. Incorporate permeation enhancers (use with caution and assess toxicity).3. Conduct stability studies of your formulation under experimental conditions. Use validated analytical methods like HPLC or LC-MS/MS to confirm this compound concentration. |
| High variability in in vivo pharmacokinetic data. | 1. Inconsistent dose administration.2. Rapid clearance of the formulation from the ocular surface.3. Inter-subject variability in animal models. | 1. Ensure precise and consistent volume of instillation. For preclinical models, consider using micropipettes.2. Increase formulation viscosity or incorporate bioadhesives to prolong contact time.3. Increase the number of animals per group to improve statistical power. Ensure consistent handling and environmental conditions for all animals. |
| Precipitation of this compound in the formulation upon storage. | 1. Change in pH of the formulation.2. Use of an inappropriate salt form or co-solvent.3. Temperature fluctuations. | 1. Incorporate a robust buffering system to maintain a stable pH.2. Evaluate the solubility of the specific this compound salt or free acid in your vehicle. The sodium salt is known for its high aqueous solubility. Consider using a co-solvent system if necessary, but evaluate its ocular tolerability.3. Conduct stability studies at different temperatures to determine optimal storage conditions. |
| Ocular irritation observed in animal models. | 1. Non-physiological pH or osmolality of the formulation.2. Toxicity of excipients (e.g., preservatives, permeation enhancers).3. High concentration of this compound. | 1. Adjust pH and osmolality to be within the physiologically tolerated range.2. Use well-tolerated excipients. If possible, develop a preservative-free formulation.3. Evaluate the dose-response relationship for both efficacy and irritation to find the optimal therapeutic concentration. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound, which can serve as a benchmark for your research formulations.
Table 1: Pharmacokinetic Parameters of this compound in Rabbits Following Topical Ocular Administration
| Parameter | Formulation 1 | Formulation 2 |
| Cmax (ng/g) in Anterior Segment Tissues | ||
| Conjunctiva (palpebral/bulbar) | 5,190 - 14,200 | 5,190 - 14,200 |
| Cornea | 5,190 - 14,200 | 5,190 - 14,200 |
| Anterior Sclera | 5,190 - 14,200 | 5,190 - 14,200 |
| Cmax (ng/g) in Posterior Segment Tissues | 0 - 826 | 0 - 826 |
| Plasma Cmax (ng/mL) | < 18 | < 18 |
| Tissue/Plasma tmax (h) | ~0.25 - 1 | ~0.25 - 1 |
Data sourced from a study in pigmented rabbits. Cmax and AUC0–8 were reported to be similar between the two formulations.
Table 2: Analytical Method Validation Parameters for this compound Quantification
| Analytical Method | Matrix | LLOQ | Linearity Range |
| LC-MS/MS | Human Plasma | 25.00 pg/mL | Not specified |
| Human Tear | 4.00 µg/mL | 4.00 - 1000.00 µg/mL | |
| LC-MS/MS | Rabbit Plasma | 2 ng/mL | 2 - 500 ng/mL |
| Rabbit Ocular Tissues | 5 ng/mL | 5 - 500 ng/mL | |
| UV-Spectrophotometry | Bulk/Dosage Form | 2.33 µg/mL | 5 - 30 µg/mL |
| RP-HPLC | Bulk/Dosage Form | 1.52 µg/mL | 2 - 12 µg/mL |
LLOQ: Lower Limit of Quantification.
Experimental Protocols
Protocol 1: In Vitro Corneal Permeability Assay Using a Human Corneal Epithelial (HCE-T) Cell Model
This protocol outlines a method to assess the permeability of a this compound formulation across a corneal epithelial barrier.
Materials:
-
HCE-T cells
-
Cell culture medium (e.g., KGM)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound research formulation
-
Analytical equipment for this compound quantification (e.g., LC-MS/MS)
Methodology:
-
Cell Culture: Culture HCE-T cells in appropriate medium until they reach 80-90% confluence.
-
Seeding on Transwells: Seed the HCE-T cells onto the apical side of the Transwell inserts at a suitable density.
-
Monolayer Formation: Culture the cells on the Transwell inserts for 21-30 days, or until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed, indicating tight junction formation.
-
Permeability Study: a. Wash the cell monolayers with pre-warmed HBSS. b. Add the this compound research formulation to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. e. Replace the collected volume with fresh, pre-warmed HBSS.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to compare different formulations.
Protocol 2: In Vivo Pharmacokinetic Study in Rabbits
This protocol describes a typical workflow for evaluating the ocular pharmacokinetics of a this compound formulation in an animal model.
Materials:
-
New Zealand White or pigmented rabbits
-
This compound research formulation
-
Anesthetic (topical and/or systemic, as per approved animal protocol)
-
Micropipette for dose administration
-
Blood collection tubes (with anticoagulant)
-
Ocular tissue dissection tools
-
Homogenizer
-
Analytical equipment for this compound quantification (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the study.
-
Dose Administration: a. Administer a single, precise volume of the this compound formulation topically to each eye of the rabbit. b. Record the exact time of administration.
-
Sample Collection: At predetermined time points post-dose (e.g., 0.25, 0.5, 1, 3, 8 hours), euthanize a subset of animals (n=5 per time point) and collect blood and ocular tissues (cornea, conjunctiva, aqueous humor, etc.).
-
Sample Processing: a. Centrifuge blood samples to obtain plasma. b. Weigh and homogenize ocular tissues in a suitable buffer. c. Store all samples at -70°C or below until analysis.
-
Sample Analysis: Extract this compound from the plasma and tissue homogenates and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, tmax, and AUC for each tissue.
Visualizations
References
Technical Support Center: Troubleshooting Variability in Lifitegrast T-Cell Adhesion Assay Results
Welcome to the technical support center for the lifitegrast T-cell adhesion assay. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve variability in their experimental results. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in a T-cell adhesion assay?
A1: this compound is a lymphocyte function-associated antigen-1 (LFA-1) antagonist.[1] LFA-1 is an integrin found on the surface of T-cells that plays a crucial role in T-cell adhesion, migration, and the formation of an immunological synapse with antigen-presenting cells (APCs).[1] It achieves this by binding to its ligand, intercellular adhesion molecule-1 (ICAM-1), which is expressed on the surface of endothelial cells and APCs.[1] this compound competitively binds to LFA-1, physically blocking its interaction with ICAM-1. This inhibition of the LFA-1/ICAM-1 interaction prevents T-cell adhesion to ICAM-1 expressing cells, thereby reducing T-cell activation and the subsequent inflammatory cascade. In an in-vitro T-cell adhesion assay, this compound is expected to show a dose-dependent inhibition of T-cell binding to ICAM-1-coated surfaces.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the this compound mechanism of action and a typical experimental workflow for the T-cell adhesion assay.
Troubleshooting Guides
Issue 1: High Background Fluorescence
Q: My control wells (no cells or no this compound) show high fluorescence, leading to a poor signal-to-noise ratio. What are the possible causes and solutions?
A: High background fluorescence can obscure your results and is a common issue in cell-based assays. Here are the primary causes and how to address them:
-
Inadequate Washing: Insufficient removal of unbound fluorescently labeled T-cells is a frequent cause of high background.
-
Solution: Increase the number and/or volume of wash steps. Ensure gentle but thorough washing to avoid dislodging adherent cells. Using a multi-channel pipette with care or an automated plate washer can improve consistency.
-
-
Non-Specific Binding of T-cells: T-cells may be binding to the well surface in an ICAM-1 independent manner.
-
Solution: Ensure proper blocking of the wells after ICAM-1 coating. Bovine Serum Albumin (BSA) is commonly used for blocking. You may need to optimize the BSA concentration and incubation time. Some protocols suggest that heat-denatured BSA can be more effective at blocking.
-
-
Autofluorescence: The assay plates, media, or the cells themselves can exhibit natural fluorescence.
-
Solution: Use low-autofluorescence plates, preferably with black walls, to minimize background from the plate itself. If using phenol red-containing media, switch to a phenol red-free formulation for the assay, as phenol red is fluorescent. To check for cellular autofluorescence, include a control with unlabeled cells.
-
| Parameter | Recommendation |
| Washing Technique | Gentle, consistent aspiration and dispensing of wash buffer. |
| Blocking Agent | 1-3% BSA in PBS. Consider heat-denatured BSA. |
| Assay Plate | Black-walled, clear-bottom, low-autofluorescence plates. |
| Assay Media | Phenol red-free media. |
Issue 2: Inconsistent or Non-Reproducible Results
Q: I am observing high variability between replicate wells and between experiments. What factors could be contributing to this inconsistency?
A: Variability in results can be frustrating and can arise from several factors throughout the experimental process. A systematic approach to identifying the source of variability is key.
-
Cell Health and Viability: Unhealthy or apoptotic cells will not adhere properly, leading to variable results.
-
Solution: Always use cells from a healthy, log-phase culture. Perform a viability test (e.g., trypan blue exclusion) before each experiment to ensure high viability (>95%).
-
-
Inconsistent Cell Seeding: Uneven distribution of cells across the plate will lead to high variability between wells.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting steps to prevent settling.
-
-
Pipetting Errors: Small inaccuracies in pipetting volumes of cells, this compound, or other reagents can lead to significant variations.
-
Solution: Use calibrated pipettes and practice consistent pipetting techniques. For critical steps, consider using a repeating pipette.
-
-
This compound Stability: this compound can degrade under certain conditions, such as acidic pH, which would affect its potency.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles. Ensure the pH of your assay buffer is stable and within the optimal range for the drug.
-
-
Inconsistent ICAM-1 Coating: Variability in the amount of ICAM-1 coated on the wells will directly impact T-cell adhesion.
-
Solution: Ensure the ICAM-1 solution is well-mixed before coating. Use a consistent coating volume and incubation time. Ensure plates are level during the coating incubation to promote even coating.
-
| Parameter | Recommended Range/Action |
| Cell Viability | >95% |
| Cell Seeding Density | 1 x 10^5 to 2 x 10^5 cells/well (must be optimized) |
| This compound Stock | Store at -20°C or -80°C in appropriate solvent; prepare fresh dilutions. |
| ICAM-1 Coating | 5-10 µg/mL; ensure even coating. |
Issue 3: Weak or No this compound-Induced Inhibition
Q: I am not observing a dose-dependent inhibition of T-cell adhesion with this compound, or the inhibition is very weak. What could be the problem?
A: A lack of expected inhibitory effect from this compound can be due to several factors related to the drug itself, the cells, or the assay conditions.
-
Sub-optimal this compound Concentration: The concentrations of this compound used may be too low to elicit an inhibitory effect.
-
Solution: Perform a dose-response curve with a wider range of this compound concentrations. The reported IC50 for this compound in a Jurkat T-cell binding assay is approximately 3 nM, so your concentration range should bracket this value. Consider testing concentrations from the low nanomolar to the low micromolar range.
-
-
T-Cell Activation State: The level of T-cell activation can influence their adhesiveness. Overly activated T-cells may exhibit very strong adhesion that is difficult to inhibit.
-
Solution: The method of T-cell activation (if any) should be consistent. If using primary T-cells, their activation state can vary between donors. Using a stable cell line like Jurkat cells can reduce this variability.
-
-
Incubation Times: The pre-incubation time of T-cells with this compound or the adhesion incubation time may not be optimal.
-
Solution: Optimize the pre-incubation time of T-cells with this compound to ensure sufficient time for the drug to bind to LFA-1. A 15-30 minute pre-incubation is a good starting point. The adhesion incubation time should be long enough to allow for measurable adhesion in the control wells but short enough to be in the dynamic range of inhibition. A 15-30 minute adhesion time is typical.
-
| Parameter | Recommended Starting Point for Optimization |
| This compound Concentration Range | 0.1 nM to 10 µM |
| Pre-incubation with this compound | 15-30 minutes at 37°C |
| Adhesion Incubation Time | 15-30 minutes at 37°C |
Experimental Protocol: this compound T-Cell Adhesion Assay
This protocol provides a general framework for a this compound T-cell adhesion assay using Jurkat cells. Optimization of specific parameters may be required for your experimental system.
Materials:
-
96-well black, clear-bottom tissue culture plates
-
Recombinant Human ICAM-1/CD54 Fc Chimera
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Jurkat T-cells
-
Assay Buffer (e.g., RPMI 1640 without phenol red, supplemented with 20 mM HEPES and 2 mM MgCl2)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
This compound
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Dilute recombinant human ICAM-1 to a final concentration of 10 µg/mL in sterile PBS.
-
Add 50 µL of the ICAM-1 solution to each well of the 96-well plate.
-
Incubate the plate overnight at 4°C or for 2 hours at 37°C.
-
-
Blocking:
-
Aspirate the ICAM-1 solution from the wells.
-
Wash each well twice with 100 µL of PBS.
-
Add 100 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1 hour at 37°C.
-
Aspirate the blocking buffer and wash the wells twice with 100 µL of PBS.
-
-
Cell Preparation and Labeling:
-
Culture Jurkat T-cells to a density of approximately 1 x 10^6 cells/mL.
-
Wash the cells with serum-free media.
-
Label the cells with a fluorescent dye such as Calcein-AM according to the manufacturer's protocol.
-
After labeling, wash the cells and resuspend them in assay buffer at a concentration of 2 x 10^6 cells/mL.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in assay buffer at 2X the final desired concentration.
-
In a separate plate or tubes, mix equal volumes of the cell suspension and the 2X this compound solutions.
-
Include a vehicle control (assay buffer with the same concentration of solvent used for this compound).
-
Pre-incubate the cells with this compound for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Add 100 µL of the cell/lifitegrast suspension to the ICAM-1 coated and blocked wells (final cell density of 1 x 10^5 cells/well).
-
Include control wells:
-
Total Fluorescence: Wells with cells that are not washed.
-
Background: Wells with no cells.
-
Positive Control: Cells without this compound.
-
-
Incubate the plate for 30 minutes at 37°C in a humidified incubator with 5% CO2.
-
-
Washing:
-
Gently wash the wells 2-3 times with 100 µL of pre-warmed assay buffer to remove non-adherent cells. Be careful not to disturb the adherent cells.
-
-
Data Acquisition:
-
After the final wash, add 100 µL of assay buffer to each well.
-
Read the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for your chosen fluorescent dye.
-
-
Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Calculate the percentage of adhesion for each condition relative to the total fluorescence control.
-
Calculate the percentage of inhibition by this compound relative to the positive control (no this compound).
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
| Experimental Step | Key Parameter | Recommended Value/Range |
| Plate Coating | ICAM-1 Concentration | 10 µg/mL |
| Incubation | Overnight at 4°C or 2 hours at 37°C | |
| Blocking | Blocking Agent | 1% BSA in PBS |
| Incubation | 1 hour at 37°C | |
| Cell Seeding | Cell Density | 1 x 10^5 cells/well |
| This compound Incubation | Pre-incubation Time | 30 minutes at 37°C |
| Adhesion | Incubation Time | 30 minutes at 37°C |
| Washing | Number of Washes | 2-3 times |
References
Validation & Comparative
Lifitegrast and Cyclosporine: An In Vitro Efficacy Comparison for Ocular Inflammation
In the landscape of topical treatments for inflammatory ocular conditions such as dry eye disease, lifitegrast and cyclosporine stand out as two prominent immunomodulatory agents. While both aim to mitigate the inflammatory cascade, they do so through distinct molecular mechanisms, leading to differences in their in vitro efficacy profiles. This guide provides a detailed comparison of their performance in preclinical laboratory settings, supported by experimental data and protocols to inform researchers, scientists, and drug development professionals.
Executive Summary
This comparison delineates the in vitro efficacy of this compound, a lymphocyte function-associated antigen-1 (LFA-1) antagonist, and cyclosporine, a calcineurin inhibitor. This compound demonstrates potent, low nanomolar inhibition of T-cell adhesion to intercellular adhesion molecule-1 (ICAM-1) and subsequent T-cell proliferation. It also effectively curtails the release of a broad spectrum of pro-inflammatory cytokines. Cyclosporine, operating further downstream in the T-cell activation pathway, also inhibits T-cell proliferation and the production of key cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), with inhibitory concentrations typically in the mid-nanomolar to micromolar range. The following sections provide a comprehensive breakdown of their comparative in vitro performance, detailed experimental methodologies, and visual representations of their mechanisms and workflows.
Comparative Efficacy Data
The in vitro efficacy of this compound and cyclosporine has been evaluated across various assays measuring T-cell function, including adhesion, proliferation, and cytokine release. The following tables summarize the key quantitative findings from multiple studies.
| Parameter | This compound | Assay Conditions |
| IC50 for T-cell binding to ICAM-1 | 3 nM[1] | Jurkat cell assay[1] |
| Inhibition of T-cell Proliferation | Concentration-dependent inhibition | SEB-driven PBMC, CD4+ and CD8+ T-cell proliferation[2] |
| Inhibition of Cytokine Release | Effective at ~2 nM | Activated lymphocytes[1] |
| Parameter | Cyclosporine | Assay Conditions |
| IC50 for T-cell Proliferation (PHA-stimulated) | Not explicitly stated, but showed dose-dependent inhibition | PHA-stimulated T-cells |
| IC50 for IL-2 Production | 345 µg/L (~287 nM) | PHA-stimulated whole blood[3] |
| IC50 for IFN-γ Production | 8.0 ng/mL (~6.6 nM) | Mitogen and alloantigen-stimulated PBMCs |
| IC50 for TNF-α Production | 9.5 ng/mL (~7.9 nM) | Mitogen and alloantigen-stimulated PBMCs |
Signaling Pathways and Mechanisms of Action
This compound and cyclosporine interrupt the inflammatory cascade at different points. This compound acts extracellularly by blocking the initial interaction between T-cells and antigen-presenting cells, while cyclosporine acts intracellularly to inhibit a key signaling pathway.
References
- 1. Development of this compound: a novel T-cell inhibitor for the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Monitoring of Ex Vivo Cyclosporin a Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lifitegrast and Cyclosporine for Dry Eye Disease: Mechanism of Action and Experimental Evidence
For Researchers, Scientists, and Drug Development Professionals
Dry eye disease (DED) is a multifactorial condition characterized by a loss of homeostasis of the tear film, accompanied by ocular symptoms, in which tear film instability and hyperosmolarity, ocular surface inflammation and damage, and neurosensory abnormalities play etiological roles. The inflammatory cascade, particularly T-cell mediated responses, is a cornerstone of DED pathology. This guide provides a detailed comparison of two leading immunomodulatory treatments for DED: lifitegrast and cyclosporine. We will delve into their distinct mechanisms of action, present comparative clinical data, and provide detailed experimental protocols to assess their therapeutic effects.
Executive Summary
This compound and cyclosporine both target the underlying inflammation in dry eye disease, but through different molecular pathways. This compound acts as a direct antagonist of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1), a critical step in T-cell activation and migration.[1][2][3][4] In contrast, cyclosporine is a calcineurin inhibitor that acts intracellularly to block the transcription of pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), thereby preventing T-cell proliferation and activation.[5] While both have demonstrated efficacy in treating the signs and symptoms of DED, their differing mechanisms may influence their onset of action and patient response profiles.
Mechanism of Action
This compound: A Lymphocyte Function-Associated Antigen-1 (LFA-1) Antagonist
This compound is a small-molecule integrin antagonist. Its mechanism of action is centered on the inhibition of the LFA-1/ICAM-1 interaction.
-
T-Cell Adhesion and Migration: LFA-1, expressed on the surface of leukocytes, binds to ICAM-1, which is overexpressed on inflamed corneal and conjunctival tissues in DED. This interaction is crucial for the adhesion of T-cells to the vascular endothelium and their subsequent migration into ocular tissues.
-
Immunological Synapse Formation: The LFA-1/ICAM-1 binding is a key component in the formation of the immunological synapse between T-cells and antigen-presenting cells (APCs). This synapse is essential for T-cell activation and the subsequent release of pro-inflammatory cytokines.
-
Inhibition of Inflammatory Cascade: By blocking the LFA-1/ICAM-1 interaction, this compound effectively hinders T-cell recruitment, activation, and the release of inflammatory mediators, thereby disrupting the chronic inflammatory cycle in DED.
Cyclosporine: A Calcineurin Inhibitor
Cyclosporine is an immunomodulatory agent that functions as a calcineurin inhibitor. Its primary action is to suppress T-cell activation.
-
Intracellular Pathway: Cyclosporine enters the cytoplasm of T-cells and binds to an intracellular protein called cyclophilin.
-
Calcineurin Inhibition: The cyclosporine-cyclophilin complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.
-
Blocking NFAT Activation: Calcineurin's primary role in T-cell activation is to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. This dephosphorylation allows NFAT to translocate to the nucleus.
-
Suppression of Cytokine Gene Transcription: By inhibiting calcineurin, cyclosporine prevents the dephosphorylation and nuclear translocation of NFAT. This, in turn, blocks the transcription of genes for several pro-inflammatory cytokines, including IL-2. IL-2 is a critical cytokine for T-cell proliferation and activation.
-
Additional Effects: Cyclosporine has also been shown to improve conjunctival goblet cell density and possess anti-apoptotic properties on conjunctival epithelial cells.
Comparative Efficacy: Clinical Trial Data
Direct head-to-head, large-scale clinical trials comparing this compound and cyclosporine are limited. Much of the available comparative data comes from retrospective studies and analyses of patient-reported outcomes. One retrospective chart review of 40 patients treated with 0.09% cyclosporine, 0.05% cyclosporine, or 5% this compound found no statistically significant difference in efficacy between the medications in terms of subjective improvement, Schirmer's test scores, or tear osmolarity. However, the authors noted the small sample size as a significant limitation.
| Parameter | 0.09% Cyclosporine | 0.05% Cyclosporine | 5% this compound | p-value |
| Subjective Improvement (Better vs. Worse/Same) | - | - | - | 0.820 |
| Change in Schirmer's Test Score | - | - | - | 0.067 |
| Change in Tear Osmolarity | - | - | - | 0.061 |
Data from a retrospective chart review of 40 patients. The study did not find a statistically significant association between the medication prescribed and the outcomes.
A retrospective review of 64 individuals who had used both cyclosporine 0.05% and this compound 5% found that a higher frequency of individuals preferred cyclosporine. Specifically, 33 patients preferred cyclosporine (12.5% mildly, 39.1% strongly), while 14 preferred this compound (3.1% mildly, 18.8% strongly). Twelve patients had no preference, and five could not tolerate either medication.
Experimental Protocols
This compound: LFA-1/ICAM-1 Competitive Binding Assay
Objective: To determine the ability of this compound to inhibit the binding of LFA-1 to its ligand, ICAM-1.
Methodology:
-
Reagent Preparation:
-
Recombinant human LFA-1 and ICAM-1-Fc chimera are obtained from a commercial source.
-
A fluorescently labeled anti-human Fc antibody is used for detection.
-
This compound is serially diluted to a range of concentrations in a suitable assay buffer.
-
-
Assay Procedure:
-
High-binding 96-well microplates are coated with recombinant human LFA-1 overnight at 4°C.
-
The plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Serial dilutions of this compound or a vehicle control are added to the wells.
-
Recombinant human ICAM-1-Fc is then added to all wells.
-
The plate is incubated for 2 hours at room temperature to allow for competitive binding.
-
After incubation, the wells are washed to remove unbound reagents.
-
The fluorescently labeled anti-human Fc antibody is added to each well and incubated for 1 hour at room temperature in the dark.
-
The wells are washed again to remove the unbound detection antibody.
-
The fluorescence intensity in each well is measured using a microplate reader.
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the amount of ICAM-1 bound to LFA-1.
-
The percentage of inhibition by this compound at each concentration is calculated relative to the vehicle control.
-
The IC50 value (the concentration of this compound that inhibits 50% of ICAM-1 binding) is determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cyclosporine: In Vitro Calcineurin Phosphatase Activity Assay
Objective: To measure the inhibitory effect of cyclosporine on the phosphatase activity of calcineurin.
Methodology:
-
Reagent Preparation:
-
Recombinant human calcineurin, calmodulin, and a specific phosphopeptide substrate (e.g., RII phosphopeptide) are obtained from a commercial source.
-
A malachite green-based phosphate detection reagent is used to quantify the released phosphate.
-
Cyclosporine is serially diluted to a range of concentrations in a suitable assay buffer.
-
Recombinant cyclophilin is required to form the inhibitory complex with cyclosporine.
-
-
Assay Procedure:
-
The reaction is performed in a 96-well microplate.
-
To each well, add the assay buffer containing calcium and calmodulin to activate the calcineurin.
-
Add recombinant cyclophilin to each well.
-
Add serial dilutions of cyclosporine or a vehicle control to the wells and pre-incubate for 15 minutes at 30°C to allow for the formation of the cyclosporine-cyclophilin complex.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the free phosphate released by the phosphatase activity.
-
After a short incubation period for color development, measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of phosphate to quantify the amount of phosphate released in each well.
-
The calcineurin activity is proportional to the amount of phosphate released.
-
The percentage of inhibition by cyclosporine at each concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the cyclosporine concentration and fitting the data to a sigmoidal dose-response curve.
-
Comparative Experimental Workflow
The following diagram illustrates a potential workflow for a head-to-head preclinical comparison of this compound and cyclosporine.
Conclusion
This compound and cyclosporine represent two distinct and effective strategies for targeting the inflammatory underpinnings of dry eye disease. This compound offers a targeted, extracellular approach by blocking a key cell-surface interaction involved in T-cell trafficking and activation, while cyclosporine provides a broader intracellular immunomodulation by inhibiting a critical signaling pathway for cytokine production. The choice between these therapies may depend on individual patient characteristics, including the specific inflammatory profile and tolerability. Further head-to-head clinical trials with robust, objective endpoints are warranted to more definitively delineate the comparative efficacy and optimal patient populations for each agent. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate and compare these and other emerging therapies for dry eye disease.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. Preliminary study of cyclosporine A/Lifitegrast subconjunctival sustained-release drug membrane in the treatment of dry eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Drug Highlights Inflammation’s Role in Dry Eye Disease - American Academy of Ophthalmology [aao.org]
A Comparative Guide to the LFA-1 Binding Affinity of Lifitegrast
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of lifitegrast to its target, Lymphocyte Function-Associated Antigen-1 (LFA-1), in relation to other known LFA-1 inhibitors. The data presented is compiled from various in vitro studies to offer an objective assessment for research and drug development purposes.
Quantitative Comparison of LFA-1 Inhibitor Potency
The following table summarizes the binding affinities and functional potencies of this compound and other small molecule LFA-1 inhibitors. The data is presented as IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), and KD (dissociation constant) values, as reported in the cited literature. It is important to note that direct comparison between values obtained from different assay formats (e.g., cell-based vs. cell-free) should be made with caution.
| Compound | Assay Type | Target Species | Potency (IC50) | Binding Affinity (Ki/KD) |
| This compound (SAR 1118) | Jurkat T-cell Adhesion Assay | Human | 2.98 nM, 3 nM, 10.5 nM | Not Reported |
| BMS-587101 | T-cell Proliferation Assay | Human | 20 nM | Not Reported |
| Cell Adhesion Assay | Mouse | 150 nM | Not Reported | |
| BI-1950 | Cell-Free Binding Assay | Human | Not Reported | KD: 9 nM |
| This compound Analogue (1b) | Jurkat T-cell Adhesion Assay | Human | 262 nM | Not Reported |
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay for LFA-1 Inhibitors
This protocol describes a competitive binding assay using fluorescence polarization to determine the affinity of unlabelled small molecule inhibitors for LFA-1. The assay measures the displacement of a fluorescently-labeled probe from the LFA-1 protein by a competing inhibitor.
Materials:
-
Purified recombinant human LFA-1 protein
-
Fluorescently-labeled probe (e.g., a known fluorescent LFA-1 inhibitor or a fluorescently-tagged ICAM-1-derived peptide)
-
Unlabeled this compound and other competitor compounds
-
Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM MnCl2, 0.01% Tween-20, pH 7.4)
-
384-well, low-volume, non-binding black microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Probe and LFA-1 Titration:
-
To determine the optimal concentrations, perform a saturation binding experiment. Keep the concentration of the fluorescent probe constant (in the low nanomolar range) and titrate the LFA-1 protein across a range of concentrations.
-
The optimal LFA-1 concentration is typically the one that yields 80-90% of the maximum polarization signal, indicating that most of the probe is bound. This concentration will be used for the competition assay.
-
-
Competition Assay:
-
Prepare a solution of the LFA-1 protein and the fluorescent probe in the assay buffer at twice their final optimal concentrations.
-
Prepare serial dilutions of the unlabeled inhibitor compounds (this compound and others) in the assay buffer at twice their final desired concentrations.
-
In the microplate, add equal volumes of the LFA-1/probe mixture and the inhibitor dilutions.
-
Include control wells:
-
Negative control (Probe only): Fluorescent probe in assay buffer.
-
Positive control (Probe + LFA-1): Fluorescent probe and LFA-1 in assay buffer with no inhibitor.
-
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium. Protect from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using the microplate reader.
-
Plot the mP values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which requires the KD of the fluorescent probe for LFA-1.
-
Visualizing the Mechanism and Experimental Workflow
LFA-1 Signaling and Inhibition by this compound
The following diagram illustrates the signaling pathway initiated by the interaction of LFA-1 on T-cells with ICAM-1 on antigen-presenting cells or endothelial cells, and how this compound blocks this interaction.
Caption: LFA-1 signaling and this compound's mechanism of action.
Experimental Workflow for Fluorescence Polarization Competition Assay
This diagram outlines the key steps in the fluorescence polarization competition assay to determine the binding affinity of LFA-1 inhibitors.
Caption: Workflow for FP-based LFA-1 inhibitor binding assay.
A Comparative Analysis of Lifitegrast and Other LFA-1 Inhibitors for Ocular Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of lifitegrast, a commercially available lymphocyte function-associated antigen-1 (LFA-1) inhibitor for the treatment of dry eye disease, and other LFA-1 inhibitors in various stages of development. By examining their mechanism of action, in vitro potency, and in vivo efficacy, this document aims to offer a comprehensive resource for researchers and drug development professionals in the field of ocular inflammation.
Introduction to LFA-1 Inhibition
Lymphocyte function-associated antigen-1 (LFA-1) is an integrin receptor expressed on the surface of leukocytes. Its interaction with intercellular adhesion molecule-1 (ICAM-1), which is upregulated on inflamed tissues, is a critical step in the inflammatory cascade. This interaction facilitates T-cell activation, adhesion to endothelial cells, and migration to inflamed tissues, leading to the release of pro-inflammatory cytokines.[1][2][3][4] Blocking the LFA-1/ICAM-1 interaction is therefore a promising therapeutic strategy for a variety of inflammatory conditions, including dry eye disease.
Comparative Analysis of LFA-1 Inhibitors
This section compares this compound with other notable LFA-1 inhibitors for which preclinical or clinical data are available.
In Vitro Potency
The in vitro potency of LFA-1 inhibitors is typically assessed by their ability to block the binding of LFA-1 to ICAM-1 in cell-based assays, often using the Jurkat T-cell line. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.
| Inhibitor | IC50 (Jurkat Cell Adhesion Assay) | Other In Vitro Data | Source(s) |
| This compound (SAR 1118) | 3 nM, 4.8 nM | Inhibits release of IFN-γ, TNF-α, and other cytokines at ~2 nM. | [5] |
| VVN001 | 3.2 nM | Inhibits cytokine release. | |
| BMS-587101 | 20 nM (in human HUVEC cells) | Inhibits LFA-1-mediated T-cell proliferation with an IC50 of 20 nM. | |
| BI-1950 | Not available in adhesion assay | Inhibits IL-2 production in human PBMCs with an IC50 of 3 nM. Binding affinity (KD) of 9 nM. | |
| Efalizumab | Not applicable (monoclonal antibody) | Binding affinity (Kd) of 0.11-0.16 nM. |
Mechanism of Action
While all the compounds discussed are LFA-1 inhibitors, their specific mechanisms of action can differ.
| Inhibitor | Mechanism of Action | Source(s) |
| This compound | Small molecule antagonist that binds to the αL subunit of LFA-1, directly competing with ICAM-1 for binding. | |
| VVN001 | Small molecule LFA-1 antagonist. | |
| BMS-587101 | Small molecule antagonist of LFA-1. | |
| BI-1950 | Small molecule LFA-1 inhibitor that prevents the binding of ICAM-1 to LFA-1. | |
| Efalizumab | Humanized monoclonal antibody that binds to the CD11a subunit of LFA-1, sterically hindering the binding of ICAM-1. |
In Vivo Efficacy
Preclinical in vivo studies, often utilizing murine models of dry eye disease, provide valuable insights into the therapeutic potential of these inhibitors.
| Inhibitor | In Vivo Model | Key Findings | Source(s) |
| This compound | Murine model of dry eye (desiccating stress and scopolamine) | Significantly reduced corneal fluorescein staining and improved tear secretion. Reduced recruitment of CD4+ T cells to the cornea. | |
| VVN001 | Murine model of dry eye (low humidity and scopolamine) | Reported to be similar in efficacy and potency to this compound. | |
| BMS-587101 | Murine models of arthritis | Showed significant reduction in clinical scores and joint inflammation. | |
| BI-1950 | Mouse model of delayed-type hypersensitivity | Inhibited swelling in a dose-dependent manner with full efficacy at 3 mg/kg (oral). | |
| Efalizumab | Not applicable for dry eye (withdrawn from market) | Was effective in treating psoriasis but was withdrawn due to the risk of progressive multifocal leukoencephalopathy. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis.
Jurkat Cell Adhesion Assay
This in vitro assay is used to determine the potency of LFA-1 inhibitors in blocking the adhesion of T-cells to ICAM-1.
Materials:
-
Jurkat T-cells
-
Recombinant human ICAM-1
-
96-well microtiter plates
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Calcein-AM (fluorescent dye)
-
LFA-1 inhibitors to be tested
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with recombinant human ICAM-1 overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with a solution of BSA in PBS for 1 hour at room temperature to prevent non-specific binding.
-
Cell Labeling: Label Jurkat T-cells with Calcein-AM according to the manufacturer's protocol.
-
Inhibitor Incubation: Resuspend the labeled Jurkat cells in assay buffer and pre-incubate with various concentrations of the LFA-1 inhibitors for 30 minutes at 37°C.
-
Adhesion: Add the cell-inhibitor suspension to the ICAM-1 coated wells and incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Murine Model of Dry Eye Disease
This in vivo model is used to evaluate the efficacy of LFA-1 inhibitors in a disease-relevant setting.
Materials:
-
6-8 week old female C57BL/6 mice
-
Controlled environment chamber (CEC) with regulated humidity, airflow, and temperature
-
Scopolamine hydrobromide
-
LFA-1 inhibitor formulations and vehicle control
-
Corneal fluorescein stain
-
Phenol red threads
-
Anesthesia
Procedure:
-
Induction of Dry Eye:
-
House the mice in a CEC with low humidity (<25%), constant airflow (15 L/min), and a temperature of 21-23°C.
-
Administer subcutaneous injections of scopolamine (0.5 mg/0.2 mL) three to four times daily.
-
Continue this induction protocol for 5 to 14 days to establish dry eye conditions.
-
-
Treatment:
-
Divide the mice into treatment groups: vehicle control and different concentrations of the LFA-1 inhibitor.
-
Topically administer one drop of the assigned treatment to each eye twice or three times daily.
-
-
Evaluation of Efficacy:
-
Corneal Fluorescein Staining: At specified time points (e.g., day 7, 14, 21), apply fluorescein stain to the ocular surface and score the degree of corneal epithelial damage under a slit lamp microscope using a standardized grading system (e.g., 0-4 scale for five corneal regions).
-
Tear Production: Measure tear volume using phenol red threads placed in the lateral canthus of the eye for a defined period (e.g., 15 seconds).
-
Histology: At the end of the study, euthanize the mice and collect the eyes and draining lymph nodes for histological analysis of immune cell infiltration and goblet cell density.
-
Cytokine Release Assay
This assay measures the ability of LFA-1 inhibitors to suppress the release of pro-inflammatory cytokines from activated immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with Fetal Bovine Serum (FBS)
-
Phytohemagglutinin (PHA) or other T-cell stimulants
-
LFA-1 inhibitors to be tested
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., IFN-γ, TNF-α, IL-2)
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment:
-
Resuspend the PBMCs in complete RPMI medium and plate them in 96-well plates.
-
Pre-incubate the cells with various concentrations of the LFA-1 inhibitors for 1 hour.
-
-
Stimulation: Add a T-cell stimulant (e.g., PHA) to the wells to induce cytokine production and incubate for 24-48 hours at 37°C.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentration of specific cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine release for each inhibitor concentration and determine the IC50 values.
Signaling Pathways and Experimental Workflows
Visual representations of the LFA-1 signaling pathway and a typical experimental workflow for evaluating LFA-1 inhibitors are provided below using Graphviz.
Caption: LFA-1 signaling pathway and point of inhibition.
Caption: Experimental workflow for evaluating LFA-1 inhibitors.
Conclusion
This compound has established a benchmark for the topical treatment of dry eye disease through LFA-1 inhibition. However, the landscape of LFA-1 antagonists is evolving, with several small molecules demonstrating comparable or potentially superior in vitro potency. Direct, head-to-head comparative studies are needed to definitively rank the efficacy of these emerging inhibitors. The experimental protocols and comparative data presented in this guide offer a framework for the continued evaluation and development of novel LFA-1 inhibitors for ocular and other inflammatory diseases. The distinct mechanisms of action, such as the allosteric inhibition by some compounds, may offer advantages in terms of specificity and reducing off-target effects, warranting further investigation. As our understanding of the nuances of LFA-1 signaling deepens, so too will the opportunities for developing more targeted and effective therapies.
References
- 1. Desiccating Stress + Scopolamine-Induced Dry Eye - Experimentica [experimentica.com]
- 2. Rapid Flow Cytometry Method for Quantitation of LFA-1-Adhesive T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of an LFA-1 antagonist by the transfer of the ICAM-1 immunoregulatory epitope to a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Translational Preclinical Pharmacologic Disease Models for Ophthalmic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Validation of Lifitegrast Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of lifitegrast's performance across various cell lines, supported by experimental data. This compound, an LFA-1 antagonist, is a key therapeutic agent for dry eye disease, and understanding its activity at the cellular level is crucial for further research and development.
Executive Summary
This compound consistently demonstrates its intended mechanism of action by inhibiting the interaction between lymphocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1 (ICAM-1) in various in vitro models. This guide summarizes the key findings from studies utilizing human T-cell lines (Jurkat), B-cell lines (Raji) as antigen-presenting cells, primary human peripheral blood mononuclear cells (PBMCs), and human corneal epithelial cells. The data highlights this compound's potency in inhibiting T-cell adhesion, reducing inflammatory cytokine secretion, and disrupting the formation of the immunological synapse.
Data Presentation
The following table summarizes the quantitative data on this compound's activity in different cell lines.
| Cell Line(s) | Assay Type | Key Parameter | This compound Concentration | Result | Citation(s) |
| Jurkat (Human T-cell) | T-cell Adhesion Assay | IC50 | 2.98 nM | 50% inhibition of Jurkat T-cell attachment to ICAM-1. | [1] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Cytokine Release Assay | - | ~2 nM | Inhibition of pro-inflammatory cytokine secretion (IFN-γ, TNF-α, MIP-1α, IL-1α, IL-1β, IL-2, IL-4, IL-6). | [1] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | T-cell Proliferation Assay | - | Concentration-dependent | Inhibition of SEB-driven PBMC, CD4+, and CD8+ T-cell proliferation. | [2] |
| Raji (APC) & Jurkat (T-cell) | Immunological Synapse Formation Assay | 10 µM | - | Prevention of immunological synapse formation and disruption of established synapses. | [3] |
| Primary and Immortalized Human Corneal Epithelial Cells | Cell Viability Assay | - | 5% solution (for 4 hours) | Reduced primary cell viability by 10%. | [4] |
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound.
References
- 1. Development of this compound: a novel T-cell inhibitor for the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. The Effect of Anti-Inflammatory Topical Ophthalmic Treatments on In Vitro Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lifitegrast and Novel Therapies for Dry Eye Disease
For Researchers, Scientists, and Drug Development Professionals
Dry eye disease (DED) is a multifactorial condition characterized by a loss of homeostasis of the tear film, resulting in ocular surface inflammation and damage. For years, treatment options were limited, but the therapeutic landscape is rapidly evolving. This guide provides a detailed, data-driven comparison of lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist, with three novel therapies: reproxalap, a reactive aldehyde species (RASP) inhibitor; varenicline nasal spray, a nicotinic acetylcholine receptor (nAChR) agonist; and perfluorohexyloctane, a semifluorinated alkane.
Mechanisms of Action: A Divergent Approach to a Common Problem
The therapies discussed employ distinct mechanisms to address the underlying pathophysiology of DED.
This compound: This small molecule integrin antagonist targets the inflammatory cascade central to DED.[1] this compound binds to LFA-1 on T-cells, preventing its interaction with intercellular adhesion molecule-1 (ICAM-1) on the ocular surface.[1][2][3] This blockade inhibits T-cell adhesion, migration, and activation, thereby reducing the release of pro-inflammatory cytokines.[1]
Reproxalap: This first-in-class RASP inhibitor targets upstream inflammation and oxidative stress. Reactive aldehyde species are pro-inflammatory molecules that accumulate in the tear film of DED patients, leading to inflammation and cellular damage. By neutralizing RASP, reproxalap reduces inflammation and associated symptoms.
Varenicline Nasal Spray: This therapy utilizes a novel neuro-stimulatory approach. As a selective nicotinic acetylcholine receptor agonist, varenicline, when administered nasally, activates the trigeminal parasympathetic pathway. This stimulation leads to an increase in basal tear film production by activating the lacrimal and meibomian glands, as well as goblet cells.
Perfluorohexyloctane: This non-aqueous therapy directly addresses the evaporative component of DED. It forms a monolayer at the air-tear interface, acting as a surrogate for the deficient lipid layer of the tear film. This reduces tear evaporation, stabilizes the tear film, and protects the ocular surface.
Signaling Pathway of this compound
Signaling Pathway of Reproxalap
Signaling Pathway of Varenicline Nasal Spray
Signaling Pathway of Perfluorohexyloctane
Head-to-Head and Pivotal Trial Data
Direct head-to-head trials of this compound against these novel therapies are limited. However, a combination of direct comparative studies, indirect comparisons, and placebo-controlled pivotal trials provide valuable insights into their relative performance.
Efficacy Comparison
| Therapy | Key Efficacy Endpoint(s) | Results | Citation |
| This compound 5% | Change from baseline in Eye Dryness Score (EDS) (0-100 scale) at day 84. | Statistically significant improvement vs. placebo. In OPUS-3, the treatment effect was -7.16. | |
| Change from baseline in inferior Corneal Fluorescein Staining (iCFS) score (0-4 scale) at day 84. | In OPUS-2, there was no significant difference from placebo. | ||
| Reproxalap 0.25% | Ocular discomfort score (0-100 scale) in a dry eye chamber. | Statistically significant reduction vs. vehicle. In a Phase 3 chamber trial, the least squares mean difference was -6.5. | |
| Varenicline Nasal Spray 0.03 mg | Percentage of patients with ≥10 mm increase in Schirmer's Test Score (STS) at week 4. | Statistically significant improvement vs. vehicle. In ONSET-2, 47.3% of patients on varenicline achieved this endpoint vs. 27.8% on vehicle. | |
| Change from baseline in EDS at week 4. | In a matching-adjusted indirect comparison with this compound, varenicline showed comparable or greater improvement in EDS. | ||
| Perfluorohexyloctane | Change from baseline in total Corneal Fluorescein Staining (tCFS) score (0-15 scale) at week 8. | Statistically significant improvement vs. saline control. In a pooled analysis of GOBI and MOJAVE trials, the least-squares mean treatment difference was -1.1. | |
| Change from baseline in EDS at week 8. | Statistically significant improvement vs. saline control. In the pooled analysis, the least-squares mean treatment difference was -9.0. |
Safety and Tolerability Comparison
| Therapy | Common Adverse Events | Discontinuation Rate due to Adverse Events | Citation |
| This compound 5% | Instillation site irritation, dysgeusia (altered taste), blurred vision. | In a pooled analysis of clinical trials, the discontinuation rate was higher than placebo. | |
| Reproxalap 0.25% | Mild and transient instillation site discomfort. | Low discontinuation rates reported in clinical trials. | |
| Varenicline Nasal Spray 0.03 mg | Sneezing, cough, throat and nasal irritation. | In clinical trials, over 93% of subjects completed the treatment period. | |
| Perfluorohexyloctane | Blurred vision (mild and transient). | Low discontinuation rates reported in clinical trials. |
Experimental Protocols
Detailed methodologies are crucial for the critical evaluation of clinical trial data. Below are summaries of the protocols for key studies of each therapy.
Experimental Workflow for a Typical Phase 3 Dry Eye Clinical Trial
This compound: OPUS-3 Trial
-
Design: A 12-week, multicenter, randomized, double-masked, placebo-controlled Phase 3 study.
-
Participants: Adults with a history of DED, Schirmer's test score (without anesthesia) of 1-10 mm, a corneal fluorescein staining score of ≥2.0, an eye dryness score of ≥40, and a history of artificial tear use.
-
Intervention: After a 14-day placebo run-in, participants were randomized 1:1 to receive either this compound 5.0% ophthalmic solution or a placebo, administered twice daily for 84 days.
-
Primary Efficacy Endpoint: Change from baseline in Eye Dryness Score (EDS) at day 84.
-
Key Secondary Efficacy Endpoints: Change from baseline in EDS at days 14 and 42.
Reproxalap: Phase 3 Dry Eye Chamber Trial
-
Design: A randomized, double-masked, vehicle-controlled, parallel-group Phase 3 study conducted in a dry eye chamber.
-
Participants: 132 patients with DED.
-
Intervention: Participants were randomized to receive either reproxalap 0.25% ophthalmic solution or a vehicle.
-
Primary Efficacy Endpoint: Ocular discomfort was assessed using a 0-100 visual analog scale from 80 to 100 minutes after entering the dry eye chamber.
Varenicline Nasal Spray: ONSET-2 Trial
-
Design: A 4-week, multicenter, randomized, double-masked, vehicle-controlled Phase 3 study.
-
Participants: Adults with a diagnosis of DED, an Ocular Surface Disease Index (OSDI) score of ≥23, and a Schirmer's test score of ≤10 mm.
-
Intervention: Patients were randomized 1:1:1 to receive varenicline nasal spray 0.03 mg, 0.06 mg, or vehicle, administered as one spray in each nostril twice daily for 4 weeks.
-
Primary Efficacy Endpoint: The percentage of patients achieving a ≥10 mm improvement in Schirmer's Test Score (STS) at week 4.
-
Key Secondary Endpoints: Change from baseline in STS and EDS.
Perfluorohexyloctane: GOBI and MOJAVE Trials
-
Design: Two similarly designed 8-week, multicenter, randomized, double-masked, saline-controlled Phase 3 studies.
-
Participants: Adults with a history of DED for at least 6 months, signs of meibomian gland dysfunction (MGD), a tear film break-up time of ≤5 seconds, and a total corneal fluorescein staining (tCFS) score of 4-11.
-
Intervention: Patients were randomized 1:1 to receive perfluorohexyloctane or a hypotonic saline control, administered as one drop in each eye four times daily for 8 weeks.
-
Primary Efficacy Endpoints: Change from baseline in tCFS score and EDS at week 8.
Conclusion
The treatment of dry eye disease is undergoing a paradigm shift, moving beyond symptomatic relief to targeting the underlying disease pathophysiology. This compound remains a valuable tool for addressing the inflammatory component of DED. However, novel therapies such as reproxalap, varenicline nasal spray, and perfluorohexyloctane offer distinct and promising approaches. Reproxalap's rapid action on symptoms and its upstream anti-inflammatory effect, varenicline's neuro-stimulatory mechanism to increase natural tear production, and perfluorohexyloctane's direct impact on tear evaporation provide clinicians and researchers with a broader and more targeted armamentarium to combat this prevalent and often debilitating condition. The choice of therapy will increasingly depend on the specific underlying cause of DED in each patient, paving the way for a more personalized approach to treatment. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these promising new agents.
References
Comparative Ocular Pharmacokinetics of Lifitegrast: A Review of Animal Models
A deep dive into the distribution and absorption of the dry eye disease therapeutic in preclinical studies.
Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist, is a cornerstone in the management of dry eye disease (DED). Its therapeutic effect is localized to the ocular surface, making the understanding of its pharmacokinetic profile in preclinical animal models crucial for predicting clinical efficacy and safety. This guide provides a comparative analysis of the pharmacokinetics of this compound in various animal models, with a focus on ocular tissue distribution and systemic exposure.
Executive Summary of Pharmacokinetic Parameters
Following topical ocular administration, this compound demonstrates rapid absorption and high concentrations in the anterior segment of the eye across different animal species, including rabbits, dogs, and rats.[1][2][3] Systemic exposure remains consistently low, underscoring the localized action of the drug.[1][4] The majority of the administered dose is excreted unchanged, primarily through the feces, indicating minimal in vivo metabolism.
Table 1: Comparative Pharmacokinetic Parameters of this compound in Ocular Tissues and Plasma
| Animal Model | Tissue | Cmax | Tmax | AUC (0-8h) | Half-life (t1/2) |
| Rabbit (Pigmented) | Anterior Segment Tissues | ||||
| Conjunctiva (palpebral & bulbar), Cornea, Anterior Sclera | 5,190 - 14,200 ng/g | ~0.25 - 1 h | Highest exposure observed in these tissues | Not specified | |
| Posterior Segment Tissues | |||||
| Posterior Sclera | up to 826 ng/g | ~0.25 - 1 h | Low exposure | Not specified | |
| Lens, Optic Nerve, Retina, Vitreous Humor | 0 - 36.0 ng/g | ~0.25 - 1 h | Very low to non-detectable exposure | Not specified | |
| Plasma | 9.52 - 17.4 ng/mL | ~0.25 h | 11.2 - 16.4 ng·h/g | 0.850 h (for one formulation) | |
| Dog (Beagle) | Ocular Tissues | Highest concentrations in anterior segment tissues (bulbar conjunctiva, palpebral conjunctiva, and cornea) 30 minutes post-dose | Not specified | Not specified | Not specified |
| Systemic | Primarily eliminated through feces as unchanged drug | Not specified | Not specified | Not specified | |
| Rat | Ocular Tissues | Therapeutic levels detected in conjunctiva and cornea | 0.5 h (for highest radioactivity) | Not specified | Short half-life reported from IV study |
Experimental Methodologies
The data presented in this guide are derived from several key preclinical studies. The general experimental design for these pharmacokinetic assessments is outlined below.
Ocular Pharmacokinetic Study in Rabbits
-
Animal Model: Female pigmented rabbits were utilized in these studies.
-
Dosing Regimen: Animals received repeated topical ocular doses of a 5% this compound ophthalmic solution. A common regimen involved twice-daily administration for four days, followed by a single dose on the fifth day, with a target dose of 1.75 mg/eye/dose.
-
Sample Collection: On the final day of the study, blood and various ocular tissues were collected at multiple time points post-administration (e.g., 0.25, 0.5, 1, 3, and 8 hours).
-
Analytical Method: this compound concentrations in plasma and ocular tissue homogenates were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: A non-compartmental analysis was employed to determine key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).
Mass Balance and Excretion Study in Dogs
-
Animal Model: Beagle dogs were used to investigate the mass balance and excretion of this compound.
-
Dosing Regimen: The study involved single intravenous and topical ocular administrations of radiolabeled (¹⁴C) this compound, with a washout period between doses.
-
Sample Collection: Following administration, urine, feces, and cage rinse samples were collected to assess for radioactive content.
-
Analytical Method: Radioactivity in the collected samples was measured using liquid scintillation counting. This allowed for the determination of the primary routes of excretion.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for an animal pharmacokinetic study of an ophthalmic drug like this compound.
Caption: A generalized workflow for a preclinical pharmacokinetic study.
Signaling Pathway Inhibition by this compound
This compound's mechanism of action involves the inhibition of the interaction between LFA-1 and its ligand, intercellular adhesion molecule-1 (ICAM-1). This interaction is a critical step in the inflammatory cascade associated with dry eye disease.
Caption: Inhibition of LFA-1/ICAM-1 interaction by this compound.
Concluding Remarks
The pharmacokinetic data from rabbit, dog, and rat models consistently demonstrate that topically administered this compound achieves high concentrations in the target anterior ocular tissues with minimal systemic absorption. This localized distribution profile supports the clinical use of this compound for the treatment of dry eye disease, minimizing the potential for systemic side effects. The rapid absorption and establishment of therapeutic levels in the cornea and conjunctiva are key to its efficacy in mitigating the signs and symptoms of this common ocular condition.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Ocular Distribution and Pharmacokinetics of this compound in Pigmented Rabbits and Mass Balance in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ocular Distribution and Pharmacokinetics of this compound in Pigmented Rabbits and Mass Balance in Beagle Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lifitegrast and Cyclosporine for Long-Term Management of Dry Eye Disease
In the landscape of therapeutic options for dry eye disease (DED), a chronic and often progressive condition, lifitegrast and cyclosporine stand out as two leading prescription medications. Both address the underlying inflammation that is a key component of DED, yet they do so through distinct mechanisms of action. This guide provides a detailed comparison of their long-term efficacy, drawing upon available in vivo experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Efficacy: A Summary of Clinical Findings
Direct long-term, head-to-head comparative studies of this compound and cyclosporine are limited. However, by examining data from individual clinical trials and real-world evidence, we can construct a comparative overview of their efficacy on key DED parameters. The following tables summarize quantitative data from notable studies. It is important to note that patient populations and study designs may vary, impacting direct comparisons.
Table 1: Long-Term Efficacy Data for this compound (5% Ophthalmic Solution)
| Efficacy Endpoint | Study Duration | Baseline (Mean ± SD) | Change from Baseline (Mean) | p-value vs. Placebo/Control | Citation(s) |
| Signs | |||||
| Inferior Corneal Fluorescein Staining (ICSS; 0-4 scale) | 84 Days (OPUS-1) | 1.8 ± 0.7 | -0.6 | 0.0007 | [1] |
| Total Corneal Fluorescein Staining (tCFS) | 1 Year (ESSENCE-2 OLE) | Not Reported | Statistically significant improvement | <0.05 | [2] |
| Symptoms | |||||
| Eye Dryness Score (EDS; 0-100 VAS) | 84 Days (OPUS-2) | 69.5 ± 15.6 | -30.0 | <0.0001 | [3] |
| Eye Dryness Score (EDS; 0-100 VAS) | 84 Days (OPUS-3) | Not Reported | Significant improvement | <0.0001 | [4] |
| Near or Complete Symptom Resolution | 1-3 Months (Real-World) | Not Applicable | ~67% of patients | Not Applicable | [5] |
| Sustained Symptom Improvement | up to 29 Months (Real-World) | Not Applicable | Sustained improvement reported | Not Applicable |
Table 2: Long-Term Efficacy Data for Cyclosporine (0.05% and 0.1% Ophthalmic Emulsion)
| Efficacy Endpoint | Study Duration | Baseline (Mean ± SD) | Change from Baseline (Mean) | p-value vs. Baseline/Control | Citation(s) |
| Signs | |||||
| Schirmer Test (mm/5 min) | 10 Years | 1.0 (0.0–4.0) | +2.0 | 0.02 | |
| Lissamine Green Staining | 10 Years | 7.0 (6.0–8.0) | -2.0 | <0.001 | |
| Tear Break-up Time (TBUT; seconds) | 10 Years | 3.0 (3.0–4.0) | +1.0 | 0.03 | |
| Total Corneal Fluorescein Staining (tCFS) | 1 Year (ESSENCE-2 OLE) | Not Reported | Statistically significant improvement | <0.05 | |
| Symptoms | |||||
| Ocular Surface Disease Index (OSDI) | 10 Years | 60.4 (50.0–73.4) | -11.5 | 0.15 (not significant) | |
| Ocular Symptoms (VAS) | 1 Year (ESSENCE-2 OLE) | Not Reported | Statistically significant improvement | <0.05 |
Mechanisms of Action: Distinct Inflammatory Pathways
This compound and cyclosporine achieve their anti-inflammatory effects by targeting different steps in the T-cell mediated immune response that characterizes dry eye disease.
This compound is a small molecule integrin antagonist. It specifically targets the interaction between Lymphocyte Function-associated Antigen-1 (LFA-1), a protein found on the surface of T-cells, and its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), which is overexpressed on the ocular surface in DED. By blocking this interaction, this compound inhibits T-cell adhesion, migration, and the formation of an immunological synapse, thereby reducing the inflammatory cascade.
Cyclosporine, on the other hand, is a calcineurin inhibitor. It penetrates the T-cell and binds to cyclophilin. This complex then inhibits calcineurin, a phosphatase that is crucial for the activation of the Nuclear Factor of Activated T-cells (NFAT). By preventing NFAT dephosphorylation, cyclosporine blocks its translocation to the nucleus, which in turn inhibits the transcription of genes for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). This suppression of cytokine production leads to a reduction in T-cell proliferation and activation.
Signaling Pathway Diagrams
Caption: this compound blocks the LFA-1 and ICAM-1 interaction.
References
- 1. This compound clinical efficacy for treatment of signs and symptoms of dry eye disease across three randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-Term Safety and Efficacy of a Water-Free Cyclosporine 0.1% Ophthalmic Solution for Treatment of Dry Eye Disease: ESSENCE-2 OLE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Ophthalmic Solution 5.0% versus Placebo for Treatment of Dry Eye Disease: Results of the Randomized Phase III OPUS-2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for the Treatment of Dry Eye Disease: Results of a Phase III, Randomized, Double-Masked, Placebo-Controlled Trial (OPUS-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
A Comparative Benchmark: Lifitegrast Versus Next-Generation LFA-1 Antagonists in the Treatment of Dry Eye Disease
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the performance and experimental validation of lifitegrast against emerging LFA-1 inhibitors.
Dry eye disease (DED) is a multifactorial condition characterized by a loss of homeostasis of the tear film, resulting in ocular surface inflammation and discomfort. A key player in the inflammatory cascade is the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) on T-cells and its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), expressed on the ocular surface. This compound (Xiidra®), a first-in-class LFA-1 antagonist, has paved the way for targeted immunomodulatory therapies for DED. Now, a new wave of next-generation LFA-1 antagonists is emerging, promising enhanced efficacy, improved tolerability, and more convenient dosing regimens.
This guide provides an objective comparison of this compound against a prominent next-generation LFA-1 antagonist, VVN001, focusing on preclinical and clinical data.
Mechanism of Action: Targeting T-Cell Mediated Inflammation
This compound and its successors share a common mechanism of action: they are designed to block the interaction between LFA-1 and ICAM-1.[1][2][3][4] This binding is a critical step in the activation and migration of T-cells to the ocular surface, where they release pro-inflammatory cytokines that perpetuate the cycle of dry eye.[5] By acting as a competitive antagonist, these drugs effectively reduce the inflammatory response, leading to an improvement in the signs and symptoms of DED.
Figure 1. LFA-1/ICAM-1 Signaling Pathway and Point of Antagonist Intervention.
Preclinical Performance: A Head-to-Head Look
Direct comparisons in preclinical models provide valuable insights into the relative potency and efficacy of these compounds before human trials.
In Vitro Potency: Jurkat Cell Adhesion Assay
The Jurkat T-cell adhesion assay is a standard in vitro method to determine the potency of LFA-1 antagonists. This assay measures the concentration of a compound required to inhibit the binding of Jurkat cells (a human T-lymphocyte cell line) to immobilized ICAM-1 by 50% (IC50).
| Compound | IC50 (nM) | Reference |
| This compound | 4.8 | |
| VVN001 | 3.2 | |
| Table 1: In Vitro Potency of LFA-1 Antagonists in Jurkat Cell Adhesion Assay. |
The data indicates that VVN001 has a comparable, and slightly more potent, in vitro inhibitory activity against LFA-1/ICAM-1 binding compared to this compound.
In Vivo Efficacy: Murine Dry Eye Model
The scopolamine-induced dry eye model in mice is a widely used preclinical model to evaluate the efficacy of DED therapeutics. While a direct head-to-head study with quantitative data is not publicly available, a study on VVN001 reported it to be "similar in efficacy and potency" to this compound in this model. Another study investigating a combination eye drop with 10% this compound showed significant improvements in tear volume and a reduction in corneal staining scores in a scopolamine-induced dry eye mouse model.
Physicochemical and Pharmacokinetic Properties
The formulation and pharmacokinetic profile of a topical ophthalmic drug are critical for its efficacy and patient compliance.
| Property | This compound | VVN001 |
| Solubility | High aqueous solubility. | High aqueous solubility (>10% at pH 7.4). |
| Formulation | 5% ophthalmic solution. | Investigated at 1% and 5% ophthalmic solutions. |
| Dosing Frequency | Twice daily. | Twice daily in clinical trials. |
| Systemic Absorption | Minimal. | Not explicitly stated, but expected to be low. |
| Ocular Tissue Distribution | Rapid absorption into ocular tissues, with therapeutic levels detected in conjunctiva and cornea. | High concentrations found in cornea and conjunctiva 24 hours after instillation in rabbits. |
| Table 2: Comparison of Physicochemical and Pharmacokinetic Properties. |
Clinical Trial Data: Efficacy and Safety in Patients
Clinical trials provide the most definitive evidence of a drug's performance in the target patient population.
Efficacy
Efficacy in DED clinical trials is typically assessed by improvements in both a sign (e.g., corneal fluorescein staining) and a symptom (e.g., eye dryness score).
| Compound | Study Phase | Key Efficacy Endpoints | Results | Reference |
| This compound | Phase 3 (OPUS-1, -2, -3) | - Inferior Corneal Staining Score (ICSS) - Eye Dryness Score (EDS) | - Statistically significant improvement in ICSS in OPUS-1 and a Phase 2 study. - Statistically significant improvement in EDS in OPUS-2 and OPUS-3, with symptom improvement seen as early as 14 days. | |
| VVN001 | Phase 2 | - Inferior Corneal Staining Score (iCFS) - Total Corneal Staining Score - SANDE Score (symptom) | - Statistically significant improvement in total corneal staining score vs. vehicle. - Statistically significant improvement in SANDE scores from baseline and vs. vehicle. | |
| Table 3: Summary of Clinical Efficacy Data. |
Safety and Tolerability
The safety profile of a topical ophthalmic drug is paramount for long-term patient use.
| Adverse Event | This compound (5%) | VVN001 (5%) |
| Instillation Site Irritation/Pain | 15% (irritation) | 3.5% (pain) |
| Instillation Site Reaction | 13.2% | Not Reported |
| Dysgeusia (altered taste) | Most common non-ocular AE | Reported, but incidence not specified in topline results. |
| Reduced Visual Acuity | 11.4% | Not Reported |
| Table 4: Comparison of Common Adverse Events in Clinical Trials (Incidence vs. Placebo/Vehicle). |
Experimental Protocols
Jurkat T-Cell Adhesion to ICAM-1 Assay
This in vitro assay quantifies the ability of a compound to inhibit the LFA-1 mediated adhesion of T-lymphocytes to ICAM-1.
References
- 1. VivaVision Biotech Announces Positive Topline Results of VVN001 in the Phase 2 Clinical Study for the Treatment of Dry Eye Disease [prnewswire.com]
- 2. researchgate.net [researchgate.net]
- 3. How Do LFA-1 Antagonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 4. This compound: First LFA-1/ICAM-1 antagonist for treatment of dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lifitegrast: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Lifitegrast must adhere to specific disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step instructions for the proper disposal of this compound, its containers, and any contaminated materials.
Summary of this compound Disposal Data
The following table summarizes key information regarding the disposal and safety of this compound, compiled from various Safety Data Sheets (SDS).
| Parameter | Information | Source |
| Waste Treatment Methods | Must not be disposed of with household garbage. Do not allow the product to reach the sewage system.[1] | Safety Data Sheet |
| Recommendation | Disposal must be made according to official regulations.[1] Contact a licensed professional waste disposal service.[2] | Safety Data Sheet |
| Uncleaned Packaging | Disposal must be made according to official regulations.[1] | Safety Data Sheet |
| Environmental Precautions | Do not allow to enter sewers/surface or ground water.[1] | Safety Data Sheet |
| Hazard Classification | Not classified as a hazardous substance or mixture. | Safety Data Sheet |
| Transport Information | Not regulated as a dangerous good for transport (DOT, IMDG, IATA). | Safety Data Sheet |
Experimental Protocols: Disposal Procedures
While specific experimental protocols for the chemical inactivation of this compound are not publicly available, the universally recommended procedure for its disposal is through a licensed professional waste disposal service, which typically involves incineration.
Step-by-Step Disposal Protocol for this compound in a Laboratory Setting:
-
Segregation of Waste:
-
Establish a designated waste container for all this compound-related materials. This includes unused or expired this compound solutions, contaminated personal protective equipment (PPE) such as gloves and lab coats, used single-dose containers, and any labware (e.g., pipette tips, vials) that has come into direct contact with the substance.
-
This container should be clearly labeled as "Pharmaceutical Waste for Incineration" and include the name "this compound."
-
-
Handling Unused or Expired this compound Solution:
-
Do not pour any this compound solution down the drain or into any watercourse.
-
If in its original single-use containers, these should be placed directly into the designated pharmaceutical waste container.
-
For larger quantities of stock solution, consult with your institution's Environmental Health and Safety (EHS) office for guidance on packaging for disposal.
-
-
Disposal of Contaminated Materials:
-
All materials, including PPE, absorbent pads used for spills, and disposable labware that are contaminated with this compound should be collected in the designated pharmaceutical waste container.
-
For spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
-
-
Disposal of Empty Packaging:
-
The outer packaging (cardboard boxes, foil pouches) that has not been in contact with this compound can typically be disposed of as general laboratory waste, provided it is not contaminated.
-
Empty single-use plastic containers must be disposed of as pharmaceutical waste, as they are considered to have contained the substance.
-
-
Storage of Pharmaceutical Waste:
-
Store the sealed pharmaceutical waste container in a secure, designated area away from general lab traffic, pending collection by a licensed waste disposal service.
-
Ensure the storage area is compliant with all institutional and local regulations for holding pharmaceutical waste.
-
-
Arranging for Professional Disposal:
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and incineration of the this compound waste.
-
Ensure that all required documentation for the waste manifest is completed accurately.
-
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and, in some cases, by the Drug Enforcement Administration (DEA). While this compound is not currently listed as a hazardous waste under RCRA, it is crucial to adhere to state and local regulations, which may be more stringent. The EPA's regulations under Subpart P provide specific management standards for hazardous waste pharmaceuticals at healthcare facilities.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Workflow for Laboratories.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Lifitegrast
For Immediate Implementation: Essential Safety and Handling Protocols for Lifitegrast
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is paramount to ensure personal safety and maintain a secure laboratory environment. This guide offers detailed, procedural instructions for routine handling, emergency spill containment, and compliant disposal of this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) classify this compound as a non-hazardous substance, at least one supplier identifies it as a suspected reproductive toxin.[1] Given this potential risk, a cautious approach to handling is essential. The following personal protective equipment is mandatory to minimize exposure.
| Scenario | Required Personal Protective Equipment (PPE) |
| Handling Solid (Powder) this compound | - Eye Protection: Safety glasses with side shields or chemical splash goggles.- Hand Protection: Nitrile or latex gloves.- Respiratory Protection: A NIOSH-approved respirator is recommended if there is a potential for dust generation.- Body Protection: A lab coat or other protective clothing. |
| Handling this compound in Solution | - Eye Protection: Safety glasses with side shields or chemical splash goggles.- Hand Protection: Nitrile or latex gloves.- Body Protection: A lab coat or other protective clothing. |
| Spill Cleanup | - Eye Protection: Chemical splash goggles.- Hand Protection: Heavy-duty gloves.- Respiratory Protection: A NIOSH-approved respirator.- Body Protection: Impervious clothing or a disposable gown. |
Note: No occupational exposure limits (OELs) have been established for this compound.[2][3] Therefore, it is crucial to handle the compound with care to minimize any potential for exposure.
Standard Operating Procedures for Handling this compound
Adherence to the following step-by-step procedures will ensure the safe handling of this compound in a laboratory setting.
Experimental Workflow for Handling this compound
Caption: Figure 1. Standard Workflow for Handling this compound
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.[3]
-
Assemble all necessary materials and equipment before handling the compound.
-
Don the appropriate PPE as specified in the table above.
-
-
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the powder form to avoid dust and aerosol formation.[2]
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE carefully to avoid cross-contamination and dispose of it in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after handling the compound.
-
-
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Emergency Procedures: Spill Management Plan
In the event of a this compound spill, immediate and correct action is crucial to prevent exposure and contamination.
Logical Flow for this compound Spill Response
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
